Product packaging for 1-Ethyl-2-methylbenzene(Cat. No.:CAS No. 25550-14-5)

1-Ethyl-2-methylbenzene

Cat. No.: B3422431
CAS No.: 25550-14-5
M. Wt: 120.19 g/mol
InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Description

1-ethyl-2-methylbenzene is a member of the class of toluenes carrying an ethyl group at the ortho-position.
This compound is a natural product found in Lavandula angustifolia, Gossypium hirsutum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B3422431 1-Ethyl-2-methylbenzene CAS No. 25550-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-methylbenzene
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InChI

InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
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InChI Key

HYFLWBNQFMXCPA-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID2050403
Record name 1-Ethyl-2-methylbenzene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Colorless liquid with an aromatic odor of hydrocarbons; [CAMEO]
Record name Benzene, 1-ethyl-2-methyl-
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Vapor Pressure

2.61 [mmHg]
Record name 1-Ethyl-2-methylbenzene
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CAS No.

611-14-3, 25550-14-5
Record name 1-Ethyl-2-methylbenzene
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Record name O-ETHYLTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-2-methylbenzene: Chemical Properties, Structure, and Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-Ethyl-2-methylbenzene, an aromatic hydrocarbon of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical and physical properties, spectroscopic signature, synthesis methodologies, and characteristic reactions, offering a foundational understanding for its application in complex molecular design and synthesis.

Molecular Structure and Identification

This compound, also known as o-ethyltoluene, is a disubstituted aromatic hydrocarbon. Its structure consists of a benzene ring with an ethyl group and a methyl group attached to adjacent carbon atoms (ortho position).[1] This substitution pattern dictates its chemical reactivity and physical properties.

The primary identifiers for this compound are:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 611-14-3[2][3]

  • Molecular Formula: C₉H₁₂[2][3]

  • Molecular Weight: 120.19 g/mol [2][3]

  • InChI Key: HYFLWBNQFMXCPA-UHFFFAOYSA-N[2]

A 2D representation of the molecular structure is provided below:

References

In-depth Technical Guide: Physical Properties of o-Ethyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the core physical and chemical properties of 2-ethyltoluene (o-ethyltoluene), an aromatic hydrocarbon vital to various research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its structural characteristics, physicochemical parameters, spectroscopic signatures, and safety protocols. The information herein is substantiated by authoritative sources to ensure scientific integrity and support advanced applications.

Introduction

o-Ethyltoluene, systematically known as 1-ethyl-2-methylbenzene, is an organic compound with the chemical formula C₉H₁₂. As one of the three isomers of ethyltoluene, its distinct ortho-substitution pattern of the ethyl and methyl groups on the benzene ring dictates its unique physical properties and chemical reactivity.[1][2][3] A thorough understanding of these characteristics is fundamental for its effective and safe utilization as a solvent, a chemical intermediate, or a reference compound in complex synthetic pathways.[3][4][5]

Molecular Structure and Core Properties

The molecular architecture of o-ethyltoluene, featuring adjacent ethyl and methyl groups, gives rise to specific steric and electronic effects that influence its behavior in chemical systems.

Diagram: Molecular Structure of o-Ethyltoluene

Caption: 2D representation of the o-ethyltoluene molecule.

PropertyValueUnit
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol [6][7][8]
AppearanceColorless liquid[4][9]
OdorAromatic[4][9]

Physicochemical Data

The physicochemical properties of o-ethyltoluene are essential for its handling, application in reaction design, and purification processes.

PropertyValueUnitSource(s)
Density0.8807g/cm³ at 20°C[8][10][11]
Boiling Point164 - 165°C[3][6][7]
Melting Point-80.8 to -81°C[6][10]
Flash Point43 - 53°C[7][11][12]
Vapor Pressure2.61 - 10.34mmHg at 25°C[4][5]
Refractive Index1.505at 20°C (n20/D)[13]
Water SolubilityInsoluble[1][4][9]

Spectroscopic Analysis

Spectroscopic data provides the analytical fingerprint for the identification and purity assessment of o-ethyltoluene.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural elucidation. In a deuterated chloroform (CDCl₃) solvent, the characteristic chemical shifts (δ) are as follows:

  • Aromatic Protons (4H): A multiplet in the range of δ 7.02-7.22 ppm.[14]

  • Ethyl Group (CH₂, 2H): A quartet around δ 2.61 ppm.[14]

  • Methyl Group (ring, 3H): A singlet around δ 2.29 ppm.[14]

  • Ethyl Group (CH₃, 3H): A triplet around δ 1.20 ppm.[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in o-ethyltoluene. Key absorption bands include:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3020-3080C-H StretchAromatic
~2850-2970C-H StretchAliphatic (Ethyl & Methyl)
~1605, 1495C=C StretchAromatic Ring
~740C-H Out-of-Plane BendOrtho-disubstituted Benzene
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-ethyltoluene shows a molecular ion peak (M⁺) at m/z 120. The base peak is typically at m/z 105, corresponding to the loss of a methyl group ([M-15]⁺), forming a stable tropylium-like cation.

Safety and Handling

o-Ethyltoluene is a flammable liquid and requires careful handling to mitigate risks.[11][12]

Safety ParameterValueUnitSource(s)
Autoignition Temperature~440°C[11]
Lower Flammability LimitNot Determined%[11]
Upper Flammability LimitNot Determined%[11]

Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact should be avoided.[10][12][15] Ingestion can lead to central nervous system depression.[12]

Workflow: Safe Handling of o-Ethyltoluene

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Ground Equipment Ground Equipment Work in Fume Hood->Ground Equipment Dispense Liquid Dispense Liquid Ground Equipment->Dispense Liquid Segregate Waste Segregate Waste Dispense Liquid->Segregate Waste Clean Spill Clean Spill Segregate Waste->Clean Spill Remove PPE Remove PPE Clean Spill->Remove PPE

Caption: A logical workflow for the safe handling of o-ethyltoluene.

Applications in Research and Development

The chemical properties of o-ethyltoluene make it a valuable compound in several areas:

  • Chemical Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3][5]

  • Solvent: Its properties as an aromatic hydrocarbon make it a suitable solvent for various organic reactions.[4][15]

  • Polymer Chemistry: It is used in the production of specialty polymers.[5]

Experimental Protocols

Protocol for Density Determination using a Pycnometer

Objective: To accurately measure the density of o-ethyltoluene at a specified temperature.

Materials:

  • Pycnometer (Gay-Lussac type)

  • Analytical balance (readability ±0.0001 g)

  • Constant temperature water bath

  • o-Ethyltoluene sample

  • Deionized water

  • Acetone (for cleaning)

Procedure:

  • Pycnometer Calibration:

    • Clean and dry the pycnometer and its stopper.

    • Weigh the empty pycnometer (m_pyc).

    • Fill with deionized water and equilibrate to 20.0 ± 0.1 °C in the water bath.

    • Insert the stopper, allowing excess water to overflow. Dry the exterior and weigh (m_water).

    • Calculate the pycnometer volume: V = (m_water - m_pyc) / ρ_water(20°C).

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill with the o-ethyltoluene sample and equilibrate to 20.0 ± 0.1 °C.

    • Insert the stopper, dry the exterior, and weigh (m_sample).

  • Density Calculation:

    • Calculate the mass of the sample: m = m_sample - m_pyc.

    • Calculate the density of o-ethyltoluene: ρ_sample = m / V.

Protocol for Refractive Index Measurement

Objective: To measure the refractive index of o-ethyltoluene using an Abbe refractometer.

Materials:

  • Abbe refractometer with a sodium lamp (D-line, 589 nm)

  • Constant temperature circulator

  • o-Ethyltoluene sample

  • Lens cleaning tissue

  • Ethanol

Procedure:

  • Instrument Setup:

    • Turn on the refractometer and the circulator, setting the temperature to 20.0 ± 0.1 °C.

    • Calibrate the instrument using a standard of known refractive index.

  • Sample Application:

    • Open the prism assembly and clean the surfaces with ethanol and a lens tissue.

    • Apply a few drops of the o-ethyltoluene sample to the measuring prism.

    • Close the prisms firmly.

  • Measurement:

    • Look through the eyepiece and adjust the handwheel until the borderline between the light and dark fields is visible.

    • Use the dispersion compensator to eliminate any color fringe and sharpen the borderline.

    • Align the borderline with the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

    • Clean the prisms thoroughly after the measurement.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of o-ethyltoluene, underpinned by verifiable data. The information presented, from its fundamental molecular characteristics to practical handling protocols, is intended to equip researchers and scientists with the necessary knowledge for its proficient and safe application in their work.

References

1-Ethyl-2-methylbenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Ethyl-2-methylbenzene in Organic Solvents

Introduction

This compound (also known as 2-ethyltoluene) is a C9 aromatic hydrocarbon, a classification that signals its significant role as a solvent and a chemical intermediate in various industries.[1] Its utility in formulations for coatings, adhesives, and plastics, as well as in organic synthesis, is fundamentally governed by its interaction with other substances—chiefly, its solubility profile.[2] An accurate understanding of its solubility in diverse organic solvents is paramount for process design, product formulation, and ensuring the stability and efficacy of chemical preparations.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond simple empirical data, we will explore the foundational thermodynamic principles that dictate its behavior in solution. We will present a reasoned analysis of its expected solubility across a spectrum of solvent polarities and provide robust, field-proven experimental protocols for researchers to generate precise solubility data tailored to their specific applications.

Theoretical Framework: The Science of Dissolution

The solubility of a substance is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, its behavior is dictated by its non-polar, aromatic nature.

Molecular Structure and Intermolecular Forces

This compound consists of a benzene ring substituted with an ethyl group and a methyl group. This structure is characterized by:

  • Aromatic π-system: The delocalized electrons of the benzene ring create a region of negative charge, allowing for π-π stacking interactions with other aromatic molecules.

  • Alkyl Substituents: The ethyl and methyl groups contribute to the molecule's non-polar character and engage in weak van der Waals forces, specifically London dispersion forces.

  • Lack of Polarity: The molecule has no significant dipole moment and lacks hydrogen bond donor or acceptor sites.

The primary intermolecular forces at play are London dispersion forces. Consequently, its dissolution is most favorable in solvents that also rely on these forces for cohesion. This is the essence of the principle "like dissolves like": non-polar solutes dissolve in non-polar solvents.[2]

Thermodynamics of Mixing

From a thermodynamic perspective, dissolution is spontaneous if the Gibbs free energy of mixing (ΔG_mix) is negative. This is governed by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

  • Enthalpy of Mixing (ΔH_mix): For this compound and a non-polar solvent, the energy required to break solute-solute and solvent-solvent interactions is comparable to the energy released when forming solute-solvent interactions. Thus, ΔH_mix is typically small and positive (or near zero), favoring dissolution. When mixed with a polar solvent like ethanol, significant energy is needed to disrupt the solvent's strong hydrogen bonds, leading to a large, positive ΔH_mix that opposes dissolution.

  • Entropy of Mixing (ΔS_mix): The mixing of two different liquids almost always increases the randomness of the system, resulting in a positive ΔS_mix. This term universally favors dissolution.

In non-polar systems, the favorable entropy term easily overcomes the small enthalpy term, leading to spontaneous mixing (miscibility). In polar systems, the large, unfavorable enthalpy term dominates, preventing significant dissolution.

Predictive Models: The UNIFAC Approach

When experimental data is unavailable, group-contribution methods like the Universal Functional Activity Coefficient (UNIFAC) model can predict solubility.[3][4] UNIFAC calculates the activity coefficients of components in a mixture based on their functional groups.[5] By breaking down this compound (aromatic carbon-H, aromatic carbon, alkyl C, alkyl CH2, alkyl CH3) and the solvent into their constituent groups, the model can estimate phase equilibria with reasonable accuracy, providing a powerful tool for initial screening of solvent systems.[6]

Solubility Profile of this compound

Based on the theoretical principles outlined above and comparative data from structurally similar compounds, we can construct a detailed qualitative and semi-quantitative solubility profile.

First, a summary of the key physicochemical properties of this compound is essential for any solubility analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₁₂ [7]
Molecular Weight 120.19 g/mol [7]
Appearance Colorless liquid [7]
Density (at 25°C) ~0.88 g/cm³ [8]
Boiling Point ~165 °C [8]
Melting Point ~ -17 °C [8]
Water Solubility (at 25°C) 74.6 mg/L [8]

| log P (Octanol-Water) | 3.53 |[6] |

The very low water solubility and high octanol-water partition coefficient (log P) quantitatively confirm the compound's non-polar, hydrophobic nature.[6][8]

Expected Solubility and Miscibility in Common Organic Solvents

The following table summarizes the expected solubility behavior of this compound. As a liquid at room temperature, its interaction with other liquid solvents is often a question of miscibility (solubility in all proportions).

Table 2: Expected Solubility Profile of this compound

Solvent Class Example Solvents Expected Solubility/Miscibility Rationale
Non-Polar Aliphatic Hexane, Heptane, Cyclohexane Miscible "Like dissolves like." Both solute and solvent interactions are dominated by weak London dispersion forces, leading to a near-zero enthalpy of mixing.[9][10]
Non-Polar Aromatic Toluene, Benzene, Xylenes Miscible Excellent compatibility due to similar size, structure, and the potential for favorable π-π interactions.[11][12]
Chlorinated Dichloromethane, Chloroform Miscible Although slightly polar, these solvents lack hydrogen bonding and readily dissolve non-polar compounds.[13]
Polar Aprotic Acetone, Tetrahydrofuran (THF) Limited to Poor C9 aromatic solvents are generally reported as insoluble in ketones.[10][14] The dipole-dipole forces in the solvent are not effectively replaced by solute-solvent interactions.

| Polar Protic | Ethanol, Methanol | Partially Miscible to Poor | Solubility is highly dependent on conditions. While similar compounds like xylenes are reported as miscible with anhydrous ethanol, the presence of water can introduce a significant miscibility gap.[15][16][17] The high energy required to break the solvent's hydrogen-bonding network makes dissolution enthalpically unfavorable. |

Expert Insight on Protic Solvents: The case of alcohols deserves special attention. While general references for C9 aromatics suggest insolubility in "low alcohols," data for the closely related p-xylene shows that it is miscible with anhydrous ethanol but that a miscibility gap quickly forms with the addition of water.[13][16] It is therefore critical for researchers to consider the water content of their alcohol solvents, as even small amounts can dramatically reduce the solubility of this compound.

Experimental Determination of Solubility: A Validating Protocol

Where precise quantitative data is required, particularly for partially miscible systems, direct experimental measurement is essential. The isothermal "shake-flask" method is a robust and widely accepted technique for determining the solubility of a liquid in a liquid.[12]

Workflow for Solubility Determination

The logical flow for experimentally determining solubility involves equilibration, phase separation, and quantification.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis & Quantification prep1 Prepare mixtures of known mass/volume (e.g., 10%, 20%... 90% solute in solvent) prep2 Place in sealed, temperature-controlled vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil1 equil2 Allow phases to settle equil1->equil2 analysis1 Visually inspect for phase separation (immiscible) or single phase (miscible) equil2->analysis1 analysis2 If immiscible, carefully sample each distinct phase analysis1->analysis2 analysis3 Quantify composition of each phase (e.g., via GC, HPLC, or Refractive Index) analysis2->analysis3

Caption: Experimental workflow for determining liquid-liquid solubility.

Step-by-Step Methodology: Isothermal Shake-Flask Method

Objective: To determine the mutual solubility of this compound and a target organic solvent at a constant temperature.

Materials:

  • This compound (≥99% purity)

  • Solvent of interest (e.g., Ethanol, analytical grade)

  • Calibrated analytical balance

  • Series of gas-tight glass vials (e.g., 20 mL)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated gas chromatograph with a flame ionization detector (GC-FID) or a refractometer

  • Volumetric flasks and pipettes for standards

Protocol:

  • Preparation of Standards: Prepare a series of calibration standards by accurately weighing this compound into the solvent in volumetric flasks to cover a range of concentrations (e.g., 1%, 5%, 10%, 20% w/w). Analyze these standards by GC-FID or refractometer to create a calibration curve.

  • Sample Preparation: In a series of gas-tight vials, prepare mixtures of this compound and the solvent. Add an excess of one component to the other (e.g., add ~2 mL of solute to ~18 mL of solvent, and vice versa) to ensure saturation of both phases. Seal the vials immediately to prevent evaporation.

  • Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures vigorously for at least 24 hours to ensure equilibrium is reached. A longer period (48 hours) is recommended to confirm equilibrium.

  • Phase Separation: After agitation, turn off the shaker and allow the vials to remain in the temperature-controlled environment without agitation for at least 12 hours for the two phases to fully separate and clarify.

  • Sampling: Without disturbing the vials, carefully use a syringe to withdraw a sample from the center of each distinct phase (the top 'solvent-rich' phase and the bottom 'solute-rich' phase, or vice versa depending on densities). Be cautious not to disturb the interface or any emulsion.

  • Quantification:

    • Accurately weigh the sampled aliquots.

    • Dilute the samples with a miscible solvent if necessary to fall within the range of the calibration curve.

    • Analyze the samples using the calibrated analytical method (GC-FID or refractometer).

  • Calculation: Use the calibration curve to determine the concentration (w/w %) of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase. These values represent the mutual solubilities at the specified temperature.

This self-validating system, through the use of a robust calibration curve and sufficient equilibration time, ensures the generation of trustworthy and reproducible data.

Industrial Applications and Implications

The solubility profile of this compound directly impacts its industrial utility:

  • Paints and Coatings: Its miscibility with aromatic and aliphatic hydrocarbons makes it an effective solvent for resins, pigments, and binders used in paint and coating formulations, controlling viscosity and evaporation rates.[9]

  • Cleaning and Degreasing: As a C9 aromatic solvent, it can effectively dissolve oils, greases, and other non-polar residues, making it a component in industrial cleaning agents.[9]

  • Chemical Synthesis: In organic reactions, it can serve as a non-polar reaction medium or as a component in a solvent mixture to achieve the desired solubility for various reactants and reagents.

Conclusion

This compound is a non-polar aromatic liquid that is fully miscible with a wide range of non-polar organic solvents, including hydrocarbons and chlorinated solvents. Its solubility in polar solvents, particularly protic solvents like alcohols, is significantly limited and highly sensitive to factors such as water content. While predictive thermodynamic models like UNIFAC offer valuable estimations, precise solubility limits must be determined experimentally. The detailed isothermal shake-flask protocol provided herein offers a reliable, self-validating method for generating the high-quality data required by researchers and drug development professionals to effectively utilize this compound in their critical applications.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Ethyl-2-methylbenzene (also known as o-ethyltoluene), a significant aromatic hydrocarbon.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and properties of this compound.

Introduction: The Molecular Blueprint

This compound is a colorless liquid with an aromatic odor, belonging to the class of toluenes with an ethyl group at the ortho-position.[1][3] Its molecular formula is C₉H₁₂, and it has a molecular weight of 120.19 g/mol .[1][4][5] Understanding its spectroscopic signature is fundamental for its identification, quantification, and the elucidation of its role in various chemical processes. This guide will dissect the key spectroscopic features that provide a unique fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of its atoms.

The ¹H NMR spectrum of this compound, typically run in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's peaks.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[1]

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans are typically sufficient for a concentrated sample.

    • Relaxation Delay: A 1-2 second delay between pulses ensures full relaxation of the protons.

    • Pulse Width: A 90° pulse is used to excite the protons.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Data Interpretation and Causality:

The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H~7.05 - 7.14Multiplet4H-
-CH₂-~2.61Quartet2H~7.6
Ar-CH₃~2.28Singlet3H-
-CH₂-CH₃~1.19Triplet3H~7.6

Source: PubChem CID 11903[1]

The aromatic protons (Ar-H) appear as a complex multiplet in the downfield region (7.05-7.14 ppm) due to their varied electronic environments and spin-spin coupling.[1] The methylene protons (-CH₂-) of the ethyl group are deshielded by the adjacent aromatic ring and appear as a quartet around 2.61 ppm, a result of coupling with the neighboring methyl protons.[1] The aromatic methyl protons (Ar-CH₃) are a sharp singlet at approximately 2.28 ppm as they have no adjacent protons to couple with.[1] The terminal methyl protons (-CH₂-CH₃) of the ethyl group are the most shielded, appearing as a triplet around 1.19 ppm due to coupling with the methylene protons.[1]

Caption: ¹H NMR key correlations for this compound.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

  • Acquisition Parameters:

    • Technique: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-5 second delay is appropriate.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Data Interpretation and Causality:

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary)~142.27, ~135.66
Aromatic CH~130.07, ~127.93, ~126.09, ~125.79
-CH₂-~26.24
Ar-CH₃~19.10
-CH₂-CH₃~14.41

Source: PubChem CID 11903[1]

The two quaternary aromatic carbons appear at the most downfield positions (142.27 and 135.66 ppm) as they are part of the delocalized π-system and are not attached to any protons.[1] The four aromatic methine carbons (CH) also resonate in the aromatic region but at slightly higher field strengths.[1] The aliphatic carbons of the ethyl and methyl groups are significantly more shielded, with the methylene carbon (-CH₂-) at ~26.24 ppm and the two methyl carbons at ~19.10 ppm (aromatic methyl) and ~14.41 ppm (ethyl's methyl).[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic spectrum.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.[4][6] Alternatively, a solution in a solvent like CCl₄ or CS₂ can be used.[6][7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted.

  • Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation and Causality:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3020-3080C-H stretchAromatic
~2850-2970C-H stretchAliphatic (CH₂, CH₃)
~1600, ~1480C=C stretchAromatic Ring
~1450C-H bendAliphatic (CH₂, CH₃)
~740-780C-H out-of-plane bendortho-disubstituted benzene

Source: NIST Chemistry WebBook[6]

The key diagnostic peaks include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and the characteristic aromatic C=C stretching vibrations in the 1480-1600 cm⁻¹ region.[6] The strong absorption in the 740-780 cm⁻¹ range is particularly indicative of the ortho-disubstitution pattern on the benzene ring.

IR_Workflow A Prepare Neat Liquid Sample B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Data (FT, Baseline Correction) C->D E Identify Characteristic Peaks D->E

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization.[1]

  • Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

Data Interpretation and Causality:

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 120, corresponding to its molecular weight.[8] The most abundant peak, known as the base peak, is observed at m/z = 105. This corresponds to the loss of a methyl group (•CH₃) from the molecular ion, forming a stable benzylic-type carbocation.

m/z Relative Intensity (%) Proposed Fragment
120~40[C₉H₁₂]⁺ (Molecular Ion)
105100[C₈H₉]⁺ (Loss of •CH₃)
91~30[C₇H₇]⁺ (Tropylium ion)
77~20[C₆H₅]⁺ (Phenyl cation)

Source: NIST Chemistry WebBook, Restek[8][9]

The fragmentation pattern is a logical consequence of the molecule's structure. The cleavage of the C-C bond beta to the aromatic ring is favored because it leads to the formation of a resonance-stabilized cation. Further fragmentation can lead to the tropylium ion (m/z 91) and the phenyl cation (m/z 77).[8]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[10] It is an eye and upper respiratory tract irritant, and prolonged skin contact may cause dermatitis.[2][10] Inhalation may cause dizziness.[2] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Store in a tightly closed container away from heat and ignition sources.[10][12]

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and substitution patterns through their vibrational modes, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways. This comprehensive spectroscopic profile is essential for the unambiguous identification and quality control of this compound in research and industrial applications.

References

Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methylbenzene via Friedel-Crafts Alkylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (o-ethyltoluene) through the Friedel-Crafts alkylation of toluene. This reaction is a cornerstone of organic chemistry, demonstrating a classic electrophilic aromatic substitution.[1][2] This document delves into the underlying reaction mechanisms, explores catalyst selection, outlines a detailed experimental protocol, and addresses common challenges such as regioselectivity and polyalkylation. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this important transformation.

Introduction: The Significance of Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, represents a pivotal method for forming carbon-carbon bonds by attaching substituents to aromatic rings.[2] The alkylation variant is an electrophilic aromatic substitution that allows for the synthesis of a vast array of alkylated aromatic compounds from simple feedstocks like benzene and its derivatives.[1][3]

The target molecule, this compound, is a substituted aromatic hydrocarbon with applications as a solvent and as an intermediate in the synthesis of more complex molecules.[4] Its synthesis via the ethylation of toluene serves as an excellent case study for understanding the principles of electrophilic aromatic substitution, the role of Lewis acid catalysts, and the directing effects of substituents on an aromatic ring.

The Core Mechanism: An Electrophilic Aromatic Substitution

The synthesis of this compound from toluene and an ethylating agent (e.g., ethyl chloride or ethyl bromide) proceeds via a multi-step mechanism catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[2][5]

Step 1: Generation of the Electrophile The Lewis acid catalyst activates the alkyl halide by coordinating with the halogen atom. This polarization weakens the carbon-halogen bond, leading to the formation of an ethyl carbocation (CH₃CH₂⁺) or a highly polarized Lewis acid-base complex that functions as the electrophile.[6]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic ethyl carbocation.[7] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the new ethyl group.[2] This step regenerates the aromatic system, yielding the final product and restoring the AlCl₃ catalyst, along with the formation of HCl.[6]

G reagents Toluene + Ethyl Chloride (CH₃C₆H₅ + CH₃CH₂Cl) electrophile_gen Step 1: Electrophile Generation [CH₃CH₂]⁺[AlCl₄]⁻ reagents->electrophile_gen catalyst AlCl₃ (Lewis Acid) catalyst->electrophile_gen activates attack Step 2: Nucleophilic Attack Formation of Sigma Complex electrophile_gen->attack sigma_complex Arenium Ion Intermediate (Resonance Stabilized) attack->sigma_complex deprotonation Step 3: Deprotonation Restoration of Aromaticity sigma_complex->deprotonation product This compound + HCl + AlCl₃ deprotonation->product

Caption: Reaction mechanism for the Friedel-Crafts ethylation of toluene.

Causality Behind Experimental Choices: Navigating Regioselectivity and Side Reactions

A successful synthesis requires careful control over reaction parameters to maximize the yield of the desired product while minimizing side reactions.

Catalyst Selection

While anhydrous aluminum chloride (AlCl₃) is the classic and highly effective catalyst, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be employed.[5][8] AlCl₃ is often chosen for its high activity, but it is extremely hygroscopic and reacts violently with water, producing corrosive HCl gas.[9] For greener and more industrially scalable processes, solid acid catalysts like zeolites are gaining prominence as they are reusable, less corrosive, and can be easily separated from the reaction mixture.[10][11]

Regioselectivity: The Directing Influence of the Methyl Group

The methyl group of toluene is an electron-donating group, which activates the aromatic ring towards electrophilic attack. It is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho (C2, C6) and para (C4) to the methyl group. This is due to the stabilization of the sigma complex intermediate through resonance and inductive effects.

Therefore, the ethylation of toluene does not yield a single product but a mixture of isomers, primarily:

  • This compound (ortho-ethyltoluene)

  • 1-Ethyl-4-methylbenzene (para-ethyltoluene)

A smaller amount of 1-Ethyl-3-methylbenzene (meta-ethyltoluene) may also be formed. The exact ratio of these isomers is highly dependent on reaction conditions, particularly temperature. At lower temperatures (e.g., 0°C), the kinetically favored ortho and para products dominate. At higher temperatures, the product distribution may shift towards the thermodynamically most stable isomer, which is often the meta-isomer.[12]

Common Side Reactions and Mitigation Strategies
  • Polyalkylation: The ethyl group, like the methyl group, is also an activating group. This means the product (ethyltoluene) is more reactive than the starting material (toluene).[7] Consequently, the product can undergo a second alkylation, leading to the formation of diethylmethylbenzene isomers.

    • Mitigation: To minimize polyalkylation, a large excess of the aromatic substrate (toluene) is used relative to the alkylating agent.[13] This statistical approach increases the probability that the electrophile will react with a toluene molecule rather than an already-alkylated product molecule.

  • Carbocation Rearrangement: While a significant issue with longer-chain alkyl halides (e.g., n-propyl chloride rearranging to the more stable isopropyl carbocation), this is not a concern when using an ethyl halide, as the primary ethyl carbocation has no more stable isomer to rearrange into.[7][13]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using ethyl bromide as the alkylating agent and aluminum chloride as the catalyst.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (approx.)Notes
TolueneC₇H₈92.14100 mL (87 g)0.944Anhydrous, serves as reactant/solvent
Ethyl Bromide (Bromoethane)C₂H₅Br108.9718.2 mL (26.6 g)0.244Anhydrous
Aluminum Chloride (Anhydrous)AlCl₃133.3439.0 g0.292Highly hygroscopic, handle with care
10% Hydrochloric AcidHCl (aq)-150 mL-For workup
Saturated Sodium BicarbonateNaHCO₃ (aq)-100 mL-For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying agent

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Dry glassware - Charge flask with AlCl₃ and Toluene - Add stir bar, condenser, drying tube start->setup cool 2. Cooling - Cool mixture to 0-5°C (Ice-water bath) setup->cool addition 3. Reagent Addition - Add Ethyl Bromide dropwise - Maintain temperature <10°C cool->addition reaction 4. Reaction - Stir at room temperature for 1-2 hours addition->reaction workup 5. Workup & Quenching - Pour onto ice/HCl - Separate organic layer reaction->workup wash 6. Washing - Wash with NaHCO₃(aq) - Wash with brine workup->wash dry 7. Drying & Filtration - Dry with MgSO₄ - Filter to remove drying agent wash->dry purify 8. Purification - Fractional Distillation dry->purify analyze 9. Analysis - GC-MS, NMR purify->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for Friedel-Crafts ethylation.

Step-by-Step Methodology

CAUTION: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts with moisture in the air to release HCl gas. Ethyl bromide is a volatile alkylating agent. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the AlCl₃ catalyst.

  • Reagent Charging: In the fume hood, carefully weigh 39.0 g of anhydrous aluminum chloride and quickly add it to the reaction flask. Immediately add 100 mL of anhydrous toluene. A slurry will form, and some HCl gas may be evolved.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture to between 0°C and 5°C.

  • Addition of Alkylating Agent: Add 18.2 mL of ethyl bromide to the addition funnel. Add the ethyl bromide dropwise to the stirred toluene-AlCl₃ slurry over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal reaction temperature below 10°C. The reaction is exothermic.

  • Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will darken in color.

  • Workup - Quenching the Reaction: Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 50 mL of 10% HCl. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker. This will hydrolyze the aluminum chloride and quench the reaction. This step is highly exothermic and will release HCl gas.

  • Separation: Transfer the contents of the beaker to a separatory funnel. Allow the layers to separate. The upper layer is the organic phase (containing toluene and the ethyltoluene products), and the lower is the aqueous phase. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 10% HCl, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with 50 mL of brine (saturated NaCl solution) to aid in breaking up any emulsions.

  • Drying and Filtration: Drain the washed organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the solution is dry. Filter the solution to remove the drying agent.

  • Purification: The crude product is a mixture of unreacted toluene, and ortho-, para-, and meta-ethyltoluene isomers. These can be separated by fractional distillation.

    • Toluene: bp 111°C

    • p-Ethyltoluene: bp 162°C

    • m-Ethyltoluene: bp 161°C

    • o-Ethyltoluene (this compound): bp 165°C [14] Collect the fraction boiling in the appropriate range for this compound. The close boiling points of the isomers make a complete separation challenging without an efficient distillation column.

  • Analysis: The identity and purity of the product fractions should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The Friedel-Crafts alkylation of toluene provides an effective, albeit mechanistically nuanced, route to this compound. A successful synthesis hinges on a thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the resident methyl group. The primary challenges lie in controlling regioselectivity and preventing polyalkylation. By employing a stoichiometric excess of toluene and carefully managing reaction conditions, particularly temperature, a researcher can preferentially synthesize the desired ethyltoluene isomers. The protocol detailed herein serves as a robust template, grounded in established chemical principles, for the practical execution of this valuable synthetic transformation.

References

An In-depth Technical Guide to the Isomers of Ethylmethylbenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethylmethylbenzene, a C9 aromatic hydrocarbon, exists as three distinct structural isomers: 1-ethyl-2-methylbenzene (ortho-ethyltoluene), 1-ethyl-3-methylbenzene (meta-ethyltoluene), and 1-ethyl-4-methylbenzene (para-ethyltoluene). These compounds are significant components of industrial solvent mixtures and serve as crucial intermediates in the synthesis of a range of chemical products, including specialty polymers and fine chemicals. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of ethylmethylbenzene isomers, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. We delve into the nuances of their chemical and physical properties, explore the mechanistic details of their synthesis via Friedel-Crafts alkylation, and present detailed protocols for their analytical separation and spectroscopic identification. Furthermore, this guide discusses the industrial applications and toxicological profiles of each isomer, offering a holistic perspective for their safe and effective utilization.

Introduction: The Ethylmethylbenzene Isomer Family

The ethylmethylbenzene isomers share the molecular formula C₉H₁₂ and a molecular weight of 120.19 g/mol , yet their distinct structural arrangements of the ethyl and methyl groups on the benzene ring give rise to unique physical, chemical, and toxicological properties.[1][2][3] Understanding these differences is paramount for their effective application and safe handling in industrial and research settings.

The ortho (1,2-), meta (1,3-), and para (1,4-) isomers are typically produced as a mixture through the ethylation of toluene.[4] Their separation, often a challenging task due to their similar boiling points, is a critical step for their use as high-purity intermediates. This guide will elucidate the foundational principles and practical methodologies for navigating the complexities of these valuable aromatic hydrocarbons.

Diagram 1: Structural Isomers of Ethylmethylbenzene

G cluster_ortho This compound (o-Ethyltoluene) cluster_meta 1-Ethyl-3-methylbenzene (m-Ethyltoluene) cluster_para 1-Ethyl-4-methylbenzene (p-Ethyltoluene) ortho_ring C C C C C C ortho_ethyl CH2CH3 ortho_methyl CH3 meta_ring C C C C C C meta_ethyl CH2CH3 meta_methyl CH3 para_ring C C C C C C para_ethyl CH2CH3 para_methyl CH3

Caption: The three structural isomers of ethylmethylbenzene.

Physicochemical Characteristics

The subtle differences in the molecular architecture of the ethylmethylbenzene isomers lead to variations in their physical properties, which are critical for designing separation and purification processes. A comparative summary of their key physicochemical properties is presented below.

PropertyThis compound (ortho)1-Ethyl-3-methylbenzene (meta)1-Ethyl-4-methylbenzene (para)
CAS Number 611-14-3[1]620-14-4[3]622-96-8[2]
Molecular Formula C₉H₁₂[1]C₉H₁₂[3]C₉H₁₂[2]
Molecular Weight 120.19 g/mol [1]120.19 g/mol [3]120.19 g/mol [2]
Appearance Colorless liquid[1]Colorless liquid[3]Colorless liquid[2]
Boiling Point 164-165 °C[5]161.7 °C[6]162 °C[7]
Melting Point -17 °C[5]-95.5 °C[6]-62.3 °C[2]
Density 0.887 g/mL at 25°C[5]0.867 g/cm³[6]0.861 g/mL at 25°C[7]
Refractive Index (n20/D) 1.505[5]1.498[6]1.495[7]
Solubility in Water 74.6 mg/L at 25°C[5]95 mg/L[6]Insoluble[7]

Synthesis of Ethylmethylbenzene Isomers

The industrial production of ethylmethylbenzene isomers is predominantly achieved through the Friedel-Crafts alkylation of toluene with an ethylating agent, typically ethylene or a haloethane, in the presence of a Lewis acid catalyst.[4][8]

The Friedel-Crafts Alkylation Mechanism

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves three primary steps:

  • Formation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the ethylating agent (e.g., chloroethane) to form a highly electrophilic carbocation or a polarized complex.[9]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]

Diagram 2: Mechanism of Friedel-Crafts Ethylation of Toluene

G Toluene Toluene (C₆H₅CH₃) AreniumIon Arenium Ion (Sigma Complex) Toluene->AreniumIon + CH₃CH₂⁺ EthylChloride Chloroethane (CH₃CH₂Cl) Carbocation Ethyl Carbocation (CH₃CH₂⁺) EthylChloride->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Carbocation->AreniumIon Product Ethylmethylbenzene (C₉H₁₂) AreniumIon->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Simplified mechanism of the Friedel-Crafts ethylation of toluene.

Challenges in Synthesis: Polyalkylation and Isomer Control

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation . The introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material.[10][11] This can lead to the formation of diethyl- and triethyl-substituted products, reducing the yield of the desired mono-ethylated product. To mitigate this, a large excess of the aromatic substrate (toluene) is often used.[12]

Isomer control is another critical aspect. The methyl group in toluene is an ortho-, para-directing activator. However, the distribution of the resulting ethylmethylbenzene isomers is highly dependent on the reaction conditions, particularly temperature.[13] At lower temperatures (e.g., 0°C), kinetic control favors the formation of the ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and an increased proportion of the more stable meta isomer.[13] The use of shape-selective catalysts, such as modified zeolites, can enhance the production of a specific isomer, often the para isomer, due to steric constraints within the catalyst's pores.[4]

Separation and Purification

The separation of the mixed ethylmethylbenzene isomers is a crucial step in obtaining high-purity products for specific applications. The choice of separation technique is primarily dictated by the subtle differences in their boiling points.

Fractional and Extractive Distillation

Due to the close boiling points of the ethylmethylbenzene isomers, simple distillation is ineffective. Fractional distillation , using columns with a high number of theoretical plates, is required to achieve a reasonable degree of separation.[14] However, the separation of the meta- and para-isomers, which have very similar boiling points, remains particularly challenging.

Extractive distillation is an enhanced distillation technique that can be employed for the separation of close-boiling compounds.[15] This process involves the addition of a high-boiling solvent that alters the relative volatilities of the isomers, facilitating their separation.

Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of the ethylmethylbenzene isomers.[8] The choice of the stationary phase is critical for achieving baseline separation. Non-polar or moderately polar capillary columns are typically used, and the elution order is dependent on the boiling points and interactions with the stationary phase.

Experimental Protocol: GC Analysis of Ethylmethylbenzene Isomers

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., a PONA or similar non-polar column) is used.[8]

  • Sample Preparation: A dilute solution of the mixed ethylmethylbenzene isomers in a suitable solvent (e.g., hexane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 150 °C at 5 °C/min.

  • Data Analysis: The retention times of the peaks are compared to those of known standards to identify each isomer. The peak areas are used for quantification.

Diagram 3: Workflow for GC Analysis of Ethylmethylbenzene Isomers

G Sample Mixed Isomer Sample Dilution Dilute with Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Data Data Acquisition and Analysis Detection->Data Results Isomer Identification and Quantification Data->Results

Caption: A typical workflow for the gas chromatographic analysis of ethylmethylbenzene isomers.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the ethylmethylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the definitive differentiation of the three isomers.

  • This compound (ortho): The ¹H NMR spectrum shows a complex pattern for the aromatic protons due to their close proximity and mutual coupling. The ¹³C NMR spectrum will exhibit nine distinct signals, as all carbon atoms are in unique chemical environments.[16]

  • 1-Ethyl-3-methylbenzene (meta): The ¹H NMR spectrum of the meta isomer also displays a complex aromatic region. Similar to the ortho isomer, the ¹³C NMR spectrum will show nine unique carbon signals.

  • 1-Ethyl-4-methylbenzene (para): Due to the symmetry of the para isomer, the ¹H NMR spectrum shows a simpler aromatic region, often appearing as two doublets. The ¹³C NMR spectrum will have fewer than nine signals due to the presence of equivalent carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the ethylmethylbenzene isomers. All three isomers will show characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching: Below 3000 cm⁻¹

  • Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

  • C-H bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring.[3][5][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three ethylmethylbenzene isomers will exhibit a molecular ion peak (M⁺) at m/z = 120. The fragmentation patterns are often dominated by the loss of a methyl group (M-15) to form a stable benzylic cation at m/z = 105.[2][7][16] While the mass spectra of the isomers are very similar, subtle differences in the relative intensities of the fragment ions can sometimes be used for differentiation, especially when coupled with chromatographic separation (GC-MS).

Industrial Applications

The ethylmethylbenzene isomers are versatile intermediates in the chemical industry.

  • 1-Ethyl-4-methylbenzene (p-Ethyltoluene): This isomer is of particular industrial importance as it is a precursor for the production of 4-vinyltoluene, which is used in the manufacture of specialty polystyrenes and other polymers.[4][17] It also finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[17][18]

  • This compound (o-Ethyltoluene) and 1-Ethyl-3-methylbenzene (m-Ethyltoluene): The ortho and meta isomers are primarily used as solvents and as components of mixed aromatic hydrocarbon streams.[3][4] They can also serve as intermediates in the synthesis of various fine chemicals.

Toxicology and Safety

The ethylmethylbenzene isomers are flammable liquids and should be handled with appropriate safety precautions. They can cause irritation to the skin, eyes, and respiratory tract.[19] Inhalation of high concentrations of vapors can lead to central nervous system depression, with symptoms such as dizziness and headache.[4] Chronic exposure may pose risks to the liver and kidneys. It is essential to consult the Safety Data Sheet (SDS) for each specific isomer before handling and to use appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection when working in poorly ventilated areas.

Conclusion

The isomers of ethylmethylbenzene are a fascinating and industrially significant class of aromatic hydrocarbons. Their synthesis via Friedel-Crafts alkylation, while well-established, presents challenges in terms of controlling polyalkylation and isomer distribution, which can be addressed through careful selection of reaction conditions and catalysts. The separation of these close-boiling isomers relies on advanced techniques such as fractional distillation and gas chromatography. A thorough understanding of their distinct spectroscopic signatures is crucial for their accurate identification and quality control. With applications ranging from specialty polymers to pharmaceutical intermediates, a comprehensive knowledge of the properties, synthesis, and handling of the ethylmethylbenzene isomers is essential for professionals in the chemical sciences.

References

An In-depth Technical Guide to the Health and Safety of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2-methylbenzene, also known as 2-ethyltoluene, is an aromatic hydrocarbon utilized as a solvent in various laboratory and industrial applications.[1][2] Its specific chemical structure, a benzene ring with both an ethyl and a methyl group attached at ortho-positions, imparts distinct physical and chemical properties that necessitate a thorough understanding for safe handling. This guide provides an in-depth analysis of the health and safety considerations for this compound, designed for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps but the scientific rationale behind them to foster a comprehensive safety culture.

Section 1: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance, primarily due to its flammability and potential health effects upon exposure.[3][4] Understanding its toxicological profile is the first step in developing effective safety protocols.

Primary Hazards
  • Flammability: It is a flammable liquid and vapor, posing a significant fire risk.[3][4] Vapors are heavier than air and can travel to an ignition source.[1][4]

  • Aspiration Toxicity: May be fatal if swallowed and enters the airways.[4][5] This is a critical concern, as accidental ingestion can lead to the liquid being drawn into the lungs, causing severe chemical pneumonitis.

  • Irritation: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][2] Prolonged skin contact can lead to dermatitis due to the defatting action of the solvent.[3]

  • Inhalation Hazards: Inhalation of vapors may cause dizziness, anesthesia, and respiratory arrest at high concentrations.[2] It can also irritate the nose and throat.[6]

Toxicological Data Summary

While specific toxicological data for this compound is limited, data for the closely related and structurally similar compound, ethylbenzene, provides valuable insight into potential health effects. Chronic exposure to ethylbenzene has been linked to effects on the blood, liver, and kidneys in animal studies.[7]

Parameter Value Species/Conditions Reference
LC50 (Inhalation) 54,000 mg/m³Mouse (4 hours)Haz-Map[2]
Flash Point 39°C - 41°C (103°F - 105°F)Closed CupPubChem[1], ECHEMI[4]
Autoignition Temp. 440°C (824°F)PubChem[1]

Note: This table summarizes key safety-relevant physical and toxicological data. The lack of extensive specific data for this compound underscores the importance of treating it with a high degree of caution, similar to other aromatic hydrocarbon solvents.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach to exposure control, commonly known as the "Hierarchy of Controls." This principle prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy of Controls Diagram

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Remove the hazard Substitution Substitution Replace with a less hazardous solvent Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Protect the worker with PPE Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing methods from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is to work within a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • It provides adequate ventilation to dilute and remove flammable and toxic vapors, keeping concentrations well below exposure limits.[4][8]

  • The sash acts as a physical barrier in case of splashes or unexpected reactions.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures.

  • Restricted Access: Limit access to storage areas and work zones where the chemical is being used.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

Protection Type Specification Rationale
Eye/Face Tightly fitting safety goggles or a face shield.[4]Protects against splashes and vapors which can cause serious eye irritation.[1]
Hand Chemical-impermeable gloves (e.g., Nitrile, Viton®).Prevents skin contact, which can cause irritation and dermatitis.[3] Gloves must be inspected before use.[4]
Body Flame-retardant lab coat and closed-toe shoes.[4]Provides a barrier against spills and protects from fire hazards.
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[3][4]Required when engineering controls are insufficient to maintain air concentrations below occupational exposure limits.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent incidents.

Protocol for Safe Handling and Dispensing
  • Preparation: Before starting, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (spill kit, fire extinguisher) is accessible.

  • Grounding and Bonding: When transferring quantities greater than 1 liter from a metal container, use grounding and bonding straps.[9][10] This is a critical step to prevent the buildup of static electricity, which can generate a spark and ignite the flammable vapors.[9]

  • Dispensing: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Use only non-sparking tools.[3][4]

  • Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[3][11]

  • Post-Handling: After use, wipe down the work surface, decontaminate or dispose of gloves properly, and wash hands thoroughly.[4]

Protocol for Safe Storage
  • Location: Store in a designated, well-ventilated, cool, and dry area specifically designed for flammable liquids.[4][9] This area should be separate from incompatible materials, especially strong oxidizing agents, with which it can react vigorously.[4]

  • Cabinetry: Use approved flammable liquid storage cabinets.[10][12] These cabinets are designed to contain spills and provide fire resistance.

  • Quantity Limits: Adhere to institutional and regulatory limits for the quantity of flammable liquids stored in a single location.[8][10][12] The goal is to minimize the fuel load in any given area.

  • Ignition Sources: Strictly prohibit all ignition sources—including open flames, sparks, and hot surfaces—from the storage area.[3][11]

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is crucial for mitigating the consequences of an incident.

Emergency Response Workflow

EmergencyResponse cluster_1 Emergency Response for this compound Incident Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess Situation Is it safe to respond? Incident->Assess Evacuate Evacuate Area Alert others & call for help Assess->Evacuate No SmallSpill Small Spill Response (Use Spill Kit) Assess->SmallSpill Yes, Small Spill LargeSpill Large Spill / Fire (Professional Responders) Assess->LargeSpill Yes, Large Incident FirstAid Administer First Aid (See Protocol) Assess->FirstAid Yes, Exposure Report Report Incident Evacuate->Report SmallSpill->Report LargeSpill->Report FirstAid->Report

Caption: Decision workflow for responding to a chemical incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: Remove the individual to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing.[3][5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [1][13] This is because of the high aspiration risk, which can be fatal.[5] Call a poison control center or physician immediately.[3][5]

Spill and Fire Response
  • Small Spills: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the liquid.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert personnel and contact your institution's emergency response team.

  • Fire: For small fires, use a CO2, dry chemical, or foam extinguisher.[3][14] Do not use water, as it may spread the flammable liquid. In case of a larger fire, evacuate and activate the fire alarm.

Conclusion

This compound is a valuable solvent that can be used safely when its physical, chemical, and toxicological properties are respected. The foundation of safety lies in a thorough understanding of its hazards, the consistent application of the hierarchy of controls, and strict adherence to established protocols for handling, storage, and emergency response. By integrating these principles into daily laboratory practice, researchers and scientists can effectively mitigate risks and ensure a safe working environment.

References

The Environmental Journey of 1-Ethyl-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the environmental fate of 1-Ethyl-2-methylbenzene, a volatile organic compound (VOC) of significant industrial and environmental interest. Intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment, this document synthesizes current knowledge on the transport, partitioning, and transformation of this compound in the environment. We will delve into the core physicochemical properties that govern its behavior, explore its degradation pathways in various environmental compartments, and discuss its potential for bioaccumulation. This guide is structured to provide not just data, but a causal understanding of the environmental journey of this compound, grounded in established scientific principles and validated experimental methodologies.

Compound Profile: Physicochemical Characteristics

This compound, also known as o-ethyltoluene, is a colorless liquid with a characteristic aromatic hydrocarbon odor[1]. Its chemical structure, consisting of a benzene ring substituted with an ethyl and a methyl group at adjacent positions, dictates its environmental behavior. The fundamental physicochemical properties of this compound are summarized in the table below, which form the basis for predicting its environmental distribution and persistence.

PropertyValueSource
Molecular Formula C₉H₁₂[2][3]
Molecular Weight 120.19 g/mol [1][4]
Physical State Colorless liquid[1][5]
Density 0.887 g/mL at 25°C[2]
Boiling Point 164-165°C[2]
Melting Point -17°C[2]
Vapor Pressure 2.61 mmHg at 25°C[6]
Water Solubility 74.6 mg/L at 25°C[2]
Log Octanol-Water Partition Coefficient (Log Kₒw) 3.5[1]

The low water solubility and moderate vapor pressure indicate that this compound will readily partition from water to the atmosphere[1][5]. Its Log Kₒw value of 3.5 suggests a moderate potential for partitioning into organic matter and lipids, a key factor in its sorption to soil and sediment and its potential for bioaccumulation in living organisms[1].

Environmental Distribution and Transport: A Multi-Compartment Journey

The environmental fate of this compound is a dynamic process involving its movement and partitioning between air, water, soil, and biota. The following diagram illustrates the primary pathways governing its distribution.

cluster_air Air cluster_water Water cluster_soil Soil/Sediment cluster_biota Biota Air Atmospheric This compound Water Dissolved in Water Air->Water Deposition (Low) Water->Air Volatilization (High) Soil Sorbed to Soil/Sediment Water->Soil Sorption Biota Bioaccumulation in Organisms Water->Biota Uptake Soil->Water Desorption Biota->Water Depuration

Caption: Environmental partitioning of this compound.

Atmospheric Fate: Volatilization and Photooxidation

Given its relatively high vapor pressure and Henry's Law Constant, volatilization is a primary transport mechanism for this compound from contaminated water and soil surfaces to the atmosphere[7][8]. The Henry's Law constant (H) is a critical parameter for quantifying this partitioning.

ParameterValueSource
Henry's Law Constant (H) 7.18 x 10⁻³ atm·m³/mol at 298.15 K[9][10]

Once in the troposphere, the dominant degradation process for this compound is photooxidation, primarily initiated by hydroxyl radicals (•OH)[8][11]. The atmospheric half-life of ethylbenzene, a structurally similar compound, is estimated to be approximately 1 to 2 days, suggesting a similar rapid degradation for this compound[11]. The photooxidation of aromatic hydrocarbons like this compound is a complex process that can lead to the formation of various secondary pollutants, including ozone and secondary organic aerosols (SOAs)[12][13][14].

Aquatic Fate: Dissolution, Volatilization, and Biodegradation

In aquatic environments, the fate of this compound is governed by a combination of dissolution, volatilization, and biodegradation[7][15]. Its low water solubility limits the amount that can be dissolved[2]. As previously mentioned, volatilization from the water surface to the atmosphere is a significant removal mechanism[7].

Biodegradation, particularly under aerobic conditions, is a crucial process for the removal of this compound from aquatic systems[15]. Microorganisms can utilize this compound as a carbon source, leading to its breakdown. The rate of biodegradation can be influenced by various factors, including temperature, nutrient availability, and the presence of an acclimated microbial population[15][16]. While aerobic degradation is generally rapid, anaerobic degradation is significantly slower[16].

Soil and Sediment Fate: Sorption and Mobility

In soil and sediment, the mobility and bioavailability of this compound are primarily controlled by sorption to organic matter[17][18]. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption[17][18][19]. A higher Koc value indicates stronger sorption and lower mobility.

ParameterEstimated ValueBasis for Estimation
Soil Organic Carbon-Water Partition Coefficient (Log Kₒc) 2.5 - 3.0Estimated from Log Kₒw (3.5) using established QSARs. Direct experimental data for this compound is not readily available.

Due to its moderate Kₒc value, this compound is expected to have moderate mobility in soil. This implies a potential for leaching into groundwater, particularly in soils with low organic matter content[8].

Bioaccumulation and Ecotoxicity

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a measure of a chemical's tendency to be taken up by an aquatic organism from the surrounding water[15][20][21].

ParameterEstimated ValueBasis for Estimation
Bioconcentration Factor (BCF) 100 - 300 L/kgEstimated from Log Kₒw (3.5) using established regression equations. Direct experimental data for this compound is not readily available.

The estimated BCF value for this compound suggests a moderate potential for bioaccumulation in aquatic organisms. According to the criteria set by the United States Environmental Protection Agency, a substance with a BCF less than 1000 is not considered to be significantly bioaccumulative[21].

In terms of ecotoxicity, this compound, like other aromatic hydrocarbons, can be harmful to aquatic life at sufficient concentrations[22]. Acute toxicity data for the closely related ethylbenzene show effects on fish and invertebrates in the low milligram per liter range[22].

Experimental Methodologies for Environmental Fate Assessment

The determination of key environmental fate parameters relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established a series of harmonized test guidelines to ensure data quality and comparability[1][2][6][11][19][23][24].

Determination of Soil Adsorption/Desorption (OECD 106)

The soil organic carbon-water partition coefficient (Koc) is experimentally determined using the batch equilibrium method as outlined in OECD Guideline 106[3][5][20][25][26].

Protocol Workflow: OECD 106 - Batch Equilibrium Method

A 1. Soil and Solution Preparation - Select and characterize soil samples - Prepare a solution of this compound in 0.01 M CaCl₂ B 2. Equilibration - Add soil and solution to centrifuge tubes - Shake for a predetermined equilibrium time (e.g., 24 hours) A->B C 3. Phase Separation - Centrifuge the samples to separate soil and aqueous phases B->C D 4. Analysis - Analyze the concentration of this compound in the aqueous phase (Cₑ) C->D E 5. Calculation of Kₑ - Calculate the amount of substance sorbed to the soil - Determine the soil-water distribution coefficient (Kₑ) D->E F 6. Calculation of Kₒc - Normalize Kₑ to the organic carbon content of the soil to obtain Kₒc E->F

Caption: Workflow for determining the soil adsorption coefficient (Koc).

Determination of Bioconcentration Factor (OECD 305)

The bioconcentration factor (BCF) is determined through a fish bioconcentration test as described in OECD Guideline 305[17][27][28][29][30].

Protocol Workflow: OECD 305 - Fish Bioconcentration Test

A 1. Acclimation - Acclimate test fish (e.g., rainbow trout, zebrafish) to laboratory conditions B 2. Uptake Phase - Expose fish to a constant, sublethal concentration of this compound in water - Sample fish and water at regular intervals A->B C 3. Depuration Phase - Transfer fish to clean, untreated water - Continue sampling fish and water B->C D 4. Analysis - Analyze the concentration of this compound in fish tissue and water samples C->D E 5. Calculation of BCF - Calculate the BCF as the ratio of the concentration in fish at steady-state to the concentration in water D->E

Caption: Workflow for determining the bioconcentration factor (BCF).

Conclusion and Future Perspectives

The environmental fate of this compound is characterized by its significant potential for volatilization to the atmosphere, where it undergoes rapid photooxidation. In aquatic and terrestrial systems, its persistence is primarily limited by aerobic biodegradation. Sorption to soil and sediment is moderate, suggesting a potential for leaching in low-organic-content soils. The potential for bioaccumulation is considered moderate and is unlikely to lead to significant biomagnification in the food chain.

While this guide provides a comprehensive overview based on available data and established scientific principles, it is important to acknowledge that experimental data specifically for this compound on certain endpoints, such as Koc and BCF, are limited. Future research should focus on generating robust experimental data for these parameters to refine environmental risk assessments. Furthermore, a deeper understanding of the transformation products of its atmospheric photooxidation and their potential environmental impacts is warranted. A continuous, tiered approach to environmental fate assessment, combining modeling with targeted experimental studies, will be crucial for the responsible management of this compound and other related aromatic hydrocarbons.

References

Reaction mechanisms involving 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Ethyl-2-methylbenzene

Abstract

This technical guide provides a comprehensive examination of the principal reaction mechanisms involving this compound (also known as 2-ethyltoluene). As an important aromatic hydrocarbon intermediate, understanding its reactivity is crucial for researchers, scientists, and professionals in drug development and chemical synthesis.[1] This document delves into the nuanced interplay of electronic and steric effects governed by the ortho-disposed ethyl and methyl substituents, which dictates the regioselectivity of its transformations. We will explore the mechanisms of electrophilic aromatic substitution, side-chain oxidation, and free-radical halogenation, supported by field-proven experimental protocols and mechanistic diagrams to ensure both theoretical depth and practical applicability.

Molecular Structure and Inherent Reactivity

This compound is an aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group and a methyl group at the 1 and 2 positions, respectively.[1][2][3] Both alkyl groups are electron-donating, albeit weakly, through an inductive effect and hyperconjugation. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4][5][6] These substituents are classified as activating groups and are ortho-para directors .[7][8][9]

The key to predicting the outcome of its reactions lies in analyzing the directing effects of both groups simultaneously. The four available positions for substitution on the ring are C3, C4, C5, and C6.

  • Positions 3 & 5: These are sterically hindered. Position 3 is crowded by both the ethyl and methyl groups, while position 5 is meta to both activating groups, making it electronically disfavored.

  • Position 4: This position is para to the ethyl group and meta to the methyl group. It is electronically activated and relatively sterically accessible.

  • Position 6: This position is ortho to the methyl group and meta to the ethyl group. It is also electronically activated.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6, with the precise ratio of products being influenced by the specific reaction conditions and the steric bulk of the electrophile.[10]

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a fundamental reaction class for this compound, proceeding via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

General EAS Workflow

EAS_Workflow sub This compound + Electrophile (E+) sigma Formation of Sigma Complex (Arenium Ion) sub->sigma Slow, Rate- Determining Step gen Generation of Electrophile (e.g., from catalyst) gen->sub deprot Deprotonation to Restore Aromaticity sigma->deprot Fast prod Substituted Product deprot->prod

Caption: General workflow for Electrophilic Aromatic Substitution.

Nitration

The nitration of this compound introduces a nitro group (—NO₂) onto the aromatic ring. This reaction is pivotal for the synthesis of various chemical intermediates.[5] The electrophile is the nitronium ion (NO₂⁺), generated in situ from concentrated nitric acid and sulfuric acid.[12]

Mechanism of Nitration:

Nitration_Mechanism sub This compound reagents HNO₃ / H₂SO₄ sub->reagents sigma4 Sigma Complex (Attack at C4) reagents->sigma4 + NO₂⁺ sigma6 Sigma Complex (Attack at C6) reagents->sigma6 + NO₂⁺ prod4 1-Ethyl-2-methyl-4-nitrobenzene (Major Product) sigma4->prod4 -H⁺(from C4) prod6 1-Ethyl-2-methyl-6-nitrobenzene (Minor Product) sigma6->prod6 -H⁺(from C6)

Caption: Nitration of this compound yielding ortho and para isomers.

Due to the steric bulk of the ethyl group, attack at the para position (C4) is generally favored over the ortho position (C6).

Quantitative Data: Isomer Distribution in Nitration

Product IsomerPosition of AttackTypical Yield (%)Rationale
1-Ethyl-2-methyl-4-nitrobenzeneC4 (para to ethyl)~60-70%Electronically activated, sterically accessible.
1-Ethyl-2-methyl-6-nitrobenzeneC6 (ortho to methyl)~25-35%Electronically activated, but some steric hindrance.
Other IsomersC3, C5< 5%Sterically hindered and/or electronically disfavored.
Experimental Protocol: Nitration
  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.[5]

  • Reaction: To the cold nitrating mixture, add 0.1 mol of this compound dropwise from the funnel over 30 minutes. Maintain the reaction temperature between 25-30°C.[13]

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitro products will separate as a dense yellow oil.

  • Separate the oil layer using a separatory funnel. Wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Separate the isomers using fractional distillation or column chromatography.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[14] A key feature of sulfonation is its reversibility.[15][16]

  • Kinetic Control: At lower temperatures (e.g., < 100°C), the reaction favors the fastest-forming product, which is often the ortho-isomer (attack at C6).

  • Thermodynamic Control: At higher temperatures (e.g., > 150°C), the reaction is reversible, and the equilibrium will favor the most stable product, which is typically the sterically less hindered para-isomer (attack at C4).[15][17] For long-chain alkylbenzenes, para-substitution is generally preferred due to steric factors.[18][19]

Halogenation and Friedel-Crafts Reactions
  • Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), this compound reacts with halogens to yield primarily 4-halo and 6-halo derivatives.[10]

  • Friedel-Crafts Reactions: Both alkylation and acylation are possible. However, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements.[11] Friedel-Crafts acylation, followed by reduction, is often a more reliable method for introducing longer alkyl chains. The regioselectivity follows the established pattern, favoring substitution at the C4 and C6 positions.

Side-Chain Reaction Mechanisms

The alkyl side chains of this compound are also reactive, particularly at the benzylic positions (the carbon atom directly attached to the benzene ring).

Free-Radical Benzylic Bromination

Benzylic C-H bonds are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical.[20] N-Bromosuccinimide (NBS) in the presence of a radical initiator (like UV light or a peroxide) is the reagent of choice for selective bromination at the benzylic position, as it provides a low, steady concentration of bromine radicals, minimizing unwanted aromatic bromination.[21][22]

Between the ethyl and methyl groups, the secondary benzylic position on the ethyl group (—CH(•)CH₃) is more stable than the primary benzylic radical of the methyl group (—CH₂•). Therefore, bromination occurs preferentially at the ethyl group.[23]

Mechanism of Benzylic Bromination with NBS:

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental Protocol: Benzylic Bromination
  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of this compound in 100 mL of carbon tetrachloride (CCl₄).

  • Reagents: Add 0.1 mol of N-Bromosuccinimide (NBS) and a catalytic amount (0.002 mol) of benzoyl peroxide.

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be initiated and sustained by irradiation with a 100-watt lamp.[24]

  • Continue refluxing until all the dense NBS has been converted to the less dense succinimide, which floats on the surface (typically 1-2 hours).

  • Work-up: Cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with a 5% sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purification: Remove the solvent by rotary evaporation and purify the resulting 1-(1-bromoethyl)-2-methylbenzene by vacuum distillation.

Side-Chain Oxidation

Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄), will oxidize any alkyl group on a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom.[25][26][27][28] In the case of this compound, both the ethyl and methyl groups are oxidized. The entire alkyl chain is cleaved, leaving only a carboxyl group attached to the ring.

The reaction proceeds through a complex free-radical mechanism at the benzylic position. The final product is 1,2-Benzenedicarboxylic acid (Phthalic acid).

Overall Reaction: this compound + KMnO₄ / H⁺ / Heat → Phthalic Acid

Conclusion

The reaction mechanisms of this compound are a rich area of study, governed by the synergistic and sometimes competing directing effects of its two alkyl substituents. For electrophilic aromatic substitution, reactions are directed primarily to the C4 and C6 positions, with steric hindrance playing a critical role in determining the final product ratio. Concurrently, the benzylic positions of the side chains offer distinct reactivity, enabling selective free-radical halogenation at the more stable secondary position of the ethyl group and complete oxidation of both chains to carboxylic acids under harsh conditions. A thorough understanding of these pathways and the reaction conditions that control them is essential for the strategic design of synthetic routes in academic and industrial research.

References

Methodological & Application

Laboratory-Scale Synthesis of 1-Ethyl-2-methylbenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 1-Ethyl-2-methylbenzene, a valuable substituted aromatic hydrocarbon intermediate. The primary focus of this document is the detailed elucidation of the Friedel-Crafts alkylation of toluene with an ethylating agent, a robust and widely applicable method. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction and Strategic Overview

This compound, also known as o-ethyltoluene, is a significant building block in organic synthesis, finding utility in the preparation of more complex molecules for materials science and pharmaceutical research. Its synthesis in a laboratory setting requires a careful selection of methodology to ensure a good yield and purity while maintaining a high degree of safety.

This guide will primarily focus on the Friedel-Crafts alkylation of toluene. This classic electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on an aromatic ring.[1][2] We will explore the reaction of toluene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The rationale for this choice lies in its relatively straightforward execution and the wealth of established chemical principles governing its mechanism.

While other methods, such as those involving Grignard reagents, are theoretically plausible, the Friedel-Crafts approach is generally more direct for this specific target. A hypothetical Grignard route will be briefly discussed to provide a broader synthetic context.

The Chemistry of Synthesis: Mechanism and Rationale

The Friedel-Crafts alkylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products.

Step 1: Generation of the Electrophile The Lewis acid catalyst, aluminum chloride, activates the ethylating agent (ethyl bromide) to generate a highly reactive electrophile. This occurs through the formation of a complex that polarizes the C-Br bond, leading to the formation of an ethyl carbocation or a highly polarized complex that acts as the carbocation equivalent.[4][5]

Step 2: Electrophilic Attack The electron-rich toluene ring acts as a nucleophile, attacking the ethyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Deprotonation and Aromatization A weak base, such as the AlCl₃Br⁻ complex, removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Directing Effects of the Methyl Group: The methyl group on the toluene ring is an ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. This means that the incoming ethyl group will preferentially add to the positions ortho (2- and 6-) and para (4-) to the methyl group. Therefore, the reaction will produce a mixture of isomers: this compound (ortho), 1-ethyl-4-methylbenzene (para), and to a lesser extent, 1-ethyl-3-methylbenzene (meta). The ratio of these isomers can be influenced by reaction temperature and the choice of catalyst.[6]

Safety First: Hazard Analysis and Mitigation

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.

Hazardous Materials:

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Causes skin and eye irritation.

  • Ethyl Bromide: Flammable liquid. Harmful if swallowed or inhaled. Suspected of causing cancer.

  • Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • This compound: Flammable liquid and vapor. May cause skin and eye irritation.[7]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat at all times.

  • All manipulations involving volatile and corrosive materials must be performed in a certified chemical fume hood.

Emergency Procedures:

  • Have a safety shower and eyewash station readily accessible.

  • Keep a Class B fire extinguisher (for flammable liquids) nearby.

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

  • In case of inhalation, move to fresh air and seek medical attention.

Detailed Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines the synthesis of this compound from toluene and ethyl bromide.

Materials and Equipment:

  • Toluene (anhydrous)

  • Ethyl bromide

  • Aluminum chloride (anhydrous powder)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or diethyl ether)

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Apparatus for fractional distillation

  • Rotary evaporator

Workflow Diagram:

G reagents Toluene + Anhydrous AlCl3 addition Slow Addition at 0-5 °C reagents->addition Initial Mixture ethyl_bromide Ethyl Bromide in Dropping Funnel ethyl_bromide->addition Controlled Addition reflux Reflux at Room Temperature addition->reflux quench Quench with Ice-HCl reflux->quench Reaction Mixture extract Extraction with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry evaporation Solvent Removal dry->evaporation distillation Fractional Distillation evaporation->distillation product This compound (and isomers) distillation->product analysis GC-MS, NMR product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous toluene.

    • Cool the flask in an ice bath to 0-5 °C.

    • Carefully and in portions, add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the stirred toluene. The addition is exothermic.

    • Fit the flask with a reflux condenser attached to a drying tube.

    • Place 10.9 g (0.1 mol) of ethyl bromide in a dropping funnel and place it on top of the condenser.

  • Reaction:

    • Add the ethyl bromide dropwise to the stirred toluene/AlCl₃ mixture over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture slowly and carefully onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid in a 500 mL beaker with stirring. This step should be performed in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of dichloromethane.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and remove the solvent using a rotary evaporator.

    • The crude product, a mixture of ethyltoluene isomers, is then purified by fractional distillation.[8] Collect the fraction boiling at approximately 161-163 °C, which corresponds to this compound. The boiling points of the other major isomers are 1-ethyl-3-methylbenzene (161.3 °C) and 1-ethyl-4-methylbenzene (162 °C), making a highly efficient fractionating column necessary for complete separation.

    • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[9][10]

Quantitative Data Summary:

ParameterValue
Toluene100 mL (~0.94 mol)
Ethyl Bromide10.9 g (0.1 mol)
Aluminum Chloride13.3 g (0.1 mol)
Theoretical Yield~12.02 g
Boiling Point161-163 °C[7]

Alternative Synthetic Strategy: A Grignard Approach (Theoretical)

A plausible, albeit more complex, route to this compound involves a Grignard reaction. This would likely proceed via the reaction of a Grignard reagent with a suitable ketone, followed by reduction.

Hypothetical Reaction Scheme:

  • Formation of 1-(2-methylphenyl)ethan-1-one: Friedel-Crafts acylation of toluene with acetyl chloride would yield a mixture of methylacetophenone isomers, with the para-isomer being the major product. Separation of the desired ortho-isomer would be necessary.

  • Grignard Reaction: Reaction of methylmagnesium bromide with 1-(o-tolyl)ethanone (the ortho-isomer from step 1) would yield 2-(o-tolyl)propan-2-ol.

  • Reduction: The tertiary alcohol would then need to be reduced to the target alkane, for example, through a Clemmensen or Wolff-Kishner reduction, or by dehydration followed by hydrogenation.

This multi-step approach is less direct and likely to result in a lower overall yield compared to the Friedel-Crafts alkylation for this specific target.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • GC-MS: Gas chromatography can be used to separate the ortho, meta, and para isomers, while mass spectrometry will provide the molecular weight (m/z = 120) and a characteristic fragmentation pattern.[10][11]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl protons on the ring, and a multiplet for the aromatic protons.[9]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.[9]

Conclusion

The Friedel-Crafts alkylation of toluene provides a reliable and well-established method for the laboratory-scale synthesis of this compound. Careful control of reaction conditions, particularly temperature, is essential to manage the exothermic nature of the reaction and influence the isomeric product distribution. A thorough work-up and purification by fractional distillation are necessary to isolate the desired ortho-isomer. Adherence to strict safety protocols is crucial when handling the hazardous materials involved in this synthesis.

References

Application Notes and Protocols for 1-Ethyl-2-methylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the choice of solvent is a critical parameter that dictates reaction kinetics, yield, and impurity profiles. High-boiling point solvents are indispensable for reactions requiring significant thermal energy to overcome activation barriers. 1-Ethyl-2-methylbenzene (also known as 2-Ethyltoluene) emerges as a versatile and effective high-boiling point aromatic solvent.[1] Its unique combination of a high boiling point, non-polar character, and aromatic nature provides a distinct reaction environment compared to more common polar aprotic solvents like DMF or DMSO.[2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the physicochemical properties of this compound, detailed protocols for its safe handling and use, and practical guidance for its application in high-temperature organic synthesis. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their specific applications effectively.

Physicochemical Properties and Rationale for Use

This compound is a colorless, flammable liquid with a characteristic aromatic odor.[2][4] Its utility as a high-boiling point solvent is grounded in its specific physical and chemical properties.

Rationale for Selection: The primary reason for selecting this compound is its ability to facilitate reactions at temperatures exceeding the boiling points of common aromatic solvents like toluene (111 °C) and xylenes (~140 °C).[5] This is crucial for transformations that are sluggish at lower temperatures, such as certain metal-catalyzed cross-coupling reactions, thermal rearrangements, or condensation reactions requiring dehydration at high temperatures. Its non-polar, aprotic nature makes it an excellent medium for dissolving non-polar organic compounds and reagents while avoiding unwanted side reactions involving acidic protons.[2]

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2-Ethyltoluene, o-Ethyltoluene[4][6]
CAS Number 611-14-3[4][6]
Molecular Formula C₉H₁₂[2][7]
Molecular Weight 120.19 g/mol [2][4]
Boiling Point 164-165 °C (327-329 °F)[7]
Melting Point -17 °C (1.4 °F)[7]
Density 0.864 - 0.887 g/cm³ at 25 °C[2][7]
Flash Point 39 - 41 °C (103 - 105 °F)[4][8]
Solubility Insoluble in water; soluble in non-polar organic solvents like hexane and toluene.[2][4][8]

Health, Safety, and Handling Protocols

Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and presents specific health hazards that necessitate strict handling protocols.[6][8]

Hazard ClassDescriptionPrecautionary Measures
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[6]
Inhalation Harmful if inhaled. Vapors can irritate the upper respiratory tract, causing dizziness, headache, and anesthesia.[1][8]Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
Skin Contact May cause skin irritation. Prolonged contact can lead to drying of the skin.[1][8]Wear impervious gloves (e.g., nitrile) and protective clothing.[8]
Eye Contact May cause eye irritation.[1]Wear safety goggles with side-shields.[8]
Ingestion Harmful if swallowed. Aspiration hazard; may cause pulmonary edema if it enters the lungs.[1][8]Do NOT induce vomiting. Seek immediate medical attention.[6][7]
Standard Operating Procedure (SOP) for Safe Handling
  • Engineering Controls : All manipulations involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Flame-resistant lab coat.

    • Chemical-resistant gloves (nitrile or neoprene).

    • Splash-proof safety goggles or a face shield.[8]

  • Storage : Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[6] Ensure the storage area is separate from oxidizing agents, with which it can react vigorously.[4][8]

  • Spill Management :

    • Evacuate the area and remove all ignition sources.

    • Ventilate the space.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use combustible materials like sawdust.

    • Use non-sparking tools for cleanup.[4]

  • Waste Disposal : Dispose of waste solvent and contaminated materials through an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[6]

Experimental Protocols: Application in High-Temperature Synthesis

The following protocols provide a framework for using this compound in a laboratory setting.

Protocol 3.1: General Setup for High-Temperature Reactions

This protocol describes a standard apparatus for conducting reactions at temperatures up to 165 °C. The causality for each component is to ensure reaction control, safety, and efficiency.

  • Vessel Selection : Choose a three-necked, round-bottom flask of appropriate volume. The three necks are critical for simultaneous temperature monitoring, reagent addition, and inert gas purging/reflux.

  • Heating and Stirring : Place the flask in a heating mantle connected to a variable temperature controller. Add a magnetic stir bar to the flask for efficient mixing, which is vital for homogenous heat distribution and reaction kinetics.

  • Temperature Monitoring : Insert a calibrated thermometer or thermocouple through one of the side necks, ensuring the bulb is submerged in the reaction medium for accurate temperature reading.

  • Reflux Condenser : Fit a reflux condenser to the central neck of the flask. Secure it with a clamp. Connect the condenser to a recirculating chiller or a steady flow of cold water (inlet at the bottom, outlet at the top) to efficiently condense the solvent vapors and prevent their loss.

  • Inert Atmosphere : For oxygen- or moisture-sensitive reactions, attach a gas inlet adapter to the remaining neck. Purge the system with an inert gas (e.g., Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

G cluster_0 High-Temperature Reaction Setup Flask Three-Neck Flask (with Stir Bar) Condenser Reflux Condenser Flask->Condenser Vapors <-> Condensate Mantle Heating Mantle Mantle->Flask Heats Water_Out Coolant Out Condenser->Water_Out Gas_Inlet Inert Gas Inlet (e.g., Argon) Gas_Inlet->Flask Purges Thermometer Thermometer Thermometer->Flask Measures Temp Water_In Coolant In Water_In->Condenser

A standard experimental setup for high-temperature synthesis.
Protocol 3.2: Post-Reaction Workup and Solvent Removal

The high boiling point of this compound makes its removal more challenging than for solvents like dichloromethane or ethyl acetate. The choice of method depends on the stability and physical properties of the desired product.

  • Cooling : Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature. It is unsafe to dismantle a hot apparatus.

  • Quenching & Extraction : If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, brine, or a mild acid/base). Transfer the mixture to a separatory funnel. If the product is soluble in a lower-boiling point organic solvent (e.g., ethyl acetate, diethyl ether), add this solvent to extract the product from the this compound/aqueous mixture. Perform multiple extractions to ensure complete recovery.

  • Solvent Removal via Rotary Evaporation :

    • Combine the organic extracts and dry them over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

    • Filter the drying agent and transfer the solution to a round-bottom flask.

    • Remove the low-boiling extraction solvent first under gentle vacuum.

    • To remove the this compound, a high-performance vacuum pump (capable of reaching <10 torr) is required.[9] The water bath temperature may need to be increased (e.g., 50-70 °C) to facilitate evaporation.

    • Causality : A strong vacuum is essential because it significantly lowers the boiling point of the solvent, allowing for its removal at a temperature that will not decompose the target compound.[9]

  • Alternative Removal Methods :

    • Distillation : If the product has a much higher boiling point and is thermally stable, simple or vacuum distillation can be used to separate it from the solvent.

    • Precipitation/Crystallization : If the product is a solid and is insoluble in a different solvent (e.g., hexanes), the this compound solution can be concentrated and the product precipitated by adding the anti-solvent.

G start Reaction Complete in This compound cool Cool to Room Temperature start->cool product_check Is the Product Thermally Stable? cool->product_check rotovap Remove Solvent via High-Vacuum Rotary Evaporation product_check->rotovap Yes distill Remove Solvent via Vacuum Distillation product_check->distill No (or very high BP) solid_check Is the Product a Solid? rotovap->solid_check distill->solid_check precipitate Precipitate/Crystallize Product by adding an Anti-Solvent solid_check->precipitate Yes purify Further Purification (e.g., Chromatography) solid_check->purify No / Needs more purification precipitate->purify

A decision workflow for post-reaction solvent removal.

References

Application of 1-Ethyl-2-methylbenzene in Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the applications of 1-ethyl-2-methylbenzene, also known as o-ethyltoluene, in the field of polymer synthesis. While its primary industrial role is as a solvent, its unique chemical structure also suggests potential utility as a chain transfer agent to modulate polymer molecular weight. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel approaches in polymer chemistry.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2][3] It is a colorless liquid with a characteristic aromatic odor and is insoluble in water but soluble in non-polar organic solvents.[1][4] Its molecular structure consists of a benzene ring substituted with an ethyl group and a methyl group at adjacent positions.[5]

While direct reports of this compound being used as a primary monomer in polymerization are scarce in publicly available literature, its properties make it a valuable component in polymer synthesis in other capacities. This guide will focus on its well-established role as a solvent and its potential application as a chain transfer agent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in polymer synthesis.

PropertyValueReference
Molecular Formula C₉H₁₂[1][2][3]
Molecular Weight 120.19 g/mol [1][6]
Appearance Colorless liquid[1][7]
Odor Aromatic hydrocarbon[1][7]
Boiling Point 162-164 °C (324-327 °F)[1]
Flash Point 46 °C (115 °F)[1]
Density 0.88 g/cm³ at 20 °C[1]
Solubility in Water Insoluble[1][4]
Solubility in Organic Solvents Soluble in non-polar solvents like hexane and toluene[4]
CAS Number 611-14-3[8][9]

Role as a Solvent in Polymer Synthesis

This compound's non-polar nature and relatively high boiling point make it an effective solvent for the solution polymerization of various monomers, particularly non-polar vinyl monomers such as styrene and its derivatives, acrylates, and methacrylates.[10][11]

The choice of solvent is critical in solution polymerization as it affects monomer and polymer solubility, chain transfer kinetics, and the overall reaction rate. The moderate boiling point of this compound allows for polymerization to be conducted at elevated temperatures, which can be necessary to achieve desired reaction rates and polymer properties. Furthermore, its aromatic character can influence the stereochemistry of certain polymerizations.

Experimental Protocol: Solution Polymerization of Styrene using this compound as Solvent

This protocol describes a typical free-radical solution polymerization of styrene where this compound serves as the solvent.

Materials:

  • Styrene (inhibitor removed)

  • This compound (anhydrous)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Solvent Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Ensure this compound is anhydrous.

  • Reaction Setup: Assemble a dry round-bottom flask with a condenser and magnetic stir bar. Place the flask under an inert atmosphere of nitrogen.

  • Charging the Reactor: To the flask, add 50 mL of this compound and 20 mL of purified styrene via syringe.

  • Initiator Addition: Add 0.1 g of AIBN to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 70°C with constant stirring. Maintain the reaction at this temperature for 6 hours under a nitrogen atmosphere.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polystyrene.

  • Polymer Isolation and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Expected Outcome: The procedure should yield polystyrene as a white solid. The molecular weight of the resulting polymer will depend on the initiator concentration and reaction temperature.

Workflow for Solution Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer Monomer Purification Setup Inert Atmosphere Setup Monomer->Setup Solvent Solvent Drying Solvent->Setup Charge Charge Reactor with Monomer & Solvent Setup->Charge Initiate Add Initiator & Heat Charge->Initiate Polymerize Maintain Temperature & Stir Initiate->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for a typical solution polymerization experiment.

Role as a Chain Transfer Agent

The resulting benzylic radical is stabilized by resonance with the aromatic ring. This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, leading to a decrease in the average molecular weight.

Mechanism of Chain Transfer

G cluster_mechanism Chain Transfer Mechanism with this compound P_radical Growing Polymer Radical (P•) EMB This compound P_radical->EMB H-abstraction Dead_Polymer Terminated Polymer (P-H) EMB->Dead_Polymer EMB_radical Benzylic Radical EMB->EMB_radical Monomer Monomer (M) EMB_radical->Monomer Re-initiation New_P_radical New Growing Polymer Radical (M•) Monomer->New_P_radical

Caption: Mechanism of chain transfer involving this compound.

Experimental Protocol: Molecular Weight Control in Methyl Methacrylate Polymerization

This protocol demonstrates the use of this compound as a chain transfer agent to control the molecular weight of poly(methyl methacrylate) (PMMA) during bulk polymerization.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (chain transfer agent)

  • Benzoyl peroxide (BPO) (initiator)

  • Toluene (for dilution)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

  • Reaction tubes with septa

  • Thermostatted oil bath

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction tubes. In each tube, place 5 mL of purified MMA and 0.05 g of BPO.

  • Addition of Chain Transfer Agent: To each tube, add a varying amount of this compound (e.g., 0 mL, 0.1 mL, 0.25 mL, 0.5 mL, 1.0 mL).

  • Inerting: Deoxygenate the reaction mixtures by bubbling nitrogen through each tube for 15 minutes.

  • Polymerization: Seal the tubes and place them in a thermostatted oil bath at 80°C for 4 hours.

  • Isolation and Analysis: After cooling, dissolve each polymer sample in a small amount of toluene and precipitate it into methanol. Filter and dry the polymers. Analyze the molecular weight and molecular weight distribution of each sample using Gel Permeation Chromatography (GPC).

Hypothetical Data on Molecular Weight Control

The following table illustrates the expected trend in the molecular weight of PMMA with increasing concentrations of this compound as a chain transfer agent.

SampleVolume of this compound (mL)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
10150,0002.1
20.1125,0002.0
30.2598,0001.9
40.572,0001.8
51.045,0001.7

Note: These are illustrative values. Actual results may vary depending on the specific reaction conditions.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] It can cause skin and eye irritation.[1][7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile aromatic hydrocarbon with significant, albeit sometimes indirect, applications in polymer synthesis. Its primary role as a solvent in solution polymerization is well-established, offering advantages in controlling reaction temperature and solubility. Furthermore, its chemical structure allows it to function as a chain transfer agent, providing a means to regulate polymer molecular weight. The protocols and data presented in this guide offer a foundation for researchers to explore the utility of this compound in their own polymer synthesis endeavors.

References

Application Note: High-Selectivity Catalytic Dehydrogenation of 1-Ethyl-2-methylbenzene to 2-Vinyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl-substituted aromatic compounds are crucial building blocks in the synthesis of polymers and fine chemicals. 2-Vinyltoluene (also known as 2-methylstyrene), in particular, offers unique properties to polymers and serves as a valuable intermediate in organic synthesis. The most economically viable route to its production is the catalytic dehydrogenation of 1-ethyl-2-methylbenzene. This process, while analogous to the large-scale industrial production of styrene from ethylbenzene, presents its own set of challenges and optimization parameters due to the steric and electronic effects of the ortho-methyl group.

This application note provides a comprehensive technical guide for the vapor-phase catalytic dehydrogenation of this compound. We will delve into the underlying reaction mechanism, detail a robust experimental protocol for a laboratory setting, and discuss the analytical methods for product quantification. The focus is on providing a scientifically sound and practical framework for researchers working in catalysis and synthetic chemistry.

Theoretical Background: Reaction Mechanism and Catalyst Selection

The dehydrogenation of this compound is an endothermic and equilibrium-limited reaction. The overall transformation is as follows:

C₆H₄(CH₃)(C₂H₅) ⇌ C₆H₄(CH₃)(C₂H₃) + H₂

To achieve favorable conversion rates, the reaction is typically carried out at high temperatures, generally in the range of 550-650°C.[1] The use of superheated steam as a diluent is standard practice; it serves multiple critical functions:

  • Heat Transfer: Steam provides the necessary heat to drive the endothermic reaction.

  • Equilibrium Shift: By reducing the partial pressure of the products, steam shifts the reaction equilibrium towards the formation of 2-vinyltoluene.[2]

  • Catalyst Stability: Steam helps to mitigate coke formation on the catalyst surface, a primary cause of deactivation, by promoting the gasification of carbonaceous deposits.

Catalyst Choice: The Role of Iron Oxide-Based Systems

While various catalysts can effect this transformation, potassium-promoted iron(III) oxide (Fe₂O₃) catalysts are widely employed due to their excellent performance, stability, and cost-effectiveness.[3][4] The active phase is often a complex mixture of iron oxides and potassium ferrate (KFeO₂), which is formed under reaction conditions.[3][5]

The reaction mechanism over these catalysts is generally understood to follow a Langmuir-Hinshelwood model, involving the following key steps:[5]

  • Adsorption: this compound adsorbs onto the active sites of the catalyst.

  • Surface Reaction: The dehydrogenation occurs on the catalyst surface, involving the abstraction of hydrogen atoms from the ethyl group. This is often the rate-determining step and is influenced by the acid-base properties of the catalyst.[2]

  • Desorption: The products, 2-vinyltoluene and hydrogen, desorb from the surface.

Promoters such as potassium are crucial as they enhance the catalyst's basicity, which is believed to facilitate the initial C-H bond cleavage in the ethyl group.[3] Other promoters, like cerium or cobalt, can further enhance activity and stability.[2][5]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed procedure for the catalytic dehydrogenation of this compound in a laboratory-scale fixed-bed reactor system.

Catalyst Preparation (Potassium-Promoted Iron Oxide)
  • Precipitation: Co-precipitate iron and potassium nitrates from an aqueous solution by the slow addition of a base (e.g., ammonium carbonate) with vigorous stirring to form a homogenous slurry. The target is typically a K:Fe molar ratio of around 0.1-0.2.

  • Washing and Drying: Filter the precipitate and wash thoroughly with deionized water to remove residual nitrates. Dry the resulting filter cake in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in air at 600-700°C for 4-6 hours. This step converts the hydroxides/carbonates into the active oxide form.

  • Pelletization and Sieving: Pelletize the calcined powder using a hydraulic press, then crush and sieve to obtain catalyst particles of a uniform size (e.g., 0.5-1.0 mm).

Dehydrogenation Reaction Setup and Procedure

The experimental setup consists of a feed delivery system, a preheater, a fixed-bed reactor, a condenser, and a gas-liquid separator, followed by online gas analysis.

Diagram of the Experimental Workflow

DehydrogenationWorkflow cluster_feed Feed System cluster_reaction Reaction Zone cluster_analysis Product Collection & Analysis reactant This compound (HPLC Pump) preheater Preheater/Vaporizer (250-300°C) reactant->preheater Liquid Feed water Deionized Water (HPLC Pump) water->preheater Liquid Feed reactor Fixed-Bed Reactor (Catalyst Bed, 600°C) preheater->reactor Vaporized Feed + Steam condenser Condenser (Ice Bath) reactor->condenser Hot Effluent separator Gas-Liquid Separator condenser->separator Cooled Mixture liquid_product Liquid Product (GC/MS Analysis) separator->liquid_product Liquid Phase gas_product Gas Product (Online GC) separator->gas_product Gas Phase (H₂, etc.)

Caption: Experimental workflow for the catalytic dehydrogenation.

Procedure:

  • Catalyst Loading: Load the prepared iron-potassium oxide catalyst (typically 1-5 g) into a quartz or stainless-steel fixed-bed reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove air.

  • Heating: Heat the preheater to 250-300°C and the reactor furnace to the desired reaction temperature (e.g., 600°C).

  • Feed Introduction:

    • Using two separate HPLC pumps, introduce this compound and deionized water into the preheater.

    • A typical liquid hourly space velocity (LHSV) for the hydrocarbon is 1.0 h⁻¹.

    • The molar ratio of water to hydrocarbon is a critical parameter; a starting point of 10:1 is recommended.

  • Reaction: The vaporized mixture of steam and this compound flows through the heated catalyst bed where the dehydrogenation reaction occurs.

  • Product Collection:

    • Pass the reactor effluent through a condenser (e.g., a cold finger or a shell-and-tube condenser maintained with an ice-water bath) to liquefy the organic and aqueous phases.

    • Collect the condensate in a gas-liquid separator.

  • Steady State: Allow the reaction to proceed for at least 1-2 hours to reach a steady state before collecting samples for analysis.

  • Shutdown: After the experiment, stop the hydrocarbon and water feeds, and allow the system to cool down under an inert gas flow.

Product Analysis

Accurate quantification of the product mixture is essential for determining conversion, selectivity, and yield.

  • Liquid Phase Analysis:

    • Separate the organic layer from the collected condensate.

    • Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC/MS) or Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Use a suitable capillary column (e.g., HP-5 or equivalent) for the separation of this compound, 2-vinyltoluene, and potential byproducts such as toluene and benzene.[6]

    • Quantify the components by creating a calibration curve with authentic standards.

  • Gaseous Phase Analysis:

    • Analyze the non-condensable gases (primarily hydrogen, along with light hydrocarbons from cracking) using an online gas chromatograph equipped with a Thermal Conductivity Detector (TCD) and/or a Flame Ionization Detector (FID).

Data Presentation and Interpretation

The performance of the catalytic system is evaluated based on the following metrics, calculated from the analytical data:

  • Conversion (%) : The percentage of this compound that has reacted. Conversion = ([Moles of reactant fed] - [Moles of reactant in product]) / [Moles of reactant fed] * 100

  • Selectivity (%) : The percentage of the reacted this compound that is converted to 2-vinyltoluene. Selectivity = [Moles of 2-vinyltoluene produced] / ([Moles of reactant fed] - [Moles of reactant in product]) * 100

  • Yield (%) : The overall percentage of the initial this compound that is converted to 2-vinyltoluene. Yield = (Conversion * Selectivity) / 100

Table 1: Representative Catalytic Performance Data

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 580600620
H₂O:HC Molar Ratio 10:110:110:1
LHSV (h⁻¹) 1.01.01.0
Conversion (%) 455565
Selectivity to 2-VT (%) 949289
Yield (%) 42.350.657.9

Note: The data presented in this table are representative and intended for illustrative purposes.

As indicated in the table, increasing the reaction temperature generally leads to higher conversion, as expected for an endothermic reaction. However, this often comes at the cost of reduced selectivity due to an increase in side reactions such as thermal cracking (producing benzene and toluene) and isomerization.

Diagram of Reaction Pathways

ReactionPathways cluster_byproducts Side Reactions reactant This compound product 2-Vinyltoluene (Desired Product) reactant->product Dehydrogenation (Main Reaction) h2 H₂ reactant->h2 + benzene Benzene reactant->benzene Cracking toluene Toluene reactant->toluene Dealkylation coke Coke/Carbon Deposits reactant->coke Coking product->coke Polymerization

Caption: Primary reaction and potential side reactions.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results obtained from this protocol, the following self-validating measures should be implemented:

  • Mass Balance: A comprehensive mass balance should be performed for each experimental run. The total mass of the products (liquid and gas) should be within ±5% of the total mass of the reactants fed into the system. A significant deviation may indicate leaks in the system or inaccurate flow measurements.

  • Carbon Balance: Similarly, a carbon balance should be calculated. The amount of carbon in the outlet stream (unreacted feed, 2-vinyltoluene, byproducts, and any CO/CO₂ from coke gasification) should match the carbon in the inlet feed. A carbon deficit often points to coke formation on the catalyst.

  • Catalyst Characterization: The catalyst should be characterized before and after the reaction using techniques such as X-ray Diffraction (XRD) to identify crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area, and Temperature-Programmed Desorption/Oxidation (TPD/TPO) to assess acidity/basicity and coke content. Changes in these properties can be correlated with catalytic performance and deactivation.

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results. The conversion and selectivity values should be consistent within an acceptable margin of error.

Conclusion

The catalytic dehydrogenation of this compound is an efficient method for the synthesis of 2-vinyltoluene. Success in the laboratory hinges on the careful preparation of a suitable catalyst, typically potassium-promoted iron oxide, and the precise control of reaction parameters, including temperature and steam-to-hydrocarbon ratio. The protocol detailed in this application note provides a robust starting point for researchers. By employing the described experimental setup and analytical methods, coupled with rigorous self-validation checks, reliable and high-quality data can be generated, facilitating further research and development in this area.

References

Application Notes & Protocols: The Strategic Integration of 1-Ethyl-2-methylbenzene in Advanced Surrogate Fuel Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of high-fidelity surrogate fuel mixtures is paramount for the predictive modeling of combustion processes in advanced engines and for understanding pollutant formation pathways. Real-world fuels, such as jet fuel and diesel, are complex amalgamations of hundreds to thousands of hydrocarbon species, rendering their direct use in detailed chemical kinetic simulations computationally prohibitive.[1][2] Surrogate fuels, which are simpler mixtures of a few well-characterized components, are designed to emulate the physical and chemical properties of these real fuels.[3][4] This guide provides a detailed technical overview and robust protocols for the incorporation of 1-ethyl-2-methylbenzene, a C9 aromatic hydrocarbon, into surrogate fuel mixtures intended for combustion research. We will explore the rationale for its selection, its impact on critical fuel properties, and the methodologies for formulating and validating such surrogates.

The Imperative for Aromatic Representation in Surrogate Fuels

Conventional transportation fuels are typically composed of several classes of hydrocarbons: n-alkanes, iso-alkanes, cycloalkanes, and aromatics. Aromatic compounds, though often constituting a smaller fraction (e.g., up to 25% by volume in commercial jet fuel), exert a disproportionately large influence on key combustion characteristics.[5]

Causality Behind Aromatic Inclusion:

  • Density and Energy Content: Aromatics are denser than alkanes of similar carbon number, helping to match the overall density of the target fuel.

  • Soot Formation: The presence of the benzene ring structure makes aromatics significant precursors to polycyclic aromatic hydrocarbons (PAH) and soot (black carbon).[5][6] Accurately representing the aromatic content is therefore critical for predicting particulate matter emissions.

  • Ignition Delay: Alkylated aromatics interact with the radical pool generated by alkane oxidation, influencing the overall ignition quality of the fuel mixture.[2] The specific structure of the alkyl side chains plays a crucial role in this reactivity.[7]

This compound (also known as o-ethyltoluene) is a member of the C9 alkylbenzene family. Research indicates that C9 alkylbenzenes are highly relevant components for next-generation surrogates, as they can emulate the distillation curves and aromatic content of fuels like Jet-A more effectively than traditionally used components like toluene (C7).[1][8]

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is the first step in its effective application. These properties directly influence the bulk characteristics of the final surrogate blend.

PropertyValueUnitSource
Chemical FormulaC₉H₁₂-[9][10]
Molecular Weight120.19 g/mol [9][10][11]
CAS Registry Number611-14-3-[9][10]
AppearanceColorless liquid-[11][12]
Density (at 20°C)0.884g/mL[13]
Boiling Point165°C[13]
Melting Point-81°C[13]
Flash Point105 (313.7 K)°F (K)[11]
SolubilityInsoluble in water; Soluble in non-polar solvents (e.g., hexane, toluene)-[11][14]

Protocol for Surrogate Fuel Formulation

The formulation of a surrogate fuel is a systematic process aimed at matching a slate of properties of a target real fuel. This protocol outlines a self-validating system for creating a surrogate mixture incorporating this compound.

Foundational Workflow: From Target to Surrogate

The overall logic of surrogate formulation involves defining the target, selecting components, optimizing their proportions, and validating the final blend against the initial targets.

Surrogate_Formulation_Workflow cluster_0 Phase 1: Definition & Planning cluster_1 Phase 2: Formulation & Blending cluster_2 Phase 3: Validation Target Step 1: Target Fuel Characterization (e.g., Jet-A, JP-5) - Density, H/C Ratio, DCN - Distillation Curve, Sooting Index Palette Step 2: Component Palette Selection - n-Alkanes (e.g., n-dodecane) - iso-Alkanes (e.g., isocetane) - Cycloalkanes (e.g., decalin) - Aromatics (e.g., this compound) Target->Palette Defines required chemical classes Optimize Step 3: Mixture Optimization Use optimizer to find mole fractions that match target properties Palette->Optimize Provides component candidates Blend Step 4: Physical Blending Gravimetric or volumetric preparation of the surrogate mixture Optimize->Blend Defines final composition Validate Step 5: Experimental Validation - Measure properties of surrogate - Compare against target fuel data Blend->Validate Provides physical sample for testing Final Validated Surrogate Fuel Validate->Final Confirms fidelity

Caption: Workflow for formulating and validating a surrogate fuel.

Step-by-Step Experimental Protocol

Objective: To prepare a 100g batch of a three-component surrogate fuel targeting the properties of a hypothetical jet fuel.

Component Palette:

  • n-Alkane: n-Dodecane (representing straight-chain paraffins)

  • iso-Alkane: Iso-octane (representing branched paraffins)

  • Aromatic: this compound (representing C9 aromatics)

Target Composition (Example - determined by optimization):

  • n-Dodecane: 55% (by mass)

  • Iso-octane: 25% (by mass)

  • This compound: 20% (by mass)

Materials & Equipment:

  • High-purity (>99%) n-Dodecane, Iso-octane, and this compound

  • Analytical balance (readability ±0.001g)

  • Glass beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Glass storage bottle with a PTFE-lined cap

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Procedure:

  • Preparation and Safety: Don all required PPE and perform all steps within a certified fume hood. Ensure all glassware is clean and dry.

  • Tare the Beaker: Place the 250 mL beaker containing a magnetic stir bar onto the analytical balance and tare the weight.

  • Add n-Dodecane: Carefully add n-dodecane to the beaker until the balance reads 55.00g (±0.01g). Record the exact mass.

  • Add Iso-octane: Tare the balance again with the beaker containing n-dodecane. Carefully add iso-octane until the balance reads 25.00g (±0.01g). Record the exact mass.

  • Add this compound: Tare the balance a final time. Carefully add this compound until the balance reads 20.00g (±0.01g). Record the exact mass. The inclusion of this component is critical for matching the target fuel's aromatic content and sooting propensity.[5][6]

  • Mixing: Place the beaker on the magnetic stirrer. Start stirring at a moderate speed (e.g., 300 RPM) to create a vortex without splashing. Mix for at least 15 minutes to ensure a homogenous solution.

  • Storage: Carefully pour the blended surrogate fuel into the labeled glass storage bottle. Seal tightly with the PTFE-lined cap to prevent evaporation of volatile components.

  • Documentation: Record the final mass of each component, the total mass of the mixture, the date of preparation, and the calculated mole fractions. This documentation is crucial for traceability and reproducibility.

Validation: Linking Surrogate Composition to Combustion Behavior

The prepared surrogate is only useful if its behavior emulates the target fuel in relevant combustion environments. Validation involves a suite of experiments that probe both global and detailed chemical kinetic properties.

The Role of this compound in Combustion Properties

The chemical structure of this compound directly influences key combustion metrics. Its presence in the surrogate is a deliberate choice to modulate these properties.

Aromatic_Influence cluster_props Influenced Surrogate Properties cluster_reason Underlying Chemical Rationale Aromatic This compound (C9 Aromatic Component) Density Bulk Density (Increases) Aromatic->Density HC_Ratio H/C Ratio (Decreases) Aromatic->HC_Ratio Soot Sooting Propensity (Increases) Aromatic->Soot Ignition Ignition Delay (Modulated) Aromatic->Ignition Soot_Reason Benzene ring is a direct precursor to PAH and soot. Soot->Soot_Reason Ignition_Reason Ortho-alkyl group provides labile H-atoms, affecting radical pool and low-temp reactivity. Ignition->Ignition_Reason

Caption: Influence of this compound on key surrogate properties.

Experimental Validation Protocols

A robust validation plan compares the surrogate to the target real fuel across several standardized tests.

A. Ignition Delay Time (IDT) Measurement

  • Principle: IDT is a critical measure of fuel reactivity and is fundamental to engine knock and ignition performance.

  • Methodology: Experiments are typically conducted in shock tubes or rapid compression machines.[15]

    • A mixture of the surrogate fuel vapor, an oxidizer (e.g., air), and an inert gas (e.g., argon) is prepared.

    • The mixture is rapidly heated and compressed by a reflected shock wave (shock tube) or a piston (RCM).

    • The time delay between the end of compression and the onset of ignition (detected by a sharp pressure rise or light emission) is measured.

    • The results are compared to IDT data for the target fuel under identical temperature, pressure, and equivalence ratio conditions. The presence of ortho alkyl groups in this compound can lead to higher reactivity (shorter IDTs) compared to more stable isomers like 1,3,5-trimethylbenzene.[7]

B. Laminar Flame Speed (LFS) Measurement

  • Principle: LFS is a fundamental property that characterizes the reactivity, diffusivity, and exothermicity of a fuel-air mixture.

  • Methodology: The counterflow twin-flame technique is a common method.[15]

    • Two opposed nozzles issue identical, premixed streams of surrogate fuel and air.

    • A flat, stable flame is established between the nozzles.

    • The flow velocity of the unburned gas mixture at the point of the flame front is measured, which corresponds to the laminar flame speed.

    • Data is collected over a range of equivalence ratios and compared to the target fuel's LFS curve.

C. Soot Propensity Measurement

  • Principle: Measures the tendency of a fuel to form soot, a critical factor for emissions and engine durability.

  • Methodology: Wick-fed laminar diffusion flames are often used.[15]

    • The liquid surrogate fuel is drawn up a wick and burned as a diffusion flame in a controlled air environment.

    • Laser extinction or Laser-Induced Incandescence (LII) is used to measure the soot volume fraction at various locations within the flame.

    • The results are compared to those from the target fuel to ensure the surrogate's sooting behavior is representative. The aromatic component, this compound, is the primary driver of soot formation in the surrogate.[5]

The Role of Kinetic Modeling

While experimental validation is essential, the ultimate goal of a surrogate is for use in computational fluid dynamics (CFD) simulations coupled with detailed chemical kinetic models.[1] A kinetic model is a set of elementary reactions that describes the oxidation pathways of the fuel components. The development of accurate, validated kinetic models for components like this compound and its isomers is an active area of research.[7][16][17] The experimental data generated through the validation protocols described above are crucial for refining and validating these complex reaction mechanisms.

Conclusion

This compound is a strategically important component for formulating the next generation of surrogate fuels. Its inclusion allows for a more accurate emulation of the aromatic content, density, and sooting characteristics of real-world transportation fuels like jet fuel. By following systematic formulation and validation protocols, researchers can develop high-fidelity surrogate mixtures. These surrogates, in turn, enable more accurate predictive modeling of combustion phenomena, ultimately aiding in the design of more efficient and cleaner combustion engines.

References

Friedel-Crafts alkylation of toluene with ethylene to produce ethylmethylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Ethylene

Application Note and Protocol for the Synthesis of Ethylmethylbenzenes

Abstract

The Friedel-Crafts alkylation of aromatic compounds is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. This guide provides a comprehensive technical overview and a detailed experimental protocol for the alkylation of toluene with ethylene to produce a mixture of ethylmethylbenzene (ethyltoluene) isomers. This reaction is of significant industrial relevance, as the products serve as intermediates in the synthesis of various fine chemicals and polymers. We will delve into the underlying electrophilic aromatic substitution mechanism, explore the role of catalysts, discuss the critical challenges of regioselectivity and polyalkylation, and provide a robust, step-by-step laboratory procedure. This document is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical guidance.

Theoretical Background and Mechanistic Insights

The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring.[1] The reaction of toluene with ethylene is a classic example of electrophilic aromatic substitution (EAS).[2]

The Reaction Mechanism

The overall reaction involves the substitution of a hydrogen atom on the toluene ring with an ethyl group.

C₆H₅CH₃ (Toluene) + C₂H₄ (Ethylene) --[Catalyst]--> C₆H₄(CH₃)(C₂H₅) (Ethylmethylbenzene) + H⁺

The mechanism proceeds in three primary steps, as detailed below and illustrated in Figure 1:[1][3]

  • Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., AlCl₃) and a proton source (a co-catalyst or promoter like HCl), ethylene is protonated to form a primary carbocation. This carbocation is highly unstable and is more accurately represented as a polarized complex with the catalyst.[4][5]

  • Electrophilic Attack: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic ethyl-catalyst complex. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or σ-complex.[2][5]

  • Deprotonation and Catalyst Regeneration: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new ethyl group. This step restores the aromaticity of the ring, yielding the ethylmethylbenzene product and regenerating the catalyst.[3]

Caption: Figure 1: Mechanism of Friedel-Crafts Alkylation.

Catalysis

The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they are highly corrosive and hygroscopic, and their homogeneous nature complicates product separation and catalyst recycling.[4][6] Industrial processes often utilize solid acid catalysts such as zeolites (e.g., ZSM-5) or protic acids like H₂SO₄ or HF.[4][7] These heterogeneous catalysts offer advantages in terms of handling, separation, and environmental impact. More advanced systems using nickel complexes have also been developed, which can catalyze both ethylene oligomerization and subsequent Friedel-Crafts alkylation in a tandem process.[8][9]

Regioselectivity and Isomer Distribution

The methyl group on the toluene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming substituents to the ortho and para positions.[10]

  • Kinetic vs. Thermodynamic Control: At lower reaction temperatures, the reaction is under kinetic control, and the product distribution reflects the relative rates of attack at the different positions, favoring the ortho and para isomers.[10][11] However, Friedel-Crafts alkylation is a reversible process.[5] At higher temperatures, the reaction shifts to thermodynamic control. The thermodynamically most stable isomer, meta-ethylmethylbenzene (which experiences less steric hindrance), can become the major product as the isomers equilibrate.[10][12] For example, in the methylation of toluene, the isomer distribution shifts dramatically from predominantly ortho/para at 0°C to mainly meta at 25°C.[11]

Key Challenge: Polyalkylation

A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation.[13][14] The ethyl group introduced onto the toluene ring is also an activating group, making the ethylmethylbenzene product more nucleophilic and thus more reactive than the starting toluene.[2][15] This can lead to the formation of di-, tri-, and poly-ethylated toluene byproducts.

Mitigation Strategy: The most common and effective method to suppress polyalkylation is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent (ethylene).[3][16] This stoichiometric imbalance increases the probability that the electrophile will encounter and react with a toluene molecule rather than an already alkylated product molecule.[17]

Experimental Protocol: Lab-Scale Synthesis of Ethylmethylbenzenes

This protocol describes a generalized procedure for the alkylation of toluene with ethylene using anhydrous aluminum chloride as the catalyst.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[6] Toluene is flammable and volatile. Appropriate personal protective equipment (safety goggles, lab coat, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
TolueneAnhydrouse.g., Sigma-AldrichMust be dry.
Aluminum Chloride (AlCl₃)Anhydrous, powdere.g., Sigma-AldrichHandle quickly to minimize exposure to air.
Ethylene Gas (C₂H₄)High Purity (≥99.5%)e.g., AirgasRequires a cylinder with a regulator and flow meter.
Hydrochloric Acid (HCl)ConcentratedACS ReagentFor quenching.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory GradeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFor drying.
Diethyl Ether or DichloromethaneACS ReagentFor extraction.
Experimental Setup

The reaction is typically conducted in a three-necked round-bottom flask equipped with:

  • A magnetic stirrer.

  • A reflux condenser with a drying tube (filled with CaCl₂).

  • A gas inlet tube connected via a flow meter to the ethylene cylinder. The tube should extend below the surface of the reaction mixture.

  • A thermometer to monitor the reaction temperature.

Step-by-Step Procedure
  • Reactor Setup: Assemble the glassware as described above and ensure all joints are well-sealed. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon) to remove any residual moisture and then allow it to cool to room temperature.

  • Charging the Reactor: Add anhydrous toluene (e.g., 100 mL, ~0.94 mol) to the reaction flask. Begin stirring.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 5 g, 0.037 mol) to the stirring toluene. The addition may be slightly exothermic. Allow the mixture to stir for 15-20 minutes.

  • Ethylene Introduction: Begin bubbling ethylene gas through the mixture at a slow, steady rate (e.g., 1-2 bubbles per second). Monitor the reaction temperature; maintain it within the desired range (e.g., 25-40°C) using a water bath if necessary.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots periodically, quenching them, and analyzing by Gas Chromatography (GC). Continue the ethylene addition for the desired reaction time (e.g., 1-2 hours).

  • Quenching: Once the reaction is complete, stop the ethylene flow and cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture over a mixture of crushed ice and concentrated HCl (e.g., 100 g ice and 20 mL HCl). This step is highly exothermic and will release HCl gas.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2x 50 mL), saturated sodium bicarbonate solution (1x 50 mL), and finally with brine (1x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the excess toluene via distillation. The remaining liquid is the crude product mixture of ethylmethylbenzene isomers.

  • Purification (Optional): The isomers can be separated by fractional distillation if desired, although their boiling points are very close.

G start Start: Assemble and Flame-Dry Apparatus charge_toluene Charge Anhydrous Toluene to Flask start->charge_toluene add_catalyst Add Anhydrous AlCl₃ Portion-wise charge_toluene->add_catalyst start_ethylene Introduce Ethylene Gas via Sub-surface Tube add_catalyst->start_ethylene monitor Monitor Reaction (Temp, GC Aliquots) start_ethylene->monitor quench Stop Ethylene, Cool, and Quench in Ice/HCl monitor->quench Reaction Complete separate Separate Organic Layer quench->separate wash Wash with H₂O, NaHCO₃, Brine separate->wash dry Dry Organic Layer (MgSO₄) and Filter wash->dry distill Distill to Remove Excess Toluene dry->distill product Crude Product: Ethylmethylbenzene Isomers distill->product analyze Analyze by GC-MS product->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Ethyl-2-methylbenzene Yield in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Ethyl-2-methylbenzene via the Friedel-Crafts reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this electrophilic aromatic substitution and optimize your product yield.

Introduction to the Synthesis

The Friedel-Crafts alkylation of toluene with an ethylating agent is a cornerstone reaction for producing ethylmethylbenzene isomers. The primary goal is to selectively introduce an ethyl group onto the toluene ring. However, this reaction is notoriously prone to several challenges that can significantly impact the yield and purity of the desired this compound (ortho-isomer). This guide will address these common issues and provide scientifically grounded solutions.

The reaction proceeds via the generation of an electrophile, typically from an ethyl halide (e.g., chloroethane or bromoethane) or ethanol, in the presence of a Lewis acid or Brønsted acid catalyst.[1][2][3] This electrophile then attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-directing activator, leading to a mixture of this compound, 1-ethyl-3-methylbenzene (meta-isomer), and 1-ethyl-4-methylbenzene (para-isomer).[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the synthesis of this compound and offer practical, evidence-based solutions.

Q1: My primary issue is the formation of significant amounts of di- and tri-ethylated toluene byproducts. How can I favor mono-ethylation?

A1: This phenomenon, known as polysubstitution or polyalkylation, is a classic drawback of the Friedel-Crafts alkylation. It arises because the product, ethylmethylbenzene, is more reactive than the starting material, toluene.[6][7][8] The newly added ethyl group is also an electron-donating group, further activating the aromatic ring towards subsequent electrophilic attack.[8][9]

Troubleshooting & Optimization Strategies:

  • Molar Ratio of Reactants: The most effective strategy to minimize polysubstitution is to use a large excess of the aromatic substrate (toluene) relative to the ethylating agent .[3][10] This statistically increases the probability that the ethyl electrophile will encounter and react with a toluene molecule rather than the more reactive ethylmethylbenzene product. A molar ratio of toluene to ethylating agent of 5:1 or higher is often recommended.

  • Alternative Two-Step Synthesis: A more robust, albeit longer, method to ensure mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction .[10]

    • Acylation: React toluene with an acyl halide (e.g., acetyl chloride) or anhydride in the presence of a Lewis acid. The resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[9][11][12]

    • Reduction: The ketone product can then be reduced to the desired ethyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[10][13]

Q2: I am obtaining a mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity to favor the ortho-isomer, this compound?

A2: Controlling regioselectivity in Friedel-Crafts alkylation of toluene is challenging due to both kinetic and thermodynamic factors. The methyl group directs incoming electrophiles to the ortho and para positions. However, the isomer distribution is highly sensitive to reaction conditions.[5][14]

Troubleshooting & Optimization Strategies:

  • Temperature Control: Reaction temperature plays a crucial role in isomer distribution.[3][5][14]

    • Lower temperatures (e.g., 0°C) generally favor the kinetically controlled products, which for toluene alkylation, often results in a higher proportion of the ortho- and para-isomers.[5][14]

    • Higher temperatures (e.g., 80°C) can lead to thermodynamic control, where the most stable isomer is favored.[3] In some cases, this can lead to an increased proportion of the meta-isomer through isomerization of the initial products.[3][15]

  • Catalyst Selection: The choice of catalyst can significantly influence the ortho:para ratio.

    • Bulkier Lewis Acids: Using a bulkier Lewis acid catalyst can sterically hinder the approach of the electrophile to the ortho position, thereby favoring the para-isomer.

    • Shape-Selective Catalysts: For industrial applications, solid acid catalysts like zeolites are often employed.[2][16][17] Zeolites with specific pore structures can exhibit shape selectivity, favoring the formation of a particular isomer that can more easily diffuse out of the catalyst pores.[16][18] For instance, modifying zeolites like H-ZSM-5 can enhance selectivity towards the para-isomer.[16]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can allow for isomerization to occur, altering the initial kinetic product distribution to a thermodynamically controlled one.[3]

Q3: My reaction yield is consistently low, even after addressing polysubstitution and isomer control. What other factors could be at play?

A3: Low yields can stem from several sources, including catalyst deactivation, side reactions of the alkylating agent, and improper reaction setup.

Troubleshooting & Optimization Strategies:

  • Catalyst Quality and Handling: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[19]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst. The presence of water will deactivate the AlCl₃.

    • Catalyst Purity: Use a fresh, high-purity Lewis acid. Old or improperly stored AlCl₃ may already be partially hydrolyzed.

  • Alkylating Agent Purity: Ensure the ethylating agent (e.g., chloroethane) is pure and free of contaminants that could interfere with the reaction.

  • Reaction with Deactivating Groups: Friedel-Crafts reactions are not compatible with aromatic rings that contain strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H).[13][20] While toluene is activated, ensure your starting material is not contaminated with such compounds.

  • Carbocation Rearrangement (Less Common with Ethylation): While more prevalent with longer alkyl chains, the possibility of carbocation rearrangement should be considered if unexpected products are observed.[12][20][21] However, the ethyl carbocation is a primary carbocation and generally does not rearrange. The reaction with ethyl halides may proceed through an Sₙ2-like mechanism where a free carbocation is not formed.[22][23]

  • Dealkylation: Friedel-Crafts alkylation can be a reversible process, especially at higher temperatures.[3][24] This can lead to the removal of the ethyl group from the product, reducing the overall yield.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Toluene with Chloroethane

This protocol outlines a standard laboratory procedure for the synthesis of ethylmethylbenzene isomers, with an emphasis on favoring mono-alkylation.

Materials:

  • Toluene (anhydrous)

  • Chloroethane

  • Aluminum chloride (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Add a large excess of anhydrous toluene to the flask (e.g., 5 molar equivalents relative to chloroethane).

  • Cool the flask in an ice bath to 0°C.

  • Slowly and carefully add anhydrous aluminum chloride (approximately 1.1 molar equivalents relative to chloroethane) to the stirring toluene.

  • Slowly bubble gaseous chloroethane through the reaction mixture or add liquid chloroethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by distillation.

  • Analyze the product mixture by gas chromatography (GC) to determine the isomer distribution and yield.

Visualization of the Reaction Workflow

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup Dry Glassware & Inert Atmosphere toluene Add Excess Anhydrous Toluene setup->toluene cool Cool to 0°C toluene->cool catalyst Add Anhydrous AlCl₃ cool->catalyst addition Slowly Add Chloroethane catalyst->addition stir Stir at 0°C for 2-4h addition->stir quench Quench with Ice/Water stir->quench wash Wash with NaHCO₃ & H₂O quench->wash dry Dry with MgSO₄ wash->dry distill Distill to Remove Toluene dry->distill gc GC Analysis distill->gc

Caption: Workflow for the Friedel-Crafts alkylation of toluene.

Data Summary

The following table summarizes typical isomer distributions under different temperature conditions. Note that these are illustrative values and can vary based on the specific catalyst and other reaction parameters.

Temperature (°C)This compound (ortho) %1-Ethyl-3-methylbenzene (meta) %1-Ethyl-4-methylbenzene (para) %Reference
0~54~17~29[5][14]
25~3~69~28[5][14]

Visualization of the Reaction Mechanism

Friedel_Crafts_Mechanism reagents CH₃CH₂Cl + AlCl₃ electrophile [CH₃CH₂]⁺ AlCl₄⁻ (Ethyl Carbocation Complex) reagents->electrophile Formation of Electrophile sigma_complex Arenium Ion Intermediate (σ-complex) electrophile->sigma_complex Electrophilic Attack toluene Toluene toluene->sigma_complex Electrophilic Attack product This compound + HCl + AlCl₃ sigma_complex->product Deprotonation & Catalyst Regeneration

Caption: Simplified mechanism of Friedel-Crafts ethylation of toluene.

Concluding Remarks

Optimizing the yield of this compound in a Friedel-Crafts reaction requires a multi-faceted approach. By carefully controlling the molar ratio of reactants to mitigate polysubstitution, managing temperature to influence isomer distribution, and ensuring anhydrous conditions to maintain catalyst activity, researchers can significantly improve the outcome of this synthesis. For applications demanding high isomeric purity, a two-step acylation-reduction sequence remains the most reliable strategy.

References

Preventing polyalkylation in the synthesis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic synthesis. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the selective synthesis of 1-Ethyl-2-methylbenzene. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, specifically addressing the persistent issue of polyalkylation in Friedel-Crafts reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be facing in the lab. Each answer provides a diagnosis and a series of corrective actions grounded in chemical principles.

Q1: I ran a Friedel-Crafts ethylation of toluene and my primary product is a mix of diethyl-methylbenzenes, with very low yield of the desired mono-ethylated product. What went wrong?

A1: Diagnosis and Corrective Actions

This outcome is a classic presentation of polyalkylation , a common side reaction in Friedel-Crafts alkylation.[1][2] It occurs because the initial product, ethyl-methylbenzene, is more reactive than the starting material, toluene. The presence of two electron-donating groups (methyl and ethyl) makes the product's aromatic ring highly activated and thus more susceptible to a second electrophilic attack.[2][3][4]

To suppress this undesirable follow-on reaction, you must adjust the conditions to favor the initial mono-alkylation event.

Corrective Actions:

  • Increase the Molar Excess of Toluene: The most effective single change is to alter the stoichiometry in favor of the aromatic substrate. By using a large excess of toluene relative to your ethylating agent (e.g., ethyl chloride or ethanol), you statistically increase the probability that the electrophile will collide with a molecule of toluene rather than the more reactive, but less abundant, ethyl-methylbenzene product.[3][5][6]

    • Recommendation: Start with a molar ratio of Toluene:Ethylating Agent of at least 5:1. For maximum selectivity, ratios of 10:1 or higher may be necessary.

  • Lower the Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature.[7][8] The activation energy for the second alkylation step is often comparable to or lower than the first, meaning higher temperatures will accelerate both reactions, promoting polyalkylation. Reducing the temperature can selectively slow the rate of the second alkylation more significantly.

    • Recommendation: If you are running the reaction at room temperature or above, try cooling it to 0 °C or even -10 °C using an ice-salt bath. Monitor the reaction progress over a longer period.

  • Select a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are extremely effective at generating the carbocation electrophile, but their high activity can aggressively drive the reaction toward polyalkylation.[2][5] Using a less reactive catalyst can provide a more controlled reaction.

    • Recommendation: Consider substituting AlCl₃ with a milder Lewis acid such as FeCl₃ or ZnCl₂. This will slow the overall reaction rate but can significantly improve the selectivity for the mono-alkylated product.

  • Shorten Reaction Time & Monitor Progress: Polyalkylation is a consecutive reaction. Allowing the reaction to proceed for too long after the toluene has been consumed will inevitably lead to the formation of di- and tri-substituted products.

    • Recommendation: Monitor the reaction's progress every 15-30 minutes using an appropriate analytical technique (e.g., GC-MS or TLC). Quench the reaction as soon as a significant amount of the desired product has formed, before the polyalkylation products begin to dominate.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you design a successful synthesis of this compound from the outset.

Q1: Why exactly does polyalkylation occur in this specific reaction?

A1: The root cause lies in the electronic properties of the substituent groups. The methyl group on your starting material, toluene, is an electron-donating group (EDG). It activates the aromatic ring towards electrophilic aromatic substitution. When you add an ethyl group, which is also an EDG, the resulting product molecule has two activating groups. This makes the product, ethyl-methylbenzene, significantly more nucleophilic and therefore more reactive towards the ethyl carbocation electrophile than the original toluene.[1][2][9] This creates a scenario where the product outcompetes the starting material for the electrophile, leading to polyalkylation.

Polyalkylation_Mechanism Toluene Toluene (Moderately Activated) EtMeBenzene This compound (Highly Activated) Toluene->EtMeBenzene Desired Reaction (k1) DiEtMeBenzene Diethyl-methylbenzene (Undesired Product) EtMeBenzene->DiEtMeBenzene Polyalkylation (k2 > k1) Electrophile1 Ethyl Electrophile (Et+) Electrophile1->Toluene Electrophile2 Ethyl Electrophile (Et+) Electrophile2->EtMeBenzene Synthesis_Pathways cluster_alkylation Direct Alkylation Pathway cluster_acylation Acylation-Reduction Pathway Alk_Start Toluene Alk_Mid This compound (Desired Product) Alk_Start->Alk_Mid + Ethyl-X + AlCl3 Alk_End Poly-ethylated Products (Side Products) Alk_Mid->Alk_End Undesired Reaction Acyl_Start Toluene Acyl_Mid Methylacetophenone (Deactivated Intermediate) Acyl_Start->Acyl_Mid + Acetyl-Cl + AlCl3 Acyl_End This compound (Clean Product) Acyl_Mid->Acyl_End Reduction (e.g., Clemmensen)

References

Technical Support Center: Troubleshooting Isomer Separation of Ethyltoluenes by GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving the challenging separation of ethyltoluene isomers (2-ethyltoluene, 3-ethyltoluene, and 4-ethyltoluene) by Gas Chromatography (GC). This guide provides in-depth troubleshooting protocols and frequently asked questions designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that separating structurally similar isomers is a common yet significant hurdle where subtle changes in methodology can lead to substantial improvements in resolution.

Frequently Asked Questions (FAQs)

Q1: Why is the GC separation of ethyltoluene isomers so challenging?

The separation of ethyltoluene isomers is difficult due to their very similar physicochemical properties.[1][2] They are structural isomers with the same molecular weight and subtle differences in boiling points and polarity, which makes resolving them on a standard GC column a significant challenge. Their elution order is primarily dependent on their boiling points and the specific interactions with the stationary phase.[3]

Q2: What is the typical elution order for ethyltoluene isomers on a standard non-polar column?

On a standard non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, the elution order generally follows the boiling points of the isomers.

IsomerBoiling Point (°C)
2-Ethyltoluene165
4-Ethyltoluene162
3-Ethyltoluene161

Note: While boiling point is the primary driver on non-polar phases, the elution order can sometimes vary slightly based on specific column characteristics and method parameters. It is crucial to confirm peak identity with standards.

Q3: Which type of GC column stationary phase is best for separating ethyltoluene isomers?

There is no single "best" column, as the ideal choice depends on the sample matrix and desired resolution. However, simply using a standard non-polar phase is often insufficient.

  • Mid-Polarity Phases: Stationary phases with intermediate polarity, such as those containing phenyl groups (e.g., 50% Phenyl Polysiloxane), often provide the necessary selectivity to resolve these isomers.[4] These phases introduce different interaction mechanisms beyond simple boiling point separation.[5]

  • Shape-Selective Phases: For baseline or enhanced resolution, liquid crystal stationary phases are highly effective. These columns separate isomers based on their molecular shape and rigidity, which is a significant advantage for structurally similar compounds like ethyltoluenes.[6][7]

  • Polar Phases: Highly polar phases like polyethylene glycol (PEG) can also be used and will provide a different selectivity and elution order compared to non-polar or mid-polar columns.[8]

Troubleshooting Guide: A Systematic Approach to Resolving Separation Issues

This section addresses specific chromatographic problems in a question-and-answer format, providing a logical workflow from diagnosis to resolution.

Problem 1: Complete Co-elution (A Single Peak for Multiple Isomers)

Question: My chromatogram shows a single, symmetrical peak where I expect to see 2-, 3-, and 4-ethyltoluene. How do I fix this?

Answer: A single peak indicates a complete lack of resolution, which means the primary chromatographic factor, selectivity (α) , is insufficient.[9] Your current column and conditions do not differentiate between the isomers.

Step 1: Confirm Co-elution with Mass Spectrometry (if available)

Before making changes, confirm that multiple isomers are indeed present under the single peak.

  • Mass Spectral Analysis: Acquire mass spectra across the peak (beginning, apex, and end). If the ion ratios change, it confirms the presence of more than one compound.[10]

  • Extracted Ion Chromatograms (EICs): Plot the EICs for unique fragment ions. Even if the isomers have similar mass spectra, slight differences in fragmentation patterns can reveal multiple, slightly offset peaks.[4][10]

Step 2: Change the Stationary Phase (The Most Effective Solution)

The most impactful way to improve selectivity is to change the column chemistry.[11][12]

  • Rationale: The interactions between your analytes and the stationary phase are not specific enough. You need a stationary phase that can exploit the subtle differences in polarity or shape between the ethyltoluene isomers.

  • Recommended Action:

    • If you are using a non-polar column (e.g., DB-1, HP-5MS), switch to a mid-polarity column (e.g., DB-17, Rxi-17, SPB-50) that incorporates phenyl groups. This will introduce π-π interactions that can differentiate the aromatic isomers.

    • For the highest degree of separation, consider a shape-selective liquid crystal column (e.g., LC-50).[6]

Problem 2: Partial Co-elution (Peak Shoulders or Broad, Asymmetrical Peaks)

Question: I can see a shoulder on my main ethyltoluene peak, or the peak is broad and doesn't look Gaussian. What should I do?

Answer: A shoulder or a distorted peak shape is a clear sign of partial co-elution and inadequate resolution.[13] This means you have some selectivity, but your method lacks the efficiency (N) or retention (k) needed for baseline separation.[12] The goal here is to optimize your existing method to improve peak sharpness and separation.

Step 1: Optimize the Oven Temperature Program
  • Rationale: A fast temperature ramp or a high initial temperature can cause analytes to move through the column too quickly, not allowing enough time for partitioning into the stationary phase.

  • Recommended Action:

    • Lower the Initial Temperature: Start the oven program 10-20°C below the boiling point of the earliest eluting isomer. A lower initial temperature improves the focusing of analytes at the head of the column.[10]

    • Reduce the Ramp Rate: Slow the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). This increases the interaction time with the stationary phase, allowing for better separation.[14]

Step 2: Optimize the Carrier Gas Flow Rate
  • Rationale: Every column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency. A flow rate that is too high or too low will decrease performance and broaden peaks.[15]

  • Recommended Action:

    • Consult the column manufacturer's guidelines for the optimal flow rate or linear velocity for your carrier gas (e.g., Helium, Hydrogen).

    • If the optimal rate is unknown, perform a series of runs where you systematically vary the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the setting that provides the best resolution.

Step 3: Increase Column Length or Decrease Internal Diameter
  • Rationale: If optimizing the temperature and flow rate is insufficient, increasing the column's efficiency (N) is the next step. Efficiency is directly proportional to column length and inversely proportional to its internal diameter.[14][16]

  • Recommended Action:

    • Increase Length: Switching from a 30 m column to a 60 m column will double the theoretical plates, significantly increasing resolving power, albeit at the cost of longer analysis times.

    • Decrease Internal Diameter (ID): Switching from a 0.32 mm ID column to a 0.25 mm or 0.18 mm ID column will increase efficiency and resolution. Note that smaller ID columns have lower sample capacity.[15]

Problem 3: Poor Peak Shape (Tailing or Fronting)

Question: My ethyltoluene peaks are tailing (asymmetrical with a drawn-out end) or fronting (asymmetrical with a steep front). What causes this?

Answer: Poor peak shape is typically unrelated to isomer selectivity and points to other issues within the GC system.

  • Peak Tailing: This is often caused by active sites in the system that interact undesirably with the analytes.[17]

    • Troubleshooting:

      • Inlet Maintenance: The injector liner is a common source of activity. Replace the liner, septum, and O-ring.[4]

      • Column Contamination: Cut 0.5 meters from the front of the column to remove non-volatile residues. If this fails, bake out the column at its maximum isothermal temperature limit.

      • System Contamination: Check for contamination in the gas lines or detector.

  • Peak Fronting: This is a classic symptom of column overload .[17]

    • Troubleshooting:

      • Reduce Injection Volume: Decrease the amount of sample injected.

      • Increase Split Ratio: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1).

      • Dilute the Sample: Prepare a more dilute sample.

Problem 4: Inconsistent Retention Times

Question: The retention times for my ethyltoluene isomers are shifting between runs. What is the cause?

Answer: Drifting retention times indicate an unstable system.

  • Troubleshooting:

    • Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector. Leaks are a very common cause of retention time instability.[17]

    • Verify Gas Flow/Pressure: Ensure your carrier gas cylinder has sufficient pressure and that the electronic pressure control (EPC) is functioning correctly and set to a constant flow or pressure mode.

    • Ensure Oven Temperature Stability: Verify that the GC oven is calibrated and maintaining a stable temperature throughout the run.

Data Presentation: Recommended GC Columns

Phase TypePolaritySelectivity MechanismExample Commercial Names
5% Phenyl PolysiloxaneLow PolarityPrimarily boiling point, with some dipole-dipole interactionDB-5, HP-5MS, Rxi-5ms
50% Phenyl PolysiloxaneMid-PolarityDipole-dipole, π-π interactionsDB-17, HP-50+, Rxi-17
Polyethylene Glycol (PEG)High PolarityHydrogen bonding, dipole-dipoleDB-WAX, HP-INNOWax
Liquid CrystalShape-SelectiveMolecular shape, length-to-breadth ratioLC-50, SLB-IL60

Experimental Protocol: Method Optimization Workflow

This protocol outlines a systematic approach to optimizing an existing GC method for better isomer separation.

Objective: To achieve baseline resolution (Rs > 1.5) for 2-, 3-, and 4-ethyltoluene.

Prerequisites: A functioning GC system with a known-good column installed, and a standard mixture of the ethyltoluene isomers.

Methodology:

  • Establish a Baseline: Run your current method with the isomer standard and record the chromatogram. Note the resolution, peak shape, and retention times.

  • Optimize Oven Temperature Program: a. Set the initial oven temperature to 100°C (well below the isomers' boiling points) with a 2-minute hold. b. Set a slow ramp rate of 3°C/min up to 180°C. c. Inject the standard and analyze the chromatogram. Compare the resolution to the baseline. d. If resolution is improved but still insufficient, try an even slower ramp rate (e.g., 2°C/min).

  • Optimize Carrier Gas Flow Rate: a. Using the optimized temperature program from the previous step, set the carrier gas flow rate to the column manufacturer's recommended optimum. b. If the optimum is unknown, test three levels: low (e.g., 0.8 mL/min), medium (1.0 mL/min), and high (1.2 mL/min) for a 0.25 mm ID column. c. Compare the chromatograms and select the flow rate that yields the best resolution.

  • Evaluate Results: a. If baseline resolution is achieved, the method is optimized. b. If resolution is still inadequate, the stationary phase has insufficient selectivity. A different column is required (refer to the table above).

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions_coelution Solutions for Co-elution cluster_solutions_peakshape Solutions for Peak Shape start Poor Isomer Separation coelution Co-elution One peak or shoulders start->coelution Resolution Issue peak_shape Poor Peak Shape Tailing or Fronting start->peak_shape Symmetry Issue optimize_method Optimize Method - Lower initial temp - Slow ramp rate - Optimize flow rate coelution->optimize_method First Approach tailing Tailing - Replace inlet liner - Cut front of column - System maintenance peak_shape->tailing If Tailing fronting Fronting - Dilute sample - Increase split ratio - Reduce injection volume peak_shape->fronting If Fronting change_column Change Column Switch to a phase with different selectivity (e.g., Mid-Polar or Liquid Crystal) optimize_method->change_column If resolution is still poor

Caption: Troubleshooting flowchart for GC separation of ethyltoluene isomers.

References

Improving peak resolution of 1-Ethyl-2-methylbenzene in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Peak Resolution of 1-Ethyl-2-methylbenzene

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and practical advice for researchers, scientists, and drug development professionals. Our focus is to resolve specific challenges related to the separation of aromatic hydrocarbons, particularly improving the peak resolution of this compound in reverse-phase systems.

Frequently Asked Questions (FAQs)

Q1: What is peak resolution in HPLC, and why is it important?

Peak resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. An Rs value of 1.5 indicates baseline separation, meaning the peaks are fully resolved down to the baseline, which is essential for accurate quantification. Poor resolution (Rs < 1.5) can lead to co-elution, where peaks overlap, making it difficult to accurately determine the area of each peak and thus the concentration of each analyte.[1]

Q2: Why can separating this compound from its isomers be particularly challenging?

This compound is a structural isomer of other C9 aromatic hydrocarbons, such as o-, m-, and p-xylene, and ethylbenzene. Isomers possess identical chemical formulas and molecular weights, and often have very similar physicochemical properties like hydrophobicity.[2][3] In standard reverse-phase HPLC, which primarily separates compounds based on hydrophobicity, these similarities result in nearly identical retention times, leading to poor resolution or complete co-elution.[3] Achieving separation requires optimizing the chromatographic system to exploit subtle differences in their structure and polarity.

Q3: What are the three primary factors I can adjust to improve peak resolution?

The resolution between two peaks is governed by the resolution equation, which involves three key factors:

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency (more theoretical plates) leads to sharper peaks and better resolution. It can be improved by using longer columns or columns with smaller particle sizes.[2][4][5]

  • Selectivity (α): The ability of the chromatographic system to "discriminate" between two analytes. It is a measure of the relative retention of the two peaks. Changing the mobile phase composition or the stationary phase chemistry has the most significant impact on selectivity.[2][5]

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimizing k' (typically between 2 and 10) ensures there is sufficient interaction with the stationary phase for a separation to occur. It is most easily adjusted by changing the strength of the mobile phase.[2][5]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This guide provides a systematic approach to diagnosing and resolving poor peak resolution for this compound.

Symptom: Poor Resolution or Peak Co-elution

When this compound is not adequately separated from an adjacent peak, a logical, step-wise approach to method optimization is required.

Workflow for Troubleshooting Poor Resolution

G cluster_success start Start: Poor Resolution (Rs < 1.5) mobile_phase Strategy 1: Optimize Mobile Phase start->mobile_phase adjust_strength Adjust Organic % (e.g., Acetonitrile, Methanol) mobile_phase->adjust_strength Is retention (k') optimal? (2 < k' < 10) change_solvent Change Organic Solvent Type (e.g., ACN to MeOH) adjust_strength->change_solvent No improvement end End: Resolution Optimized (Rs ≥ 1.5) adjust_strength->end Success! stationary_phase Strategy 2: Change Stationary Phase change_solvent->stationary_phase Still co-eluting change_solvent->end Success! phenyl_column Switch to Phenyl or Diphenyl Column (for π-π interactions) stationary_phase->phenyl_column small_particles Increase Efficiency (N): Use smaller particles or longer column phenyl_column->small_particles Selectivity improved, but peaks still broad phenyl_column->end Success! system_params Strategy 3: Adjust System Parameters small_particles->system_params Further refinement needed small_particles->end Success! flow_rate Decrease Flow Rate system_params->flow_rate temperature Adjust Column Temperature flow_rate->temperature temperature->end Success!

Caption: A systematic workflow for improving peak resolution.

Strategy 1: Mobile Phase Optimization

Altering the mobile phase is the most common and effective first step in improving separation.[6]

1A. Adjusting Mobile Phase Strength (% Organic Modifier)

The primary role of the organic modifier (e.g., acetonitrile or methanol) in reverse-phase HPLC is to control the elution strength of the mobile phase.

  • Causality: this compound is a non-polar compound. In reverse-phase HPLC, a weaker mobile phase (i.e., one with a lower percentage of organic solvent and a higher percentage of water) will increase the compound's retention time.[5][7] This increased interaction with the stationary phase often provides a greater opportunity for separation between closely eluting peaks.

  • Protocol:

    • Establish a Baseline: Start with a mobile phase composition that provides a reasonable retention factor (k') for your analyte, for instance, 60:40 Acetonitrile:Water.

    • Systematic Reduction: Decrease the percentage of the organic modifier in small increments (e.g., 5%). For example, move from 60% acetonitrile to 55%, then to 50%.

    • Evaluate: After each change, inject your standard and evaluate the resolution (Rs). Continue reducing the organic content until baseline separation is achieved or retention times become excessively long.

% Acetonitrile (ACN)Retention Time (min)Resolution (Rs)Observation
60%4.50.8Poor resolution, co-elution likely.
55%6.21.2Improved separation, but not baseline.
50%8.51.6Success! Baseline resolution achieved.
1B. Changing the Organic Modifier Type

If adjusting the solvent strength is insufficient, changing the type of organic modifier can dramatically alter the selectivity (α) of the separation.[2][4]

  • Causality: Acetonitrile (ACN), methanol (MeOH), and tetrahydrofuran (THF) have different chemical properties that influence how they interact with both the analyte and the stationary phase.

    • Methanol is a polar, protic solvent capable of hydrogen bonding, which can introduce different selectivity compared to acetonitrile.[3]

    • Acetonitrile is a polar, aprotic solvent with a strong dipole moment.[3]

    • Tetrahydrofuran (THF) can also offer unique selectivity but is used less commonly due to its reactivity and higher UV cutoff. For aromatic compounds like this compound, switching between these solvents can alter π-π interactions and dipole-induced dipole interactions, leading to changes in elution order and improved resolution.[4]

  • Protocol:

    • If your initial method used acetonitrile, prepare a mobile phase of equivalent strength using methanol. A good starting point is to use a slightly higher percentage of methanol, as it is a weaker solvent than acetonitrile in reverse-phase systems.

    • Inject your standard and compare the chromatogram to your ACN method. Pay close attention to changes in peak spacing and elution order, which indicate a change in selectivity.

Strategy 2: Stationary Phase Selection

If mobile phase optimization does not yield the desired resolution, changing the column is the next logical step. The choice of stationary phase is a powerful tool for influencing selectivity.[4][8]

Decision Tree for Column Selection

G start Starting Point: Standard C18 Column question Is resolution with this compound and other aromatics poor? start->question c18_ok Continue with C18. Optimize Mobile Phase. question->c18_ok No phenyl_column Switch to Phenyl-Hexyl Column question->phenyl_column Yes phenyl_reason Leverages π-π interactions with the aromatic ring, enhancing selectivity for isomers. phenyl_column->phenyl_reason efficiency_q Is resolution better, but peaks are still broad? phenyl_column->efficiency_q uhplc Consider UHPLC Column (<2 µm particles) efficiency_q->uhplc Yes final_method Optimized Method efficiency_q->final_method No uhplc_reason Increases efficiency (N) for sharper peaks and better resolution. uhplc->uhplc_reason uhplc->final_method

Caption: A decision tree for selecting an appropriate HPLC column.

  • Causality: While a standard C18 (octadecylsilane) column separates primarily based on hydrophobicity, other stationary phases can offer alternative retention mechanisms. For aromatic compounds, a Phenyl-Hexyl or Diphenyl phase is an excellent choice.[5] These phases allow for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of this compound, providing a unique selectivity that can effectively resolve isomers.[2]

  • Protocol:

    • Replace your existing C18 column with a Phenyl-Hexyl column of the same dimensions and particle size.

    • Begin with the best mobile phase conditions you identified in Strategy 1.

    • Equilibrate the new column thoroughly before injecting your sample.

    • Analyze the resulting chromatogram, focusing on the change in selectivity (α) between this compound and any closely eluting peaks.

Symptom: Peak Tailing

Even with good separation, peak tailing can compromise quantification. This is often observed with compounds that can have secondary interactions with the stationary phase.

  • Causality: Peak tailing for aromatic compounds can sometimes be caused by interactions with active silanol groups (Si-OH) on the surface of the silica-based stationary phase.[9] While this compound itself is neutral, impurities or other components in the sample might be basic and interact strongly with these sites, causing tailing.

  • Troubleshooting Steps:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing these secondary interactions.

    • Adjust Mobile Phase pH: If basic impurities are suspected, lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can protonate the basic compounds and the silanol groups, reducing unwanted ionic interactions.[7][9]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[9]

Symptom: General Peak Broadening

Broad peaks are a sign of low column efficiency and can degrade resolution.

  • Causality: Peak broadening can stem from several factors beyond the column itself. Extra-column volume (dead volume) in the tubing between the injector, column, and detector can cause the analyte band to spread before it is detected. Additionally, a flow rate that is too high can reduce efficiency.[2]

  • Troubleshooting Steps:

    • Minimize Extra-Column Volume: Ensure all tubing connections are made with minimal lengths of narrow internal diameter tubing (e.g., 0.005" I.D.).

    • Optimize Flow Rate: While a lower flow rate can sometimes improve separation, it also increases run time.[2] Perform a flow rate study (e.g., testing 1.0 mL/min, 0.8 mL/min, and 0.6 mL/min) to find the best balance of resolution and analysis time.

    • Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks (higher efficiency).[5]

By systematically addressing these parameters—mobile phase, stationary phase, and system conditions—you can effectively troubleshoot and significantly improve the peak resolution of this compound in your reverse-phase HPLC analysis.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Ethyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the mitigation of matrix effects. Our goal is to equip you with the expertise to ensure accurate and reproducible quantification of this compound in complex sample matrices.

Understanding Matrix Effects in GC-MS

Matrix effects in GC-MS analysis refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-eluting components in the sample matrix.[1][2] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification, reduced sensitivity, and poor method reproducibility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A1: The primary causes of matrix effects in the GC-MS analysis of volatile organic compounds like this compound are:

  • Matrix-Induced Signal Enhancement: This is a common phenomenon in GC-MS where non-volatile matrix components accumulate in the GC inlet.[1][2] These residues can mask active sites (e.g., free silanol groups) in the liner and the head of the analytical column where this compound might otherwise be lost due to adsorption or thermal degradation.[3][4] This "analyte protectant" effect results in a greater amount of the analyte reaching the detector, leading to an artificially enhanced signal.[1][3]

  • Matrix-Induced Signal Suppression: While less common in GC-MS than in LC-MS, signal suppression can still occur.[1][2] This can be caused by high concentrations of co-eluting matrix components that compete with the analyte for ionization in the MS source or interfere with the transfer of the analyte from the GC to the MS.[1][5] A dirty ion source can also contribute to signal suppression.[5]

  • Competition during Derivatization: If a derivatization step is employed to improve the chromatographic properties of this compound or other analytes in the method, other matrix components with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the target analyte and, consequently, a lower signal.[1]

Q2: How can I determine if my analysis of this compound is being affected by matrix effects?

A2: To diagnose matrix effects, you can perform a simple experiment by comparing the analytical response of a this compound standard prepared in a pure solvent (e.g., hexane or methanol) to the response of the same standard spiked into a blank sample matrix extract (a matrix-matched standard). A significant difference in the signal intensity between the two indicates the presence of matrix effects.[1]

  • A higher signal in the matrix-matched standard suggests signal enhancement .

  • A lower signal in the matrix-matched standard suggests signal suppression .[1]

The matrix effect (ME) can be quantitatively assessed using the following formula:

ME (%) = (Slope of the matrix-matched calibration curve / Slope of the solvent-based calibration curve - 1) x 100

A value greater than 20% indicates significant signal enhancement, while a value less than -20% suggests significant signal suppression.

Q3: Are there any general strategies to minimize matrix effects before starting method development?

A3: Yes, several proactive strategies can help minimize matrix effects from the outset:

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[6] This reduces the concentration of all matrix components, thereby lessening their impact on the analyte signal. However, this approach may compromise the method's sensitivity if the concentration of this compound is already low.

  • Effective Sample Cleanup: Incorporating a robust sample cleanup step is crucial for removing interfering matrix components.[7][8] Techniques like Solid-Phase Extraction (SPE) or Dispersive Solid-Phase Extraction (d-SPE) can selectively remove interferences while retaining the analyte of interest.

  • Use of a Deactivated GC Inlet Liner: Always use a high-quality, deactivated GC inlet liner. This minimizes the number of active sites available for analyte adsorption, a primary cause of signal loss that can be masked by matrix components, leading to perceived enhancement.[1] Regular inspection and replacement of the liner are also critical.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to matrix effects in the GC-MS analysis of this compound.

Issue 1: Poor Reproducibility of Results

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same sample.

  • Inconsistent peak areas for quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Matrix Effects The composition and concentration of matrix components can vary between samples, leading to variable signal enhancement or suppression.
Solution: Implement a more rigorous and standardized sample preparation protocol to ensure consistency. The use of an isotopically labeled internal standard is highly recommended to compensate for these variations.
GC Inlet Contamination Accumulation of non-volatile matrix components in the GC inlet can lead to erratic analyte transfer to the column.[1][2]
Solution: Regularly inspect and replace the GC inlet liner and septum. If necessary, trim the first few centimeters of the analytical column to remove accumulated residue.
Column Degradation The stationary phase of the GC column can be damaged by aggressive matrix components, leading to poor peak shape and inconsistent retention times.
Solution: Use a guard column to protect the analytical column.[9] If the column is already degraded, it may need to be replaced.
Issue 2: Inaccurate Quantification (Overestimation or Underestimation)

Symptoms:

  • Recovery values for spiked samples are consistently above or below the acceptable range (e.g., >120% or <80%).

  • Discrepancies in results when compared to a reference method.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Signal Enhancement Non-volatile matrix components are masking active sites in the GC system, leading to higher than actual concentrations.[1][3]
Solution 1: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[7][10] This ensures that the standards and samples experience similar matrix effects.
Solution 2: Standard Addition. For samples with highly variable matrices, the method of standard additions can provide more accurate quantification. This involves adding known amounts of the analyte to aliquots of the sample itself.
Signal Suppression Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][5]
Solution 1: Improve Chromatographic Resolution. Optimize the GC temperature program to better separate this compound from interfering peaks. A column with a different stationary phase may also be necessary.
Solution 2: Enhance Sample Cleanup. Employ more selective sample cleanup techniques, such as SPE with specifically chosen sorbents, to remove the interfering compounds.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound Analysis

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.

Materials:

  • Blank matrix (e.g., drug-free plasma, soil, or product formulation)

  • Certified standard of this compound

  • Appropriate solvents (e.g., hexane, methanol)

  • Sample extraction materials (e.g., QuEChERS salts, SPE cartridges)

Procedure:

  • Prepare a Blank Matrix Extract: Extract a sample of the blank matrix using the same procedure as for the unknown samples. This will serve as the diluent for your calibration standards.

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a pure solvent.

  • Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution in the pure solvent.

  • Prepare Matrix-Matched Calibration Standards: For each calibration level, spike a small, precise volume of the corresponding working standard solution into a larger volume of the blank matrix extract. Ensure the final concentration of the solvent from the working standard is minimal (e.g., <1%) to avoid altering the matrix composition.

  • Construct the Calibration Curve: Analyze the matrix-matched calibration standards by GC-MS and plot the peak area of this compound against its concentration. Use this curve to quantify the analyte in your unknown samples.

Protocol 2: QuEChERS-Based Sample Preparation for this compound

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample extraction and cleanup that can be adapted for volatile aromatic hydrocarbons.[11][12][13]

Materials:

  • Homogenized sample

  • Water (for dry samples)

  • Acetonitrile or a hexane:acetone mixture[11]

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • QuEChERS dispersive SPE (d-SPE) tube with appropriate sorbents (e.g., MgSO₄, PSA, C18)

  • Centrifuge and tubes

Procedure:

  • Sample Hydration (if necessary): For dry samples, add a known amount of water to rehydrate the matrix.[11]

  • Extraction:

    • Place a known weight of the homogenized sample into a centrifuge tube.

    • Add the extraction solvent (e.g., acetonitrile).

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant (organic layer) to a d-SPE tube.

    • Shake for 30 seconds.

    • Centrifuge.

  • Analysis: The resulting supernatant is ready for GC-MS analysis.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inaccurate or Irreproducible Results check_me Diagnose Matrix Effects (Solvent vs. Matrix-Matched Standard) start->check_me no_me No Significant Matrix Effect (Troubleshoot other system parameters) check_me->no_me No Difference me_present Matrix Effect Confirmed check_me->me_present Significant Difference enhancement Signal Enhancement me_present->enhancement Signal Higher in Matrix suppression Signal Suppression me_present->suppression Signal Lower in Matrix cal_strategy_enh Implement Compensation Strategy enhancement->cal_strategy_enh min_strategy_sup Implement Minimization Strategy suppression->min_strategy_sup mmc Matrix-Matched Calibration cal_strategy_enh->mmc std_add Standard Addition cal_strategy_enh->std_add isd Isotope Dilution cal_strategy_enh->isd end_point Accurate & Reproducible Results mmc->end_point std_add->end_point isd->end_point cleanup Improve Sample Cleanup (e.g., SPE, d-SPE) min_strategy_sup->cleanup chrom Optimize Chromatography min_strategy_sup->chrom dilute Dilute Sample min_strategy_sup->dilute cleanup->end_point chrom->end_point dilute->end_point

Caption: A decision-tree workflow for diagnosing and addressing matrix effects.

Mechanism of Matrix-Induced Signal Enhancement

SignalEnhancement cluster_0 Without Matrix cluster_1 With Matrix Analyte_A This compound Liner_A GC Inlet Liner (Active Sites) Analyte_A->Liner_A Adsorption Adsorption/ Degradation Liner_A->Adsorption Detector_A Detector (Lower Signal) Liner_A->Detector_A Analyte_B This compound Liner_B GC Inlet Liner (Masked Sites) Analyte_B->Liner_B Matrix Non-Volatile Matrix Matrix->Liner_B Detector_B Detector (Enhanced Signal) Liner_B->Detector_B

References

Technical Support Center: Stabilization of 1-Ethyl-2-methylbenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this aromatic solvent for their critical applications. Here, we address common challenges and questions regarding its long-term storage, providing in-depth, scientifically grounded solutions and troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about this compound and the principles of its degradation.

Q1: What is this compound and why is its stability important?

This compound (also known as o-ethyltoluene) is a colorless liquid aromatic hydrocarbon.[1] It is often used as a solvent or as an intermediate in chemical synthesis.[1] Its stability is critical because degradation can introduce impurities, such as peroxides, aldehydes, and ketones. These impurities can interfere with chemical reactions, compromise the integrity of analytical results, and in the case of significant peroxide formation, pose a serious safety hazard.[2][3]

Q2: What causes this compound to degrade during storage?

The primary degradation pathway is auto-oxidation , a free-radical chain reaction initiated by exposure to atmospheric oxygen.[3][4] This process is significantly accelerated by light (especially UV), heat, and the presence of trace metal contaminants. The benzylic hydrogens on both the ethyl and methyl groups are particularly susceptible to abstraction, which initiates the chain reaction leading to the formation of hydroperoxides.[5][6]

Q3: What are the tell-tale signs that my sample of this compound has degraded?

There are several indicators of degradation:

  • Visual Changes: The most common sign is a yellowing of the normally colorless liquid. You might also observe the formation of a precipitate or a viscous oily layer. In advanced stages of peroxide formation, crystals may become visible within the liquid or around the cap.[3]

  • Analytical Evidence: Gas Chromatography (GC) analysis may reveal new impurity peaks that were not present in the fresh solvent.[7][8] The most direct evidence is a positive test for peroxides using commercially available test strips or a wet chemical test.[9]

Q4: What are peroxides and why are they dangerous?

Organic peroxides are compounds with the R-O-O-R' structure. They are often unstable and can decompose violently when subjected to heat, friction, or mechanical shock.[3][10] The danger is particularly acute when peroxidized solvents are distilled or evaporated, as this concentrates the peroxides to potentially explosive levels.[2][3] It is crucial to test for peroxides before any concentration step.[2][3]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during storage and handling.

Problem: My this compound has turned yellow, but tests negative for peroxides.

  • Potential Cause: The yellowing may be due to the formation of early-stage oxidation byproducts, such as aldehydes or ketones, which can form before significant peroxide concentrations are detectable by standard strips.[11] It could also indicate the presence of other non-peroxide impurities from the manufacturing process or leaching from an improper storage container.

  • Recommended Action:

    • Confirm with Advanced Analytics: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. This will provide a definitive profile of any degradation products.[7]

    • Consider Purification: If the impurities are volatile and the concentration is low, purification via distillation may be an option. CRITICAL: You must perform a peroxide test before any distillation.[12] If the solvent is heated, even low levels of peroxides can become hazardous.[2]

    • Evaluate Storage: Review your storage conditions against the best practices outlined in the table below. Ensure the container is appropriate and the headspace is inert.

Problem: My peroxide test strip indicates a concentration of 25-100 ppm.

  • Potential Cause: The solvent has undergone significant auto-oxidation due to prolonged exposure to air and/or light.

  • Recommended Action:

    • Cease Use in Concentration Procedures: Do not distill, evaporate, or rotovap this solvent.[3] Concentrating the solvent will increase the peroxide concentration to dangerous levels.

    • Schedule for Disposal: This solvent is considered hazardous and should be disposed of through your institution's environmental health and safety (EHS) office.[3] Clearly label the container with the date and the peroxide concentration reading.[10]

    • Review and Revise Procedures: This level of peroxide formation indicates a failure in the storage protocol. Implement the use of inhibitors and inert gas blanketing immediately for all new and existing stock.

Problem: I see crystalline material in the bottle or around the threads of the cap.

  • Potential Cause: This is a sign of severe peroxide formation. The crystals are likely shock-sensitive peroxide salts. This situation presents a HIGH EXPLOSION RISK .

  • Recommended Action:

    • DO NOT MOVE OR OPEN THE CONTAINER. The friction from opening the cap or the shock from moving the bottle could be sufficient to cause a detonation.[3][13]

    • IMMEDIATELY contact your institution's EHS or designated safety officer. [9][13] Cordon off the area and alert other lab personnel to the hazard. Do not attempt to handle or dispose of the material yourself.[9]

Section 3: Protocols and Methodologies

Protocol 3.1: Optimal Long-Term Storage

To ensure the stability of this compound, a multi-faceted approach is required.

Key Storage Parameters

ParameterRecommendationRationale
Container Amber Glass or Opaque Metal CanPrevents exposure to light, which catalyzes auto-oxidation.[10][12] Ensure the cap is tight-fitting and has a chemically resistant liner (e.g., PTFE).
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces oxygen from the headspace, removing a key reactant for auto-oxidation.[12][13]
Temperature Cool, Controlled Environment (10-25°C)Reduces the rate of chemical reactions, including oxidation.[14][15] Avoid refrigeration unless specified, as some inhibitors require minimal oxygen to function.[13]
Inhibitor Butylated Hydroxytoluene (BHT) at 50-200 ppmBHT is a free-radical scavenger that terminates the auto-oxidation chain reaction, significantly extending shelf life.[16][17]
Labeling Date Received & Date OpenedEssential for tracking the age of the solvent and adhering to testing and disposal schedules.[10][13]
Protocol 3.2: Stabilization with BHT

For uninhibited this compound, adding an inhibitor is the most effective way to ensure long-term stability.

Step-by-Step Methodology:

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Stock Solution: Prepare a stock solution of BHT in fresh, peroxide-free this compound. For example, dissolve 1.0 g of BHT in 100 mL of the solvent to create a 10,000 ppm (1%) solution.

  • Dosing: Add the required volume of the BHT stock solution to the main container to achieve the target concentration (typically 100 ppm). For example, to stabilize 1 L of solvent at 100 ppm, add 10 mL of the 10,000 ppm stock solution.

  • Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.

  • Inerting and Sealing: Purge the headspace of the container with nitrogen or argon for 1-2 minutes before sealing the cap tightly.

  • Labeling: Update the label to indicate that the solvent now contains BHT and note the concentration and date it was added.

Protocol 3.3: Peroxide Testing

Regularly test opened containers. A common schedule is every 6 months for opened containers and every 12 months for unopened ones past the manufacturer's expiration date.[3][13]

Methodology using Semi-Quantitative Test Strips:

  • Sample Collection: In a fume hood, pour a small amount (1-2 mL) of the solvent into a clean, dry beaker. Do not dip the test strip directly into the main storage container to avoid contamination.

  • Testing: Immerse the reactive zone of the test strip into the solvent for 1 second.[18]

  • Evaporation & Reaction: Remove the strip and allow the solvent to evaporate completely. For some strips, it is necessary to then wet the reactive zone with a drop of deionized water.[18]

  • Reading: After the time specified by the manufacturer (e.g., 15-30 seconds), compare the color of the test pad to the color chart on the vial.[19]

  • Documentation: Record the date and the peroxide concentration (in ppm) directly on the solvent container's label.[10]

  • Action: If peroxide levels exceed 25 ppm, the solvent should not be used for concentration procedures and should be scheduled for disposal.[3] If levels approach 100 ppm, contact EHS for immediate disposal.[3][9]

Section 4: Visualized Mechanisms and Workflows

Degradation Pathway: Auto-oxidation of this compound

The following diagram illustrates the free-radical chain reaction responsible for the degradation of this compound and the intervention point for BHT.

Caption: Auto-oxidation free-radical cycle and BHT inhibition mechanism.

Workflow: Suspected Solvent Degradation

This flowchart provides a logical sequence of actions to take when you suspect your solvent may have degraded.

Troubleshooting_Workflow start Start: Suspected Degradation visual_check Perform Visual Check: Color, Precipitate, Crystals? start->visual_check crystals Crystals Observed? visual_check->crystals Yes peroxide_test Perform Peroxide Test visual_check->peroxide_test No / Minor Color Change crystals->peroxide_test No stop STOP! DO NOT MOVE. Contact EHS Immediately. High Explosion Hazard. crystals->stop Yes peroxide_level Peroxide Level? peroxide_test->peroxide_level safe Solvent is OK for Use. Re-test per schedule. peroxide_level->safe < 25 ppm caution Unstable. Do Not Concentrate. Schedule for Disposal. peroxide_level->caution 25-100 ppm peroxide_level->stop > 100 ppm gcms Consider GC-MS analysis to identify impurities. safe->gcms If color change is still a concern

Caption: Decision workflow for handling potentially degraded solvent.

References

Purity analysis of synthesized 1-Ethyl-2-methylbenzene and impurity identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of Synthesized 1-Ethyl-2-methylbenzene

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for purity assessment and impurity identification. Here, we combine established analytical principles with practical, field-proven insights to help you navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what impurities should I expect?

A1: The most prevalent synthesis route is the Friedel-Crafts alkylation of toluene with an ethylating agent like ethylene or an ethyl halide, using a Lewis acid catalyst such as AlCl₃ or FeCl₃.[1][2] This reaction, while effective, can generate several impurities. You should anticipate the presence of:

  • Isomers: 1-Ethyl-3-methylbenzene (m-ethyltoluene) and 1-Ethyl-4-methylbenzene (p-ethyltoluene) are common due to the directing effects of the methyl group on the toluene ring.[1] Reaction temperature can significantly influence isomer distribution.[1]

  • Poly-alkylated Products: The product, this compound, is more reactive than the starting toluene, leading to further alkylation and the formation of diethyl-methylbenzenes or ethyl-dimethylbenzenes.[3]

  • Unreacted Starting Materials: Residual toluene may be present.

  • Rearrangement Products: Although less common with ethyl groups, carbocation rearrangements can occur under certain conditions.[3]

Q2: Which analytical technique is best for determining the purity of my synthesized this compound?

A2: A multi-technique approach is often best, but Gas Chromatography-Mass Spectrometry (GC-MS) is the primary workhorse for this analysis.

  • GC-MS excels at separating volatile isomers and provides mass spectra for confident identification of unknown peaks.[4]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the overall structure of the main product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a reverse-phase method, though it is less common for separating such closely related volatile isomers.[5]

Q3: My GC chromatogram shows several peaks close to my main product. How can I identify them?

A3: These are likely the m- and p- isomers. To identify them, you can:

  • Analyze Certified Standards: Inject standards of 1-ethyl-3-methylbenzene and 1-ethyl-4-methylbenzene to confirm their retention times under your GC conditions.

  • Consult Mass Spectral Libraries: The mass spectra of these isomers are very similar, but can be compared against a reliable database like the NIST Mass Spectral Library for tentative identification.[6][7] The primary fragment for ethylbenzenes is typically the loss of a methyl group (M-15), resulting in a prominent ion at m/z 105.[8]

  • Use Retention Indices: Compare the calculated Kovats retention indices of your unknown peaks with literature values for different GC stationary phases.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Guide 1: GC-MS Analysis - Unexpected Peaks & Baseline Issues

Symptom: Your chromatogram shows "ghost peaks," a noisy baseline, or peaks that are not related to the synthesis.[10][11][12]

dot graph TD { A[Start: Unexpected Peak in GC-MS] --> B{Is the peak present in a solvent blank run?}; B -- Yes --> C[Contamination Issue]; B -- No --> D{Review Reaction Mechanism};

} end_dot Caption: Troubleshooting workflow for unexpected GC-MS peaks.

Causality and Troubleshooting Steps:

  • Perform a Solvent Blank Injection: The first diagnostic step is to inject the same solvent used to dissolve your sample.[13] If the unexpected peaks appear, the issue is systemic and not from your synthesis.

    • Cause: Contaminated solvent, carrier gas, or system "bleed" from the septum or column stationary phase.[10][14]

    • Solution: Use fresh, high-purity solvents and gases. Check for leaks in the gas lines. Condition the column by baking it at a high temperature as recommended by the manufacturer.[10][14] If ghost peaks (peaks from a previous injection) are suspected, run several solvent washes between samples.[11]

  • Analyze the Mass Spectrum: If the peak is unique to your sample, the mass spectrum is your primary identification tool.

    • Cause: Synthesis-related impurity.

    • Solution: Compare the experimental mass spectrum against a library (e.g., NIST). For this compound, the molecular ion is m/z 120.[6][7] Isomers will have the same molecular ion. Poly-alkylated products will have a higher m/z. Unreacted toluene will show a prominent m/z of 92.

  • Evaluate Peak Shape: Poor peak shape (fronting or tailing) can obscure smaller impurities and affect integration accuracy.[11][12]

    • Cause: Tailing is often caused by active sites in the injector liner or column, or by column overloading.[10] Fronting can be a sign of column overloading or improper injection technique.[11]

    • Solution: Use a deactivated injector liner. Trim the first few centimeters off the front of the GC column to remove non-volatile residues.[13] Dilute your sample to avoid overloading the column.[10]

Guide 2: NMR Analysis - Inaccurate Integration & Impurity Identification

Symptom: The integration of your ¹H NMR spectrum does not match the expected proton ratios for this compound.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • ~7.1 ppm (m, 4H): Aromatic protons.

  • ~2.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.

  • ~2.3 ppm (s, 3H): Methyl (-CH₃) protons attached to the ring.

  • ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.[15][16]

Causality and Troubleshooting Steps:

  • Check for Residual Solvents: First, check for common solvent peaks (e.g., dichloromethane, ethyl acetate, hexane) that may be overlapping with your signals.

  • Phasing and Baseline Correction: Ensure the spectrum is correctly phased and that the baseline is flat across the entire spectrum before integration. Automated routines are good, but manual adjustment is often necessary for high accuracy.

  • Identify Isomer Signals: The ¹H NMR spectra of the three ethyltoluene isomers are distinct. The presence of other isomers will add complexity to the aromatic region and introduce additional singlet (for the ring-methyl) and quartet/triplet (for the ethyl group) signals. Analyzing a mixture by NMR can be complex, but looking for multiple sharp singlets between 2.2-2.4 ppm can indicate the presence of isomers.

  • Quantitative NMR (qNMR): For an accurate purity value, perform a qNMR experiment. This involves adding a known amount of a certified internal standard to a precisely weighed sample. The purity of the analyte can be calculated by comparing the integral of a known analyte signal to the integral of a known standard signal.

Experimental Protocols

Protocol 1: GC-MS Purity Analysis of this compound

This protocol provides a general-purpose method for the separation and identification of this compound and its common isomers.

dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#4285F4"];

} end_dot Caption: Standard workflow for GC-MS analysis.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the synthesized this compound in a high-purity solvent like dichloromethane or ethyl acetate. b. Dilute this stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

2. Instrument Setup (Example Conditions):

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of aromatic isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: 40-400 m/z.

3. Injection: a. Inject 1 µL of the prepared sample. b. As a quality control measure, inject a solvent blank before and after the sample sequence.

4. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Calculate the area percent for each peak to determine the relative purity. (Area of Main Peak / Total Area of All Peaks) * 100%. c. For each impurity peak, examine the mass spectrum and compare it against a spectral library (e.g., NIST) to propose an identity.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound and their GC-MS Signatures.

Compound NameMolecular WeightExpected Elution Order (Non-polar column)Key Mass Fragments (m/z)
Toluene (Starting Material)92.14192 , 91, 65
This compound 120.19 4 (Last) 120 , 105 , 91, 77
1-Ethyl-3-methylbenzene120.193120, 105 , 91, 77
1-Ethyl-4-methylbenzene120.192120, 105 , 91, 77

Note: Elution order of isomers can vary based on the specific GC column and conditions used. The most sterically hindered isomer (ortho) often elutes last.

References

Validation & Comparative

A Guide to the Validation of an Analytical Method for 1-Ethyl-2-methylbenzene Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of reliable and reproducible data is the bedrock of scientific integrity. The objective of any analytical measurement is to obtain consistent, reliable, and accurate data, and validated analytical methods play a major role in achieving this goal.[1] This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for 1-Ethyl-2-methylbenzene, a common industrial solvent and a potential impurity in pharmaceutical manufacturing.

This document eschews a rigid template, instead offering a logical and practical workflow grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] Every experimental choice and validation parameter is explained not just as a step to be followed, but as a crucial element in building a self-validating system of analytical confidence.

Choosing the Right Analytical Technique: A Comparative Overview

The accurate quantification of this compound (also known as 2-ethyltoluene) hinges on selecting an appropriate analytical technique.[6][7][8] Given its volatile and thermally stable nature, Gas Chromatography (GC) is an eminently suitable technique.[9] While High-Performance Liquid Chromatography (HPLC) is a powerful tool for many non-volatile or thermally labile compounds, it is generally less ideal for a small aromatic hydrocarbon like this compound.[8]

For this guide, we will focus on a GC method coupled with a Flame Ionization Detector (GC-FID) . The FID is a robust and highly sensitive detector for hydrocarbons, making it a cost-effective and reliable choice for this application.[9]

The Foundation of Reliable Data: Principles of Analytical Method Validation

Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[10][11] It provides an assurance of reliability during normal use. The core parameters for validation, as outlined in the ICH Q2(R1) guideline, ensure that the method is accurate, precise, specific, and robust.[3][10][12]

The key validation characteristics we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]

  • Linearity & Range: The ability to produce results directly proportional to the concentration of the analyte within a given range.[15][16][17]

  • Accuracy: The closeness of the test results to the true value.[13][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured, respectively.[15][18][19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13][20][21][22][23]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Interrelationship of Analytical Method Validation Parameters.

A Validated GC-FID Method for this compound: A Step-by-Step Guide

This section details a complete, self-validating protocol. It begins with the analytical method itself, followed by the specific experimental procedures to validate each performance characteristic.

Part A: The Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard (Purity ≥ 99.5%)

  • Methanol, HPLC or GC grade (as solvent)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity (≥ 99.999%)

2. Instrumentation and Chromatographic Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (50:1 ratio)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60°C (hold 2 min) Ramp: 15°C/min to 180°C (hold 3 min)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Stock Standard Solution with methanol to achieve concentrations such as 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

  • Sample Preparation: Dilute the test sample with methanol to an expected concentration within the calibration range (e.g., targeting 25 µg/mL).

Part B: The Validation Protocol & Results

The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[14]

dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Sequential Workflow for Analytical Method Validation.

1. Specificity / Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally identify and quantify this compound without interference from other components like impurities, degradation products, or matrix components.[13][14][24][25]

  • Procedure:

    • Inject a blank sample (methanol).

    • Inject a sample of this compound standard.

    • If available, inject samples of structurally similar compounds (e.g., 1,2-dimethylbenzene, 1,3-dimethylbenzene, ethylbenzene) to ensure they are chromatographically resolved from the analyte peak.

    • Spike a sample matrix (if applicable) with the analyte and analyze to ensure no matrix components co-elute.

  • Acceptance Criteria: The blank should show no peak at the retention time of this compound. The analyte peak should be well-resolved from any other peaks, with a resolution factor (Rs) > 2.0.

2. Linearity and Range

  • Objective: To establish the proportional relationship between the concentration of this compound and the instrument's response (peak area) over a specified range.[15][16][17][26]

  • Procedure:

    • Prepare at least five concentration levels of the calibration standards (e.g., 1.0, 10.0, 25.0, 50.0, 100.0 µg/mL).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[26]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
1.04,895
10.050,110
25.0125,450
50.0250,980
100.0502,150
Regression Results
Correlation (r²) 0.9999
Slope 5015
Y-Intercept -150
  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[16][17] For this example, the validated range is 1.0 µg/mL to 100.0 µg/mL.

3. Accuracy (Recovery)

  • Objective: To measure the closeness of the experimental value to the true value, typically expressed as percent recovery.[1][11][13][15]

  • Procedure:

    • Prepare samples in triplicate at three concentration levels across the range (e.g., low, mid, high: 5.0, 25.0, and 75.0 µg/mL). This can be done by spiking a blank matrix with known amounts of the analyte.

    • Analyze the samples and calculate the concentration using the linear regression equation.

    • Calculate the percent recovery for each sample: (% Recovery = [Measured Conc. / Theoretical Conc.] * 100).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[27]

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
Low5.04.9899.6%0.8%
Mid25.025.15100.6%0.5%
High75.074.5599.4%0.6%

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from the same homogeneous sample.[1][10][13]

  • Procedure:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration (e.g., 25.0 µg/mL).

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD).[26]

    • B. Intermediate Precision (Ruggedness):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[20]

      • Calculate the %RSD for this set of data and compare it with the initial set.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

Precision TypeSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean%RSD
Repeatability 25.124.925.224.825.025.125.020.55%
Intermediate 25.324.924.825.225.425.125.120.81%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[19][28]

  • Procedure (Based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of this compound.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[15][29]

  • Procedure (Based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = The standard deviation of the y-intercept of the regression line.

      • S = The slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six samples prepared at the determined LOQ concentration, with the results demonstrating acceptable accuracy and precision.

ParameterResult (µg/mL)S/N Ratio
LOD 0.25~3:1
LOQ 0.80~10:1

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21][22][23][30]

  • Procedure:

    • Vary critical chromatographic parameters one at a time.

    • For each variation, analyze a system suitability sample and a test sample.

    • Evaluate the impact on results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: System suitability parameters (e.g., resolution, peak tailing) must still be met. The assay results of the test sample should not deviate significantly from the results obtained under the normal method conditions (e.g., < 2% difference).

Parameter VariedVariationResult
Column Temperature ± 2°C (e.g., 13°C/min, 17°C/min)System suitability passes. Assay results within 1.5% of nominal.
Flow Rate ± 0.1 mL/min (e.g., 0.9, 1.1 mL/min)System suitability passes. Assay results within 1.8% of nominal.
Inlet Temperature ± 10°C (e.g., 240°C, 260°C)System suitability passes. Assay results within 1.2% of nominal.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to the validation of a GC-FID method for quantifying this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a laboratory can build a powerful body of documented evidence. This evidence demonstrates not only that the method is suitable for its intended purpose but also that it will consistently produce reliable, accurate, and reproducible data—the cornerstone of all credible scientific and developmental work.

References

A Comparative Toxicological Analysis of Ethylmethylbenzene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of the three positional isomers of ethylmethylbenzene: 1,2-ethylmethylbenzene (2-ethyltoluene), 1,3-ethylmethylbenzene (3-ethyltoluene), and 1,4-ethylmethylbenzene (4-ethyltoluene). As common components in industrial solvents and the naphtha fraction of crude oil, understanding their distinct toxicological profiles is critical for accurate risk assessment and ensuring occupational safety.[1][2][3][4] This document moves beyond simple data reporting to explore the underlying mechanisms and experimental considerations that inform our current understanding of their differential toxicity.

Introduction: The Significance of Isomeric Structure in Toxicology

Ethylmethylbenzene (C9H12) isomers are aromatic hydrocarbons with widespread industrial applications, primarily as solvents and chemical intermediates.[5][6][7] While sharing the same molecular formula and weight, the seemingly minor variation in the substitution pattern on the benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—results in significant differences in their biological activity and toxicity. The primary route of occupational and environmental exposure is through inhalation.[1][3][4] Consequently, a nuanced understanding of their isomer-specific hazards is essential for professionals in toxicology, drug development, and occupational health. This guide synthesizes available data to illuminate these differences, with a particular focus on the pronounced toxicity of the 2-ethyltoluene isomer.[1][2][3][4]

Comparative Toxicity Profile

The toxicological profiles of the ethylmethylbenzene isomers vary significantly, particularly in acute inhalation studies. The available data consistently identifies 2-ethyltoluene as the most potent of the three isomers.[1][2][3][4]

Acute Toxicity

Acute toxicity data reveals a clear distinction among the isomers. While comprehensive oral and dermal LD50 values are not available for all isomers, inhalation studies provide a stark comparison.

Table 1: Summary of Acute Toxicity Data for Ethylmethylbenzene Isomers

IsomerTestSpeciesRouteValueReference
1,2-Ethylmethylbenzene LD50RabbitOral5000 mg/kg[8]
LC50MouseInhalation54,000 mg/m³/4hr[5]
MortalityRat & MouseInhalationMoribund euthanasia at 2000 ppm[1][2][4]
1,3-Ethylmethylbenzene MortalityRat & MouseInhalationNo exposure-related deaths up to 2000 ppm[1][2][4]
1,4-Ethylmethylbenzene LC50RatInhalation> 19,000 mg/m³/6hr[9]
MortalityMouseInhalationMoribund euthanasia at 2000 ppm[1][2][4]

Short-term inhalation studies have shown that exposure to 2000 ppm of 2-ethyltoluene led to early euthanasia of both rats and mice in a moribund condition.[1][2][4] Similarly, mice exposed to 2000 ppm of 4-ethyltoluene also required early euthanasia. In contrast, no exposure-related deaths were observed with 3-ethyltoluene under the same conditions, highlighting its lower acute potency.[1][2][4]

Systemic and Target Organ Toxicity

The primary target organs for ethylmethylbenzene toxicity are the nose, liver, and lungs, with 2-ethyltoluene consistently demonstrating the most severe effects.[1][2][3][4]

  • Nasal Passages: 2-Ethyltoluene is the only isomer reported to cause significant lesions in the nasal passages of both rats and mice.[2][3] In rats, this manifests as atrophy of the olfactory epithelium. Mice exhibit more diverse lesions, including squamous metaplasia, neutrophilic inflammation of the respiratory epithelium, and atrophy of the olfactory epithelium.[2][3] This localized toxicity underscores the importance of the inhalation route and suggests potential metabolism by nasal enzymes.

  • Liver: Hepatotoxicity is a key differentiator. Exposure to 2-ethyltoluene produced centrilobular necrosis in the liver of both rats and mice.[1][2][3][4] The centrilobular location of these lesions strongly suggests that the parent compound is metabolized to a toxic intermediate by cytochrome P450 enzymes, which are highly concentrated in this region of the liver lobule.[3] No significant liver lesions were reported for 3- or 4-ethyltoluene under similar exposure conditions.[1][2][3]

  • Lungs: In mice, 2-ethyltoluene, 3-ethyltoluene, and a reference compound, cumene, produced bronchial and bronchiolar hyperplasia.[1][2][4] Notably, 4-ethyltoluene did not produce this effect.[1][2] This indicates that while multiple isomers can impact lung tissue, the specific pathological response can vary.

Table 2: Comparative Histopathological Findings in Rats and Mice (2-week Inhalation Exposure)

OrganFinding1,2-Ethylmethylbenzene1,3-Ethylmethylbenzene1,4-Ethylmethylbenzene
Nose Olfactory Epithelium AtrophyYes (Rats & Mice)NoNo
Respiratory Epithelium MetaplasiaYes (Mice)NoNo
Liver Centrilobular NecrosisYes (Rats & Mice)NoNo
Lungs Bronchial/Bronchiolar HyperplasiaYes (Mice)Yes (Mice)No

(Data sourced from Morgan et al., 2018)[1][2][3][4]

Neurotoxicity

Like other aromatic hydrocarbon solvents, ethylmethylbenzene isomers can cause central nervous system (CNS) depression.[5] Acute effects of inhalation may include dizziness, drowsiness, headache, and incoordination.[5][10] Clinical observations in animal studies noted abnormal gait and delayed righting reflexes following exposure to high concentrations of 2- and 4-ethyltoluene.[1][2][4]

Genotoxicity and Carcinogenicity

Specific genotoxicity data for ethylmethylbenzene isomers is limited. However, data for the parent compound, ethylbenzene, and related C9 aromatics like trimethylbenzenes provide some context. Ethylbenzene itself is not considered a bacterial mutagen and has shown a lack of in vivo genotoxic activity in standard assays.[11] It is classified as a possible human carcinogen (IARC Group 2B) based on tumors in rats and mice, though the mechanism is not believed to be genotoxic.[11] For trimethylbenzene isomers, some evidence of clastogenic potential has been observed in sister chromatid exchange assays, but they did not induce micronuclei in vivo.[12] This suggests that while a genotoxic mechanism is not strongly supported for this class of compounds, further investigation for ethylmethylbenzene isomers is warranted.

Mechanistic Insights: The Role of Metabolism in Differential Toxicity

The marked difference in toxicity, particularly the hepatotoxicity and nasal toxicity of 2-ethyltoluene, is likely attributable to differences in metabolic activation. While the specific metabolic pathways for ethyltoluenes are not fully elucidated, the pattern of injury strongly implicates metabolism by cytochrome P450 (CYP) enzymes into reactive intermediates.[3]

The ortho-position of the ethyl and methyl groups in 2-ethyltoluene may create a steric arrangement that is more favorable for oxidation at specific sites, leading to the formation of a toxic metabolite that is not produced, or produced in much smaller quantities, from the meta and para isomers. This hypothesis is supported by the centrilobular pattern of liver necrosis, a classic sign of metabolic bioactivation.[3]

G cluster_0 Isomer Intake (Inhalation) cluster_1 Metabolic Activation (Liver, Nose) cluster_2 Toxicological Outcome 2-ET 1,2-Ethyltoluene CYP Cytochrome P450 Enzymes 2-ET->CYP High Affinity? 3-ET 1,3-Ethyltoluene 3-ET->CYP 4-ET 1,4-Ethyltoluene 4-ET->CYP Metabolite_2 Reactive Metabolite (Hypothesized) CYP->Metabolite_2 Major Pathway for 2-ET Metabolite_34 Less Reactive Metabolites CYP->Metabolite_34 Toxicity Hepatotoxicity Nasal Lesions Metabolite_2->Toxicity Detox Detoxification & Excretion Metabolite_34->Detox

Caption: Proposed metabolic pathway for ethyltoluene isomers.

Experimental Protocol: Comparative Inhalation Toxicity Study

To provide a framework for researchers, the following section details a robust, self-validating protocol for comparing the short-term inhalation toxicity of chemical isomers, based on methodologies used in foundational studies.[1][2][3][4]

G A 1. Animal Model Selection (e.g., Male Sprague Dawley Rats, Female B6C3F1/N Mice) B 2. Acclimation & Grouping (Randomized into exposure groups, n=10 per group) A->B C 3. Nose-Only Inhalation Exposure (e.g., 0, 1000, 2000 ppm) (3 hr/day, 5 days/week, 2 weeks) B->C D 4. Daily Clinical Observation (Monitor for moribundity, clinical signs, body weight changes) C->D F 6. Scheduled Necropsy (Day 16, post-final exposure) C->F End of Exposure Period D->C Daily Cycle E 5. Early Euthanasia (If moribund condition is observed) D->E Adverse Outcome G 7. Tissue Collection & Histopathology (Target Organs: Nose, Lungs, Liver, Kidneys) (Fix, process, and stain tissues) E->G F->G H 8. Data Analysis (Compare body/organ weights, histopathology incidence/severity) G->H

Caption: Workflow for a short-term comparative inhalation study.

Step-by-Step Methodology
  • Animal Models: Utilize male Hsd:Sprague Dawley rats and female B6C3F1/N mice. These models are standard for toxicological studies and allow for inter-species comparison.

  • Acclimation and Randomization: Acclimate animals for at least five days upon arrival. Randomly assign animals to exposure groups (e.g., control, low dose, high dose for each isomer) with a sufficient number (n=10) to ensure statistical power.

  • Exposure System: Conduct exposures using a nose-only inhalation system. This method minimizes dermal and oral uptake and ensures precise control over the inhaled concentration. Generate test atmospheres by passing nitrogen through the test chemical in a heated glass flask.

  • Exposure Regimen: Expose animals for a defined period (e.g., 3 hours/day, 5 days/week) for 2 weeks. Concentrations should be selected to establish a dose-response relationship, such as 1000 ppm and 2000 ppm.[2]

  • Monitoring:

    • Clinical Observations: Conduct and record clinical observations twice daily. Note any signs of toxicity, such as abnormal gait, lethargy, or respiratory distress.[1][4]

    • Body Weights: Measure and record body weights prior to the first exposure and at regular intervals throughout the study to assess systemic toxicity.[3]

  • Necropsy and Tissue Collection:

    • Perform a full necropsy on all animals, including those euthanized early due to moribundity.

    • Collect key target tissues, including the nose, lungs, liver, and kidneys, as these are known targets for alkylbenzenes.[3]

    • Preserve tissues in 10% neutral buffered formalin.

  • Histopathology:

    • Trim, process, and embed fixed tissues in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E).

    • A certified veterinary pathologist should perform a blinded microscopic examination of all tissues to identify and score lesions.

  • Data Analysis: Analyze body weight data and histopathological findings using appropriate statistical methods (e.g., ANOVA followed by Tukey's post hoc test) to determine significant differences between control and exposure groups.

Conclusion and Future Directions

The available evidence clearly demonstrates a hierarchical order of toxicity among ethylmethylbenzene isomers, with 1,2-ethylmethylbenzene (2-ethyltoluene) being the most potent, followed by 4-ethyltoluene and then 3-ethyltoluene. The primary targets of 2-ethyltoluene are the liver and nasal passages, with toxicity likely mediated by metabolic activation to a reactive intermediate.[1][2][3][4]

For professionals in drug development and chemical safety, these findings have critical implications. Firstly, risk assessments for C9 aromatic hydrocarbon mixtures must consider the specific isomeric composition, as a higher percentage of 2-ethyltoluene will significantly increase the overall toxicity. Secondly, the distinct target organ toxicity of 2-ethyltoluene provides a valuable model for studying mechanisms of chemically-induced liver and olfactory injury.

Future research should focus on definitively identifying the metabolic pathways and reactive intermediates responsible for the observed toxicity. Such studies will not only refine risk assessments but also enhance our fundamental understanding of structure-toxicity relationships in aromatic hydrocarbons.

References

A Head-to-Head Battle of Aromatic Solvents: 1-Ethyl-2-methylbenzene vs. Xylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While seemingly inert, a solvent's properties can profoundly influence reaction kinetics, selectivity, and yield. Among the plethora of available options, aromatic hydrocarbons are prized for their ability to dissolve nonpolar compounds and withstand high temperatures. For decades, mixed xylenes have been a workhorse in this class. However, a lesser-known isomer, 1-ethyl-2-methylbenzene, presents a compelling alternative. This guide provides a comprehensive, data-driven comparison of this compound and the isomers of xylene (ortho-, meta-, and para-xylene) to empower chemists in making informed solvent selections for their critical reactions.

Unveiling the Contenders: Molecular Structures and Key Properties

At first glance, this compound and the xylene isomers are structurally similar, all being alkyl-substituted benzene rings. However, the seemingly minor difference in their alkyl substituents—an ethyl and a methyl group for the former, and two methyl groups for the latter—gives rise to distinct physical and chemical properties that have significant implications for their performance as solvents.

graph "Molecular_Structures" { layout=neato; node [shape=plaintext]; "this compound" [pos="0,2!"]; "o-Xylene" [pos="3,2!"]; "m-Xylene" [pos="0,0!"]; "p-Xylene" [pos="3,0!"];

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11903&t=l", label=""]; "1-Ethyl-2-methylbenzene_img" [pos="0,2.5!"];

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7237&t=l", label=""]; "o-Xylene_img" [pos="3,2.5!"];

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Caption: Molecular structures of this compound and xylene isomers.

A fundamental comparison of their physical properties reveals key distinctions:

PropertyThis compoundo-Xylenem-Xylenep-XyleneMixed Xylenes
Molecular Formula C₉H₁₂C₈H₁₀C₈H₁₀C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 120.19106.17106.17106.17~106.17
Boiling Point (°C) 165[1]144.4[2]139.1[3]138.3[4]137-144[5]
Melting Point (°C) -81[1]-25.2[2]-47.9[6]13.3[7]-48 to 13[2]
Density (g/mL at 20°C) ~0.880.88[2]0.86[8]0.86[8]~0.87[2]
Flash Point (°C) 43322727~27-32

The most striking difference is the significantly higher boiling point of this compound (165 °C) compared to the xylene isomers (138-144 °C). This elevated boiling point can be a distinct advantage in reactions requiring higher temperatures to overcome activation energy barriers, potentially leading to faster reaction rates and improved yields. Furthermore, its wide liquid range, with a melting point of -81 °C, offers greater flexibility in process temperature control.

Delving Deeper: Hansen Solubility Parameters

To move beyond simple physical properties and gain a more nuanced understanding of their solvent capabilities, we turn to Hansen Solubility Parameters (HSP). HSP theory dissects the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with similar HSP values to a solute are more likely to dissolve it, following the principle of "like dissolves like".

SolventδD (MPa½)δP (MPa½)δH (MPa½)
o-Xylene17.81.03.1
p-Xylene17.61.03.1
Mixed Xylenes17.61.03.1

The HSP values for the xylene isomers are nearly identical, characterized by a dominant dispersion component (δD) and very low polar (δP) and hydrogen bonding (δH) components. This confirms their nonpolar, aprotic nature, making them excellent solvents for nonpolar reactants and catalysts. While specific data for this compound is elusive, its structural similarity suggests its HSP profile would be closely aligned with that of the xylenes. The primary performance differentiator, therefore, is likely to be its higher boiling point rather than a significant difference in its fundamental solvency power.

Performance in Action: A Case Study in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of biaryl structures. The choice of solvent in this palladium-catalyzed reaction is critical, influencing catalyst stability, solubility of reactants and bases, and ultimately, the reaction's efficiency.

While direct comparative studies between this compound and xylenes in the Suzuki-Miyaura reaction are not extensively reported, we can infer their potential performance based on the well-documented role of aromatic hydrocarbon solvents in this transformation. Nonpolar, aprotic solvents like toluene and xylenes are frequently employed.[6][9] They are effective at solubilizing the organoboron reagents and the organic halides, as well as the palladium catalyst and its phosphine ligands.

The higher boiling point of this compound could offer a significant advantage in challenging Suzuki-Miyaura couplings. For instance, with sterically hindered substrates or less reactive aryl chlorides, the increased reaction temperature afforded by this compound could lead to higher conversion rates and shorter reaction times compared to xylenes.

graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reactants" [label="Aryl Halide\nBoronic Acid/Ester"]; "Catalyst" [label="Palladium Precatalyst\nLigand"]; "Base" [label="e.g., K2CO3, Cs2CO3"]; "Solvent" [label="this compound\nor Xylene"]; }

subgraph "cluster_1" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat to reflux\n(Higher T for this compound)"]; "Monitoring" [label="Monitor by TLC/GC/LC-MS"]; }

subgraph "cluster_2" { label = "Workup & Purification"; bgcolor="#FEF7E0"; "Quenching" [label="Aqueous Workup"]; "Extraction" [label="Extraction with\nOrganic Solvent"]; "Purification" [label="Column Chromatography"]; }

"Reactants" -> "Heating"; "Catalyst" -> "Heating"; "Base" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quenching"; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; }

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general framework for performing a Suzuki-Miyaura cross-coupling reaction, which can be adapted for a comparative study of this compound and xylenes.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • Solvent (this compound or xylene, 10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (this compound or xylene) via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring. The reflux temperature will be higher for this compound.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety, Environmental, and Cost Considerations

Safety: Both this compound and xylenes are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[10][11] They can cause skin and eye irritation, and inhalation of vapors may lead to respiratory tract irritation and central nervous system depression.[12][13][14] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn.

Environmental Impact: As volatile organic compounds (VOCs), both solvents can contribute to the formation of ground-level ozone.[15] Aromatic hydrocarbons are generally considered to have a negative environmental impact.[16] They are typically derived from non-renewable petroleum resources and have limited biodegradability.[5][17] Proper disposal and recycling of these solvents are crucial to minimize their environmental footprint.

Cost and Availability: Mixed xylenes are produced on a massive scale and are therefore a relatively inexpensive and readily available solvent.[8][18][19] this compound, being a specific isomer, is generally more expensive and may not be as widely available from all chemical suppliers.[7][20] For large-scale industrial processes, the cost difference could be a significant factor.

The Verdict: Making the Right Choice

The decision to use this compound over xylene hinges on the specific requirements of the organic reaction.

graph "Decision_Tree" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Solvent Selection:\nthis compound vs. Xylene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_Temp" [label="Does the reaction require\na high temperature (>145°C)?", shape=diamond, fillcolor="#FBBC05"]; "Use_EMB" [label="Consider this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cost_Sensitive" [label="Is cost a major constraint?", shape=diamond, fillcolor="#FBBC05"]; "Use_Xylene" [label="Xylene is a more\ncost-effective choice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Consider_Xylene" [label="Xylene is a suitable option", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "High_Temp"; "High_Temp" -> "Use_EMB" [label="Yes"]; "High_Temp" -> "Cost_Sensitive" [label="No"]; "Cost_Sensitive" -> "Use_Xylene" [label="Yes"]; "Cost_Sensitive" -> "Consider_Xylene" [label="No"]; }

Caption: Decision-making guide for solvent selection.

Choose this compound when:

  • High reaction temperatures are required: Its higher boiling point is the primary advantage, enabling reactions to be run at elevated temperatures to improve rates and yields, especially with less reactive substrates.

  • A wide liquid range is beneficial: Its low melting point provides a broad operational temperature window.

Choose Xylene when:

  • Cost is a primary concern: As a bulk chemical, mixed xylenes are significantly more economical.

  • A reaction temperature around 140°C is sufficient: For many standard reactions, the boiling point of xylenes is perfectly adequate.

  • Readily available, large quantities are needed: Xylenes are more widely available from a larger number of suppliers.

References

Cross-validation of HPLC and GC-MS methods for 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 1-Ethyl-2-methylbenzene

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and reliable quantification of aromatic hydrocarbons like this compound is of paramount importance. This compound, a volatile organic compound (VOC), is a common component in solvents and petroleum products, necessitating robust analytical methods for quality control and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two principal analytical techniques for this purpose.

The choice between these powerful methods is not arbitrary; it is dictated by the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the ultimate analytical goal. This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of this compound, grounded in established analytical principles and supported by detailed experimental and validation protocols.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2][3]Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[2][4]
Analyte Requirement Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5][6]Requires analytes to be volatile and thermally stable.[5][6] This compound is ideally suited.
Derivatization Not required for this compound.Not required for this compound.
Sensitivity Good, but generally lower than GC-MS unless coupled with a mass spectrometer (LC-MS).Excellent, especially with Selected Ion Monitoring (SIM), allowing for trace-level detection.[3]
Selectivity Good with UV detection; significantly enhanced when coupled with a mass spectrometer.Excellent, as mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[4]
Analysis Time Typically 10-20 minutes per sample.[7]Can be faster, often under 15 minutes, due to the efficiency of gas-phase separation.[8]
Cost & Complexity Higher operational cost due to solvent consumption. The instrumentation is robust and widely available.[5][8]Lower cost per analysis due to the use of inert gases instead of solvents. Instrumentation can be more complex.[3][5]

The Foundational Choice: Volatility and Polarity

The decision-making process begins with the fundamental properties of this compound. It is a non-polar aromatic hydrocarbon that is volatile, with a boiling point of approximately 165°C (329°F).[1][9]

  • For GC-MS , this volatility is a distinct advantage. The technique is explicitly designed for compounds that can be readily vaporized without degradation, making it a natural fit for analyzing this compound.[3][6]

  • For HPLC , the analysis is also straightforward. As a non-polar compound, it is well-suited for reverse-phase chromatography, where it interacts strongly with a non-polar stationary phase.[10][11][12]

Therefore, both techniques are viable, and the selection hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step framework for the analysis of this compound using both HPLC and GC-MS. These are representative methods that should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is based on reverse-phase chromatography, which is ideal for separating non-polar aromatic compounds.[10][11][13]

1. Instrumentation and Conditions:

  • System: HPLC equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate aromatic hydrocarbons.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v).[13] Acetonitrile is a common organic modifier that provides good peak shape and resolution for this class of compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic rings.[13]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[7]

3. Data Analysis:

  • Identify the this compound peak by its retention time compared to the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Reverse-Phase Separation D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method leverages the volatility of this compound for separation in the gas phase, with the mass spectrometer providing highly selective detection.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). This type of column separates compounds primarily by boiling point, which is effective for aromatic hydrocarbons.[14]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes.[15]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Scan mode (e.g., m/z 40-200) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions such as m/z 105 and 120.[16]

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a ~1 mg/mL stock solution of this compound reference standard in a volatile organic solvent such as hexane or dichloromethane.[17][18]

  • Calibration Standards: Serially dilute the stock solution with the same solvent to create calibration standards.

  • Sample Preparation: Dilute the sample in the chosen solvent to an appropriate concentration. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[17][19]

3. Data Analysis:

  • Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[9][20]

  • For quantification, generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 105) against concentration.

  • Determine the concentration in the sample from the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Prep B Dissolution in Volatile Solvent (e.g., Hexane) A->B C (Optional) Extraction/Cleanup B->C D GC Injection & Vaporization C->D E Capillary Column Separation D->E F MS Detection (EI) E->F G Mass Spectra Analysis F->G H Peak Integration (SIM) G->H I Quantification H->I

GC-MS analysis workflow for this compound.

Cross-Validation: Ensuring Method Concordance

When transitioning between methods or developing a new one, cross-validation is essential to ensure that both techniques produce comparable and reliable results. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[21][22][23][24] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[24]

A validation protocol should be established before the study, outlining the performance characteristics to be evaluated and the acceptance criteria.[24][25]

Key Validation Parameters for Cross-Validation:

Validation ParameterDescriptionHPLC-UVGC-MS
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.[22]Good. Potential for co-elution with compounds having similar polarity and UV absorbance.Excellent. Mass spectrum provides a unique fingerprint, minimizing interferences.
Linearity (r²) A direct proportional relationship between analyte concentration and the analytical signal.[21][22]Typically > 0.999Typically > 0.995
Accuracy (% Recovery) The closeness of test results to the true value, often assessed by spiking a blank matrix.[22]98 - 102%95 - 105%
Precision (%RSD) The degree of agreement among individual tests when the procedure is applied repeatedly. Includes repeatability and intermediate precision.< 2%< 5%
LOD (Limit of Detection) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.~0.05 µg/mL~0.01 ng/mL (in SIM mode)
LOQ (Limit of Quantitation) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.~0.15 µg/mL~0.05 ng/mL (in SIM mode)
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.HighModerate (sensitive to temperature and flow rate changes)

Expert Discussion and Final Recommendations

The choice between HPLC and GC-MS for the analysis of this compound is a classic example of selecting the right tool for the job. While both are capable, they serve different primary objectives.

  • Choose GC-MS when:

    • High sensitivity is paramount. For trace analysis, such as monitoring environmental contaminants or detecting low-level impurities, the sensitivity of GC-MS, particularly in SIM mode, is unrivaled.[26][27]

    • Definitive identification is required. The mass spectrum provides structural information that is crucial for forensic applications or for identifying unknown components in a complex mixture.[4]

    • The sample matrix is gaseous or contains many other volatile components. GC provides excellent separation for complex volatile mixtures.

  • Choose HPLC when:

    • The analyte is part of a liquid formulation containing non-volatile components. HPLC is ideal for analyzing samples that cannot be injected into a hot GC inlet, such as formulations containing salts, polymers, or other non-volatile excipients.[5][6]

    • Simplicity and higher throughput are needed for routine quality control. HPLC methods can be very robust and are often simpler to run in a high-throughput QC environment.

    • A GC-MS is not available. A well-validated HPLC-UV method can provide accurate and precise results for many applications where extreme sensitivity is not the primary requirement.

Causality in Method Design: The selection of a C18 column in HPLC is a deliberate choice to maximize hydrophobic interactions with the non-polar this compound, ensuring good retention and separation from more polar matrix components.[12] Similarly, the use of a non-polar DB-5ms column in GC is based on the principle of "like dissolves like," where separation is driven primarily by the boiling points of the analytes, a perfect strategy for a homologous series of hydrocarbons.[14]

References

A Researcher's Guide to Catalytic Synthesis of 1-Ethyl-2-methylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-2-methylbenzene, also known as ortho-ethyltoluene (o-ET), is an important aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of various organic compounds. Its production is primarily achieved through the Friedel-Crafts alkylation of toluene with an ethylating agent, typically ethanol or ethylene. While the reaction itself is well-established, the primary challenge lies in controlling the regioselectivity. The alkylation process yields a mixture of ortho-, meta-, and para-ethyltoluene isomers. Due to thermodynamic stability and kinetic factors within shape-selective catalysts, the para-isomer is often the major product. This guide provides a comparative analysis of different catalytic systems for toluene ethylation, with a special focus on the principles and strategies that can be employed to enhance the selective synthesis of the desired this compound isomer.

Reaction Fundamentals: The Challenge of Ortho-Selectivity

The ethylation of toluene is a classic electrophilic aromatic substitution reaction. Over a solid acid catalyst, such as a zeolite, the reaction is generally believed to proceed as follows:

  • Electrophile Generation: The ethylating agent (e.g., ethanol) is activated by a Brønsted acid site (H⁺) on the catalyst to form a carbenium ion precursor.

  • Electrophilic Attack: The electron-rich toluene ring attacks the electrophile. The methyl group on the toluene ring is an ortho-, para-directing activator.

  • Isomer Formation: This attack results in the formation of ortho-, meta-, and para-ethyltoluene isomers.

The final product distribution is governed by a complex interplay of reaction kinetics, thermodynamics, and mass transport phenomena, especially within the microporous structure of zeolite catalysts.

The Role of Zeolite Shape Selectivity

Zeolites, crystalline aluminosilicates with well-defined pore structures, are the most widely used catalysts for this application. Their effectiveness stems from their strong acidity and "shape-selective" properties.[1] ZSM-5 (MFI topology) is a workhorse in this field, possessing a 3D network of 10-membered ring (10-MR) channels (~0.55 nm in diameter).[2] This pore size is comparable to the kinetic diameters of the ethyltoluene isomers.

This structural feature typically leads to product selectivity , where one of the product isomers diffuses out of the catalyst pores much faster than the others. The para-isomer, with its linear geometry, has a smaller cross-sectional area compared to the bulkier ortho- and meta-isomers. Consequently, p-ethyltoluene diffuses more readily through the zeolite channels, shifting the equilibrium on the active sites towards its formation.[3][4] This inherent diffusional advantage is the primary reason why many modified zeolite systems exhibit high para-selectivity.[5][6]

An unmodified catalyst often produces an isomer mixture close to thermodynamic equilibrium.[5] The challenge in synthesizing this compound is to overcome this inherent preference for the para isomer.

Shape_Selectivity cluster_Zeolite Zeolite Pore (e.g., ZSM-5) ActiveSite Brønsted Acid Site p_ET p-Ethyltoluene (Fast Diffusion) ActiveSite->p_ET Forms & Exits Rapidly o_ET o-Ethyltoluene (Slow Diffusion) ActiveSite->o_ET Formation/Exit Sterically Hindered m_ET m-Ethyltoluene (Slow Diffusion) ActiveSite->m_ET Formation/Exit Sterically Hindered Product_Stream Product Stream (Enriched in p-ET) p_ET->Product_Stream Reactants Toluene + Ethanol Reactants->ActiveSite Enter Pore caption Fig. 1: Shape selectivity in ZSM-5 favoring p-ethyltoluene. Experimental_Workflow cluster_prep 1. Catalyst Preparation cluster_run 2. Reaction cluster_analysis 3. Analysis p1 Press & Sieve Catalyst p2 Load into Reactor p1->p2 r1 Activate Catalyst (Heat in N2 flow) r2 Set Reaction Temp. r1->r2 r3 Pump Reactants (Toluene + Ethanol) r2->r3 r4 Vaporize & Flow over Catalyst Bed r3->r4 a1 Condense Effluent r4->a1 a2 Collect Liquid Product a1->a2 a3 Analyze by GC-FID a2->a3 caption Fig. 2: Workflow for catalyst testing.

References

A Comparative Guide to the Relative Reactivity of Ethylmethylbenzene Isomers in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the relative reactivity of ethylmethylbenzene isomers in electrophilic substitution, designed for researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the factors governing the reactivity and regioselectivity of the three isomers of ethylmethylbenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para)—in electrophilic aromatic substitution (EAS) reactions. By synthesizing foundational principles with experimental insights, we aim to offer a predictive framework for professionals engaged in the synthesis and development of aromatic compounds.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction's rate and the position of substitution are profoundly influenced by the substituents already present on the ring.[1]

The Activating Nature of Alkyl Groups

Both methyl (-CH₃) and ethyl (-CH₂CH₃) groups are classified as activating, electron-donating groups (EDGs).[2] They increase the rate of electrophilic substitution relative to benzene by enriching the electron density of the aromatic ring.[3] This electron donation occurs through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma (σ) bond framework.[2]

  • Hyperconjugation (+H): This involves the overlap of the C-H σ-bonds on the alkyl group's alpha-carbon with the π-system of the ring. This delocalization of electrons further stabilizes the carbocation intermediate (the arenium or sigma complex) formed during the reaction.[4][5]

Ortho, Para-Directing Influence

Activating groups like methyl and ethyl direct incoming electrophiles to the ortho and para positions.[3][4] This is because the carbocation intermediates formed by attack at these positions are more stable. Specifically, one of the resonance structures for ortho or para attack places the positive charge directly adjacent to the alkyl-substituted carbon, allowing for direct stabilization by the electron-donating group. Meta attack does not afford this particularly stable resonance contributor.[4][6]

Caption: General mechanism of electrophilic aromatic substitution on an alkylbenzene.

Relative Activating Strength: Methyl vs. Ethyl

A crucial point of comparison is the relative activating strength of methyl versus ethyl groups. While the ethyl group has a slightly stronger inductive effect, the methyl group has more alpha-hydrogens (three vs. two), allowing for more effective hyperconjugation.[5] Experimental data on the nitration of mono-alkylbenzenes show that toluene reacts faster than ethylbenzene, indicating that hyperconjugation is the dominant activating influence.[5][7]

Table 1: Comparison of Electronic and Steric Effects of Methyl and Ethyl Groups

FeatureMethyl (-CH₃)Ethyl (-CH₂CH₃)Dominant Effect
Inductive Effect (+I) WeakerStrongerEthyl
Hyperconjugation (+H) Stronger (3 α-H)Weaker (2 α-H)Methyl
Overall Activation StrongerWeakerMethyl[7]
Steric Hindrance LowerHigherEthyl

Isomer-Specific Analysis of Reactivity and Regioselectivity

When two activating groups are present on a benzene ring, the overall reactivity is enhanced, and the site of substitution is determined by the cumulative directing effects of both groups.[8][9]

1,4-Ethylmethylbenzene (p-Xylene Isomer)
  • Directing Effects: The methyl and ethyl groups are para to each other. The directing effects are perfectly reinforcing or cooperative.[9] The methyl group directs incoming electrophiles to its ortho positions (C2, C6), and the ethyl group directs to its ortho positions (C3, C5).

  • Electronic Factors: All four available positions are electronically activated. However, the positions ortho to the more strongly activating methyl group (C2, C6) are slightly more favored electronically.

  • Steric Factors: The positions ortho to the less bulky methyl group (C2, C6) are sterically more accessible than those ortho to the ethyl group (C3, C5).

  • Predicted Outcome: Substitution will occur almost exclusively at the positions ortho to the methyl group (C2, C6), which are equivalent, leading to a single major product.

1,3-Ethylmethylbenzene (m-Xylene Isomer)
  • Directing Effects: The groups are meta to each other. Their directing effects are strongly reinforcing.[9]

    • The methyl group directs ortho (C2, C4) and para (C6).

    • The ethyl group directs ortho (C2, C4) and para (C5).

  • Electronic Factors: Positions C2 and C4 are strongly activated, as they are ortho to both groups. Position C6 is ortho to the methyl group and para to the ethyl group, also making it highly activated. Position C5 is only activated by the ethyl group (para) and is less favored.

  • Steric Factors: The position between the two alkyl groups (C2) is the most sterically hindered.[10][11] Therefore, attack at C4 and C6 is favored over C2.

  • Predicted Outcome: A mixture of products will form, with substitution at C4 being the major product due to strong electronic activation and moderate steric hindrance. Substitution at C6 will be a significant secondary product. The C2 product will be a minor component due to severe steric hindrance.

1,2-Ethylmethylbenzene (o-Xylene Isomer)
  • Directing Effects: The groups are ortho to each other, leading to competing or antagonistic effects.[9]

    • The methyl group directs ortho (C6) and para (C4).

    • The ethyl group directs ortho (C3) and para (C5).

  • Electronic Factors: All four positions are activated. The most powerful activating group—in this case, the methyl group—will exert the dominant influence.[10][12] Therefore, positions C4 (para to methyl) and C6 (ortho to methyl) are electronically preferred over C3 and C5.

  • Steric Factors: Steric hindrance from the adjacent ethyl group will disfavor attack at C3. Similarly, the ethyl group hinders the C6 position to some extent. The C4 and C5 positions are the least sterically hindered.

  • Predicted Outcome: The major product will result from substitution at C4, as it is para to the stronger activating methyl group and is sterically accessible. The secondary product will likely be from substitution at C5, which is para to the ethyl group and also sterically open.

Table 2: Predicted Regioselectivity for Electrophilic Substitution on Ethylmethylbenzene Isomers

IsomerActivated PositionsPrimary Directing InfluenceSteric HindrancePredicted Major Product(s)Overall Reactivity Rank
1,3-Ethylmethylbenzene C2, C4, C6ReinforcingHigh at C24-substituted, 6-substituted1 (Highest)
1,4-Ethylmethylbenzene C2, C3, C5, C6ReinforcingLow2-substituted2 (High)
1,2-Ethylmethylbenzene C3, C4, C5, C6CompetingHigh at C3, C64-substituted, 5-substituted3 (Lowest)

Note: Reactivity ranking is based on the number of strongly activated, sterically accessible positions. The 1,3-isomer has two such positions (C4, C6), making it the most reactive.

Supporting Experimental Data & Quantitative Insights

While specific kinetic data for all ethylmethylbenzene isomers can be sparse, relative reaction rates can be inferred from foundational studies on mono-alkylbenzenes.

Table 3: Relative Reaction Rates in Nitration (Benzene = 1)

CompoundRelative Rate of NitrationReference
Benzene1[7]
tert-Butylbenzene16[7]
Isopropylbenzene (Cumene)~18[7]
Ethylbenzene~21[7]
Toluene (Methylbenzene)25[7]

This data confirms that both methyl and ethyl groups are strong activators and that the methyl group's activating effect is slightly superior, likely due to hyperconjugation.[5][7] For the disubstituted ethylmethylbenzenes, the overall rate would be significantly greater than 25. The 1,3-isomer is expected to be the most reactive due to the powerful additive activation at multiple sites.

Experimental Protocol: Nitration of an Ethylmethylbenzene Isomer

This protocol provides a representative method for the nitration of an ethylmethylbenzene isomer, allowing for the experimental verification of the predicted regioselectivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) in an ice bath (0-5°C). prep_substrate 2. Dissolve Ethylmethylbenzene Isomer in a suitable solvent (e.g., Acetic Anhydride). addition 3. Add Nitrating Mixture dropwise to the substrate solution, maintaining temperature < 10°C. prep_substrate->addition stirring 4. Stir the reaction mixture at room temperature. Monitor progress via TLC. addition->stirring quench 5. Quench the reaction by pouring slowly onto crushed ice. stirring->quench extract 6. Extract the product with an organic solvent (e.g., CH₂Cl₂). quench->extract wash 7. Wash organic layer with dilute NaHCO₃ solution, then with brine. extract->wash dry 8. Dry over anhydrous MgSO₄, filter, and evaporate solvent. wash->dry purify 9. Purify crude product (e.g., column chromatography). dry->purify analyze 10. Characterize products and determine isomer ratio using GC-MS and ¹H NMR. purify->analyze

References

A Comparative Environmental Impact Assessment: 1-Ethyl-2-methylbenzene Versus Greener Alternatives for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable innovation, the chemical and pharmaceutical industries are critically re-evaluating their solvent usage, moving away from traditional petrochemical-derived compounds toward safer, more environmentally benign alternatives. This guide provides an in-depth environmental impact assessment of 1-Ethyl-2-methylbenzene, a common aromatic hydrocarbon solvent, and compares it against a curated selection of greener alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed, scientifically-grounded decisions that align with the principles of green chemistry.

The Environmental Profile of this compound

This compound, an isomer of ethyltoluene, is a colorless liquid with a characteristic aromatic odor, frequently used as a solvent and as an intermediate in chemical synthesis.[1][2] It is a component of mixed xylenes, which are primarily derived from petroleum refining.[3] While effective in many applications, its environmental and health profile presents several significant concerns.

  • Environmental Fate: Upon release, the dominant environmental pathway for this compound and other xylene isomers is volatilization into the atmosphere due to their high vapor pressure.[1][4] In the atmosphere, they contribute to the formation of photochemical smog.[3][5] If released into soil or water, volatilization is still a primary fate, but they can also leach into groundwater where they may persist.[4] While subject to biodegradation, this process can be slow in subsurface environments where volatilization is limited.[4]

  • Toxicity and Health Hazards: Xylene isomers are known to cause irritation to the eyes, nose, and throat upon acute inhalation exposure.[3][5] Chronic exposure can lead to more severe central nervous system effects, including headaches, dizziness, and fatigue.[3] From an ecotoxicological standpoint, xylene is classified as having high acute and chronic toxicity to aquatic life. The safety data sheet for this compound indicates it is a flammable liquid and may be fatal if swallowed and enters airways.[6]

A New Generation of Solvents: The Alternatives

The selection of alternative solvents was based on their classification as "greener" alternatives in reputable solvent selection guides, their derivation from renewable sources, and their potential to offer a significant reduction in environmental and health impacts.[7][8][9]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent, 2-MeTHF is produced from renewable resources like corn cobs and bagasse.[10][11][12] It is positioned as a sustainable substitute for solvents like tetrahydrofuran (THF) and dichloromethane.[10][13] Its lower water miscibility simplifies recovery and recycling, enhancing its green profile.[10]

  • Anisole: Often touted as a green alternative to more hazardous solvents like chlorobenzene, anisole is a biodegradable aromatic compound that can be obtained from renewable sources.[14][15] However, its environmental "greenness" is context-dependent, as its synthesis can be a multi-step process with its own environmental footprint.[14][16][17]

  • Cycloalkanes (e.g., Heptane): While still petroleum-derived, aliphatic hydrocarbons like heptane are often recommended as replacements for more toxic hydrocarbons such as hexane.[18] They generally exhibit lower neurotoxicity and are considered a step toward safer laboratory practices.

  • Ionic Liquids (ILs): This class of solvents consists of salts that are liquid at or near room temperature.[19] Their most significant environmental advantage is their negligible vapor pressure, which virtually eliminates the emission of volatile organic compounds (VOCs).[19][20] ILs are highly tunable, allowing their properties to be tailored for specific applications, though their toxicity and biodegradability must be assessed on a case-by-case basis.[19][21][22]

Quantitative Comparison of Environmental and Safety Metrics

To facilitate an objective comparison, the following tables summarize key data points for this compound and the selected alternatives.

Table 1: Comparative Physical and Chemical Properties

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)AnisoleHeptaneImidazolium-based Ionic Liquid (Example)
Molecular Formula C₉H₁₂C₅H₁₀OC₇H₈OC₇H₁₆Varies
Molar Mass ( g/mol ) 120.19[1]86.13108.14100.21Varies
Boiling Point (°C) 164-165[23]78-8015498>200 (Typically)
Density (g/mL) 0.887[23]0.8540.9950.684~1.0-1.2
Vapor Pressure HighModerateLowHighNegligible[19]
Water Solubility Insoluble (74.6 mg/L)[23]Partially Soluble (14 g/100 mL)Slightly Soluble (1.7 g/L)InsolubleVaries (Miscible to Immiscible)
LogP (Octanol/Water) ~3.5[1]1.12.11~4.5Varies

Table 2: Health, Safety, and Environmental (HSE) Hazard Comparison

SolventGHS Hazard PictogramsKey Hazard StatementsSourceCHEM21 Guide Ranking[7]
This compound 🔥, kesehatan, bahayaFlammable liquid and vapor; May be fatal if swallowed and enters airways.[6]PetroleumHazardous
2-MeTHF 🔥Highly flammable liquid and vapor.Renewable[10][11]Recommended
Anisole 🔥Flammable liquid and vapor.Renewable/PetroleumProblematic
Heptane 🔥, kesehatan, bahayaHighly flammable; May be fatal if swallowed and enters airways; Skin irritant; May cause drowsiness.PetroleumProblematic
Ionic Liquids VariesVaries; toxicity must be evaluated for specific cation/anion pairs.[22]SyntheticVaries

Table 3: Life Cycle and Sustainability Metrics

MetricThis compound2-Methyltetrahydrofuran (2-MeTHF)AnisoleHeptaneIonic Liquids
Primary Feedstock Crude Oil[24]Biomass (e.g., Corn Cobs)[11]Lignin, Guaiacol, Petroleum[15]Crude OilVarious
Renewable NoYes[10]PotentiallyNoPotentially
Life Cycle CO₂ Footprint High (Petrochemical Origin)[25]Very Low (97% emission reduction vs. THF)[11][26]Moderate to High (synthesis dependent)[14][17]HighVaries
Biodegradability Moderate[4]Readily Biodegradable[10]Readily BiodegradableReadily BiodegradableVaries (can be persistent)[19]
Recyclability DistillationGood (faciliated by low water miscibility)[10]DistillationDistillationGood (due to low volatility)[20]

Experimental Protocols for Environmental Assessment

To ensure the trustworthiness and reproducibility of environmental claims, standardized testing protocols are essential. The following are methodologies for two critical environmental parameters.

Protocol 1: Determination of Ready Biodegradability via CO₂ Evolution (Modified Sturm Test; OECD 301B)

This protocol is designed to assess the rate at which a substance is biodegraded by aerobic microorganisms.

Methodology:

  • Preparation: Prepare a mineral salt medium and inoculate it with microorganisms from a source like activated sludge.

  • Test Setup: Add the test substance (e.g., this compound) as the sole source of organic carbon to the inoculated medium in a sealed test flask.

  • Control Groups: Run parallel flasks with a readily biodegradable reference substance (e.g., sodium benzoate) and a toxicity control.

  • Incubation: Incubate the flasks in the dark at a constant temperature (20-24°C) with continuous aeration. The air passed through the system must be CO₂-free.

  • CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a barium hydroxide or sodium hydroxide solution. The amount of trapped CO₂ is measured by titration at regular intervals.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced, based on its chemical formula.

  • Validation: The test is considered valid if the reference substance reaches >60% biodegradation within 14 days and the toxicity control shows biodegradation. A substance is considered "readily biodegradable" if it reaches the 60% pass level within a 10-day window during the 28-day test period.

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

This protocol measures a chemical's lipophilicity, a key indicator of its potential to bioaccumulate in organisms.

Methodology:

  • Preparation: Prepare mutually saturated solutions of n-octanol and water.

  • Test Substance Addition: Dissolve a known mass of the test substance in either the n-octanol or water phase. The concentration should not exceed 0.01 mol/L.

  • Partitioning: Combine the two phases in a vessel at a fixed temperature (e.g., 25°C) and shake vigorously until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Accurately measure the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method (e.g., GC, HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of this value.

  • Validation: The test should be performed in triplicate, and the resulting LogP values should agree within a specified range (e.g., ± 0.3 log units).

Visualizing the Decision Process and Impact Pathways

To synthesize this information into a practical framework, the following diagrams illustrate a logical workflow for solvent selection and a comparison of environmental impact pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Green Chemistry Evaluation cluster_2 Phase 3: In-depth Impact Assessment A Define Performance Needs (Solubility, Boiling Point, etc.) B Identify Potential Solvents (Databases, Literature) A->B C Initial Hazard Screen (GHS, SDS Data) B->C D Consult Solvent Selection Guides (e.g., CHEM21) C->D E Assess Life Cycle Origin (Renewable vs. Fossil) D->E F Evaluate Recyclability & Waste Profile E->F G Compare Ecotoxicity Data (Aquatic Toxicity, Biodegradability) F->G H Review Human Health Toxicity (Exposure Limits, Chronic Effects) G->H I Consider Life Cycle Assessment (LCA) Data H->I J Final Solvent Selection I->J

Caption: A workflow for green solvent selection.

G cluster_0 This compound Pathway cluster_1 2-MeTHF Pathway A Petroleum Feedstock B Refining Process A->B C Solvent Use B->C D VOC Emissions (Air Pollution) C->D E Aquatic Release (High Ecotoxicity) C->E F Biomass Feedstock (Corn Cobs) G Biorefinery Process F->G H Solvent Use G->H I Lower VOC Emissions H->I J Aquatic Release (Lower Ecotoxicity) H->J K Solvent Recovery & Reuse H->K

Caption: Environmental impact pathways: A comparison.

Conclusion and Recommendations

The evidence presented in this guide demonstrates that while this compound is a functional solvent, several greener alternatives offer substantial environmental and safety benefits.

  • For General Replacement: 2-Methyltetrahydrofuran (2-MeTHF) stands out as a superior alternative. Its derivation from renewable resources drastically reduces its carbon footprint, and its favorable physical properties, reduced toxicity, and biodegradability make it a highly recommended choice for a wide range of applications.[10][11][13]

  • For Eliminating VOCs: Ionic Liquids offer a paradigm shift in solvent technology by nearly eliminating vapor pressure and, consequently, VOC emissions.[19][20] However, their adoption requires careful, individualized assessment of their synthesis cost, potential toxicity, and environmental persistence.

  • For Incremental Improvement: Replacing aromatic hydrocarbons with aliphatic hydrocarbons like heptane can be a valuable harm-reduction step, particularly in applications where direct substitution with a bio-solvent is not immediately feasible.

It is imperative for modern research and development to move beyond simple performance metrics. By integrating the principles of green chemistry and utilizing a life cycle perspective—from feedstock sourcing to end-of-life management—we can drive innovation that is not only scientifically sound but also environmentally responsible. This guide serves as a foundational tool for that critical endeavor.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-Ethyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1-Ethyl-2-methylbenzene (also known as 2-Ethyltoluene). This document provides in-depth, procedural guidance rooted in established safety protocols to ensure your well-being while working with this chemical. As researchers, scientists, and drug development professionals, your safety is paramount. This guide is designed to be your preferred source for laboratory safety, building a foundation of trust through value-added information beyond the product itself.

Understanding the Risks: Why Specific PPE is Crucial

This compound is a flammable, colorless liquid with a characteristic aromatic hydrocarbon odor.[1][2] While a valuable solvent, it presents several hazards that necessitate a robust PPE protocol.[2] Understanding the "why" behind each piece of equipment is the first step toward a culture of safety.

Key Hazards Associated with this compound:

  • Flammability: The liquid and its vapor are flammable, with a flashpoint of 103-105°F (39-40.5°C).[1][3] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][3]

  • Inhalation: Inhaling vapors can irritate the nose and throat.[4] High concentrations may lead to more severe effects such as headache, dizziness, anesthesia, and even respiratory arrest.[3][4]

  • Skin Contact: Direct contact can irritate the skin, and prolonged exposure may cause drying and scaling.[3][4] The substance can be absorbed through the skin, contributing to overall exposure.[4]

  • Eye Contact: Vapors and splashes can cause eye irritation.[3]

  • Aspiration Hazard: If swallowed, there is a significant risk of the liquid being drawn into the lungs, which can cause severe pulmonary edema.[3][5]

Given these risks, a multi-layered PPE approach is not just recommended; it is essential for minimizing exposure and preventing accidents.

Core PPE Requirements: A Head-to-Toe Approach

Your primary defense against the hazards of this compound is a correctly chosen and properly worn set of personal protective equipment. The following sections detail the necessary components for comprehensive protection.

Eye and Face Protection: Your First Line of Defense

Why it's necessary: To prevent splashes and vapors from contacting the eyes.

What to use:

  • Standard Operations: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3]

  • Splash Hazard: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Skin Absorption

Why it's necessary: To prevent skin contact, irritation, and absorption of the chemical.

What to use: The selection of appropriate gloves is critical and depends on the duration of contact. Glove materials are rated for their breakthrough time (the time it takes for the chemical to permeate the material) and degradation (the physical change in the glove material upon exposure).[6]

For aromatic hydrocarbons like this compound, certain materials offer better resistance.[7]

Glove MaterialBreakthrough TimeRecommendation
Viton®/Butyl Rubber> 8 hoursExcellent for prolonged contact
Viton®> 8 hoursExcellent
Barrier®> 8 hoursExcellent
NitrileVariesFair to Good for short-term use. Not recommended for prolonged exposure.[8]
Natural Rubber (Latex)PoorNot Recommended . Aromatic hydrocarbons will attack natural rubber.[7][8]
NeoprenePoor to FairNot Recommended for direct, prolonged contact.[8]

Procedural Steps for Glove Use:

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[3]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent contaminating your hands, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated, sealed container for chemical waste.[5]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Body Protection: Shielding Against Spills and Splashes

Why it's necessary: To protect the skin on your body and prevent contamination of your personal clothing.

What to use:

  • Routine Laboratory Work: A standard, flame-retardant lab coat should be worn and fully buttoned.

  • Significant Exposure Risk: In situations with a higher risk of splashes or spills, wear fire/flame resistant and impervious clothing.[3] Chemical-resistant coveralls, such as those made from Tychem®, are recommended.[4]

Respiratory Protection: Safeguarding Your Lungs

Why it's necessary: To prevent the inhalation of harmful vapors, especially in poorly ventilated areas or when exposure limits may be exceeded.

When to use:

  • Engineering Controls are Key: The primary method for controlling vapor exposure should always be adequate engineering controls, such as working in a well-ventilated area or under a chemical fume hood.[3]

  • When Limits are Exceeded: If exposure limits are exceeded, or if irritation or other symptoms occur, respiratory protection is mandatory.[3] The OSHA Permissible Exposure Limit (PEL) for ethylbenzene (a closely related compound) is 100 ppm as an 8-hour time-weighted average.[9]

  • Emergency Situations: For spills or emergencies, a higher level of respiratory protection is required.

What to use:

  • Above Exposure Limits: A full-facepiece respirator with organic vapor cartridges is recommended.[3][10]

  • Emergency/High Concentrations (up to 800 ppm): Use a full-facepiece, air-purifying respirator (gas mask) with an appropriate organic vapor canister or a supplied-air respirator.[10]

  • Immediately Dangerous to Life or Health (IDLH) Concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Properly integrating PPE into your workflow is as crucial as selecting the right equipment.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Execution Phase cluster_disposal Post-Task Assess_Task Assess Task & Potential Exposure Review_SDS Review Safety Data Sheet (SDS) Assess_Task->Review_SDS Select_Gloves Select Appropriate Gloves (e.g., Viton/Butyl) Review_SDS->Select_Gloves Select_Body Select Body Protection (Lab Coat / Coveralls) Review_SDS->Select_Body Select_Eye Select Eye/Face Protection (Goggles / Face Shield) Review_SDS->Select_Eye Select_Resp Determine Need for Respiratory Protection Review_SDS->Select_Resp Inspect_PPE Inspect PPE for Damage Select_Gloves->Inspect_PPE Select_Body->Inspect_PPE Select_Eye->Inspect_PPE Select_Resp->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Perform_Task Perform Chemical Handling Task Don_PPE->Perform_Task Doff_PPE Doff PPE to Avoid Contamination Perform_Task->Doff_PPE Dispose Dispose of Contaminated PPE in Designated Waste Doff_PPE->Dispose Wash_Hands Wash Hands Thoroughly Dispose->Wash_Hands

Caption: PPE workflow for handling this compound.

Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[3][5]

  • Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[5]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[5]

Spill Response and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Personal Precautions:

  • Evacuate personnel to a safe, upwind area.[3]

  • Wear the appropriate level of PPE, including respiratory protection, before attempting to clean up a spill.[3]

  • Remove all ignition sources from the area.[3]

Containment and Cleanup:

  • For small spills, absorb the liquid with an inert material such as dry sand or earth.[4]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[1][5]

  • Do not allow the chemical to enter drains or waterways.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal of Contaminated PPE and Waste
  • All contaminated PPE (gloves, coveralls, etc.) and cleanup materials must be treated as hazardous waste.

  • Place these materials in a sealed, properly labeled container.

  • Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[5][11]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the protection of your health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.